3-Bromo-5-chloropyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-5-chloropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrClN/c6-4-1-5(7)3-8-2-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BELDOPUBSLPBCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50345670 | |
| Record name | 3-Bromo-5-chloropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50345670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73583-39-8 | |
| Record name | 3-Bromo-5-chloropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50345670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-5-chloropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide on the Solubility of 3-Bromo-5-chloropyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 3-Bromo-5-chloropyridine, a key intermediate in the pharmaceutical and agrochemical industries. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on collating existing qualitative information and presenting a robust experimental framework for the precise determination of its solubility. This guide is intended to support research and development activities where this compound is a critical component.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its behavior in various solvent systems and for designing appropriate experimental conditions.
| Property | Value | Reference |
| Molecular Formula | C₅H₃BrClN | [1][2][3] |
| Molecular Weight | 192.44 g/mol | [1][2][3] |
| Appearance | White to yellow or beige crystalline powder/solid | [2][4][5] |
| Melting Point | 77 - 81 °C | [2][3] |
| Boiling Point | 194.7 ± 20.0 °C (Predicted) | [2] |
| logP (n-octanol/water) | 2.516 | [2] |
| CAS Number | 73583-39-8 | [1][2][3] |
Table 1: Physicochemical Properties of this compound. This table summarizes key physical and chemical properties of the compound.
Solubility Data
Quantitative solubility data for this compound is not extensively reported in scientific literature. However, qualitative descriptions of its solubility in various solvents have been noted. This information is summarized in Table 2.
| Solvent | Solubility Description | Reference |
| Water | Low solubility / No data available | [2][6] |
| Dichloromethane | Soluble | [6] |
| Chloroform | Soluble | [6] |
| Ethanol | Soluble | [6] |
Table 2: Qualitative Solubility of this compound. This table provides a summary of the described solubility of this compound in common solvents.
Given the lack of quantitative data, experimental determination of the solubility of this compound in a range of pharmaceutically and synthetically relevant solvents is crucial for its effective application.
Experimental Protocol for Solubility Determination
The following is a detailed methodology for determining the equilibrium solubility of this compound, based on the widely accepted saturation shake-flask method.[7] This method is considered the gold standard for its reliability in achieving a true thermodynamic equilibrium.[7]
Materials:
-
This compound (crystalline solid)
-
Selected solvents of high purity
-
Analytical balance
-
Sealed vials (e.g., screw-cap glass vials)
-
Constant temperature orbital shaker or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of crystalline this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is essential to ensure that a saturated solution is achieved at equilibrium.
-
-
Equilibration:
-
Place the sealed vials in a constant temperature orbital shaker.
-
Agitate the mixtures at a consistent speed for a predetermined period (typically 24-48 hours) to ensure that equilibrium is reached.[7] The exact time for equilibration may need to be determined empirically for each solvent system.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to sediment.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter (e.g., 0.22 µm PTFE) to remove any undissolved microcrystals. This step is critical to prevent overestimation of the solubility.
-
-
Quantification:
-
Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Determine the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.
-
Calculate the solubility of this compound in the original solvent, taking into account the dilution factor. The solubility is typically expressed in mg/mL or mol/L.
-
Workflow for Experimental Solubility Determination
The logical flow of the experimental protocol for determining the solubility of this compound is illustrated in the following diagram.
Caption: A flowchart illustrating the key steps in the experimental determination of the solubility of this compound.
Significance in Drug Development and Synthesis
This compound serves as a crucial building block in the synthesis of various biologically active molecules, including those with anti-inflammatory and antimicrobial properties.[4] Its unique substitution pattern enhances its reactivity, making it a valuable intermediate in the development of novel pharmaceuticals and agrochemicals.[4] An accurate understanding of its solubility is paramount for optimizing reaction conditions, purification processes (such as crystallization), and the formulation of final products.
Conclusion
While specific quantitative solubility data for this compound remains scarce in the public domain, this guide provides a comprehensive overview of its known qualitative solubility and a detailed experimental protocol for its precise determination. The presented workflow and methodologies will enable researchers and drug development professionals to generate the necessary data to facilitate the effective use of this important chemical intermediate in their research and development endeavors. It is recommended that solubility studies be conducted across a range of solvents with varying polarities to establish a comprehensive solubility profile.
References
- 1. This compound | C5H3BrClN | CID 606256 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Safety Data Sheet [chemicalbook.com]
- 3. This compound 97 73583-39-8 [sigmaaldrich.com]
- 4. chemimpex.com [chemimpex.com]
- 5. This compound, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 6. This compound Manufacturer & Supplier China | CAS 73583-39-8 | Properties, Uses, Safety & Price [pipzine-chem.com]
- 7. researchgate.net [researchgate.net]
Technical Guide: Physicochemical Characterization of 3-Bromo-5-chloropyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of a key physicochemical property of 3-Bromo-5-chloropyridine, its melting point. This compound is a valuable building block in medicinal chemistry and materials science, making accurate characterization of its physical properties essential for its application in research and development. This document outlines the reported melting point data from various suppliers, a detailed experimental protocol for its determination, and a logical workflow for the characterization of synthesized heterocyclic compounds.
Core Data: Melting Point of this compound
The melting point of a crystalline solid is a critical indicator of its purity. For a pure compound, the melting range is typically narrow, while impurities tend to depress and broaden the melting range. The data presented below has been aggregated from multiple chemical suppliers and databases, providing a reliable range for the melting point of this compound.
| Data Source | Melting Point (°C) |
| Sigma-Aldrich | 77-81 °C[1] |
| Thermo Scientific Chemicals | 77.0-81.0 °C[2] |
| Guidechem | 80-82 °C[3] |
| MySkinRecipes | 80-82 °C[4] |
| Tokyo Chemical Industry | 78.0-82.0 °C[5] |
Experimental Protocol: Melting Point Determination by Capillary Method
The following is a standard operating procedure for the determination of the melting point of a solid organic compound such as this compound using a capillary melting point apparatus.
I. Objective: To accurately determine the melting point range of a solid crystalline sample.
II. Apparatus and Materials:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
-
Watch glass
-
Sample of this compound
III. Sample Preparation:
-
Ensure the sample of this compound is completely dry, as moisture can lead to an inaccurate melting point reading.[3][5]
-
Place a small amount of the crystalline sample on a clean, dry watch glass.
-
If the crystals are large, gently grind them into a fine powder using a mortar and pestle.[5][6] This ensures uniform packing and efficient heat transfer.
-
To load the capillary tube, press the open end into the powdered sample on the watch glass. A small amount of solid should enter the tube.[4][6]
-
Invert the capillary tube and tap the sealed end gently on a hard surface to pack the solid down.[4][6] Alternatively, drop the capillary tube, sealed end down, through a long glass tube to facilitate packing.
-
Repeat the loading and packing process until the sample height in the capillary tube is approximately 2-3 mm.[3][7] An excessive amount of sample can result in a broadened melting range.[6]
IV. Measurement Procedure:
-
Turn on the melting point apparatus and allow it to stabilize.
-
If the approximate melting point is known (from the data in the table above), set the initial heating temperature to about 15-20°C below the expected melting point.[3][6]
-
Insert the prepared capillary tube into the sample holder of the apparatus.[3][6]
-
Begin heating at a relatively rapid rate (e.g., 10°C per minute) until the temperature is about 15°C below the anticipated melting point.[3][6]
-
Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium to be established between the sample and the heating block.[3][7] A slow heating rate is crucial for an accurate determination.
-
Observe the sample closely through the magnifying eyepiece.
-
Record the temperature at which the first drop of liquid appears. This is the beginning of the melting range.[6][7]
-
Continue to observe the sample and record the temperature at which the last solid crystal melts completely. This is the end of the melting range.[6][7]
-
After the measurement is complete, turn off the apparatus and allow it to cool. Dispose of the used capillary tube appropriately. Never reuse a capillary tube.
V. Data Interpretation:
-
A sharp melting range (typically 0.5-2°C) is indicative of a pure compound.
-
A broad or depressed melting range suggests the presence of impurities.
Workflow for Compound Characterization
The following diagram illustrates a typical workflow for the synthesis and subsequent characterization of a chemical compound like this compound, where melting point determination serves as a fundamental test for purity and identity confirmation.
Caption: Workflow for Synthesis and Characterization.
References
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 3-Bromo-5-chloropyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-bromo-5-chloropyridine. Due to the limited availability of public experimental spectra for this specific compound, this guide utilizes established principles of NMR spectroscopy and data from analogous structures to predict chemical shifts and coupling constants. Furthermore, a detailed, standardized experimental protocol for the acquisition of high-quality NMR data is provided.
Predicted ¹H and ¹³C NMR Spectral Data
The predicted NMR data for this compound is summarized in the tables below. These predictions are based on the additive effects of the bromo and chloro substituents on the pyridine (B92270) ring, considering their electronegativity and positional influence on the electron density of the surrounding nuclei.
Predicted ¹H NMR Data
The ¹H NMR spectrum of this compound is expected to show three distinct signals for the aromatic protons.
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-2 | 8.50 - 8.65 | Doublet (d) | ⁴J(H-2, H-6) ≈ 2.0 |
| H-4 | 8.00 - 8.15 | Triplet (t) or Doublet of doublets (dd) | ⁴J(H-4, H-2) ≈ 0.5, ⁴J(H-4, H-6) ≈ 2.5 |
| H-6 | 8.60 - 8.75 | Doublet (d) | ⁴J(H-6, H-2) ≈ 2.0 |
Predicted ¹³C NMR Data
The ¹³C NMR spectrum will exhibit five signals corresponding to the carbon atoms of the pyridine ring.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C-2 | 148.0 - 152.0 |
| C-3 | 120.0 - 124.0 |
| C-4 | 138.0 - 142.0 |
| C-5 | 130.0 - 134.0 |
| C-6 | 146.0 - 150.0 |
Experimental Protocols
The following is a detailed methodology for the acquisition of high-quality ¹H and ¹³C NMR spectra of this compound.
Sample Preparation
-
Analyte Preparation : Accurately weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Solvent Selection : Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its well-defined residual peak for chemical shift referencing.
-
Sample Filtration : If any particulate matter is visible, filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.
-
Internal Standard : For precise chemical shift referencing, a small amount of tetramethylsilane (B1202638) (TMS) can be added as an internal standard (0 ppm).
NMR Spectrometer Setup and Data Acquisition
Instrument : A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
¹H NMR Acquisition Parameters :
-
Pulse Program : A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).
-
Temperature : 298 K (25 °C).
-
Spectral Width : A range of approximately -2 to 12 ppm is typically sufficient.
-
Acquisition Time (AQ) : 2-4 seconds to ensure good digital resolution.
-
Relaxation Delay (D1) : 1-5 seconds to allow for full relaxation of the protons between scans.
-
Number of Scans (NS) : 8-16 scans are generally adequate for a sample of this concentration.
-
Pulse Width : A calibrated 30° or 90° pulse.
¹³C NMR Acquisition Parameters :
-
Pulse Program : A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Temperature : 298 K (25 °C).
-
Spectral Width : A range of approximately 0 to 200 ppm, which covers the typical chemical shift range for organic molecules.
-
Acquisition Time (AQ) : 1-2 seconds.
-
Relaxation Delay (D1) : 2-5 seconds. A longer delay may be necessary for quaternary carbons.
-
Number of Scans (NS) : 1024 to 4096 scans, or more, may be required to achieve a good signal-to-noise ratio due to the low natural abundance of ¹³C.
-
Pulse Width : A calibrated 30° pulse is often used to allow for a shorter relaxation delay.
Data Processing
-
Fourier Transformation : Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phasing : Manually or automatically phase the spectrum to ensure all peaks have a pure absorption line shape.
-
Baseline Correction : Apply a baseline correction to remove any distortions in the spectrum's baseline.
-
Referencing : Reference the spectrum by setting the TMS peak to 0.00 ppm or the residual solvent peak to its known chemical shift (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Peak Picking and Integration : Identify and label the chemical shifts of all peaks. For ¹H NMR, integrate the peak areas to determine the relative ratios of the protons.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the NMR analysis of this compound.
Caption: Workflow for NMR Analysis of this compound.
An In-depth Technical Guide to the Synthesis of 3-Bromo-5-chloropyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a viable synthetic route to 3-bromo-5-chloropyridine, a key intermediate in the development of novel pharmaceuticals and agrochemicals. Due to the limited availability of a direct, single-step conversion from 3,5-dichloropyridine (B137275) in the reviewed literature, this document details a robust, multi-step synthesis commencing from a more accessible precursor. The presented pathway involves the synthesis of the pivotal intermediate, 3-amino-5-chloropyridine (B188169), followed by its conversion to the target molecule via a Sandmeyer reaction.
Synthetic Strategy Overview
The synthesis of this compound is most effectively achieved through a two-step process:
-
Synthesis of 3-Amino-5-chloropyridine: This key intermediate can be prepared through various methods, including the reduction of 3-cyano-5-chloropyridine or the amination of a suitable chloropyridine precursor.[1] For the purposes of this guide, a well-established route is detailed.
-
Sandmeyer Bromination: The amino group of 3-amino-5-chloropyridine is converted to a diazonium salt, which is subsequently displaced by a bromide ion using a copper(I) bromide catalyst to yield the final product.[2]
This strategic approach allows for the regioselective introduction of the bromine atom at the 3-position of the pyridine (B92270) ring.
Experimental Protocols
Step 1: Synthesis of 3-Amino-5-chloropyridine
A common and effective method for the synthesis of 3-amino-5-chloropyridine is the reduction of 3-cyano-5-chloropyridine. Catalytic hydrogenation is a preferred method for this transformation.
Reaction Scheme:
Caption: Synthesis of 3-Amino-5-chloropyridine.
Experimental Procedure (Catalytic Hydrogenation):
-
Reaction Setup: In a high-pressure hydrogenation vessel, dissolve 3-cyano-5-chloropyridine (1.0 eq) in a suitable solvent such as methanol (B129727) or ethanol.
-
Catalyst Addition: Add a catalytic amount of a hydrogenation catalyst, for example, Palladium on carbon (Pd/C) or Raney Nickel. The choice of catalyst is crucial to prevent dechlorination.[1]
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure and heat to the appropriate temperature.
-
Reaction Monitoring: Stir the reaction mixture vigorously and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and carefully vent the hydrogen gas. Filter the mixture through a pad of Celite to remove the catalyst, washing the filter cake with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude 3-amino-5-chloropyridine.
-
Purification: The crude product can be purified by recrystallization or column chromatography on silica (B1680970) gel to afford the pure 3-amino-5-chloropyridine.
Quantitative Data for Step 1:
| Parameter | Value/Condition | Reference |
| Starting Material | 3-Cyano-5-chloropyridine | [1] |
| Key Reagents | Hydrogen gas, Hydrogenation Catalyst (e.g., Pd/C, Raney Ni) | [1] |
| Solvent | Methanol, Ethanol | [1] |
| Temperature | Varies with catalyst and pressure | [1] |
| Pressure | Varies with catalyst and temperature | [1] |
| Typical Yield | Not specified, dependent on conditions |
Step 2: Sandmeyer Bromination of 3-Amino-5-chloropyridine
The Sandmeyer reaction is a reliable method for the conversion of an aromatic amine to an aryl halide.[2]
Reaction Scheme:
Caption: Sandmeyer Bromination of 3-Amino-5-chloropyridine.
Experimental Procedure:
-
Diazotization:
-
In a reaction vessel, suspend 3-amino-5-chloropyridine (1.0 eq) in an aqueous solution of hydrobromic acid (HBr, 48%).
-
Cool the suspension to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (B80452) (NaNO₂) (a slight excess, e.g., 1.1 eq) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the mixture at this temperature for a short period (e.g., 30 minutes) to ensure complete formation of the diazonium salt.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution or suspension of copper(I) bromide (CuBr) (catalytic to stoichiometric amounts) in HBr.
-
Cool the CuBr mixture to 0 °C.
-
Slowly add the cold diazonium salt solution to the CuBr mixture. Vigorous nitrogen evolution will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the evolution of nitrogen ceases.
-
-
Work-up and Isolation:
-
Pour the reaction mixture into water and extract with a suitable organic solvent, such as diethyl ether or dichloromethane.
-
Wash the combined organic extracts with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude this compound can be purified by column chromatography on silica gel or by recrystallization to yield the pure product.
-
Quantitative Data for Step 2:
| Parameter | Value/Condition | Reference |
| Starting Material | 3-Amino-5-chloropyridine | [2][3] |
| Key Reagents | Sodium nitrite (NaNO₂), Hydrobromic acid (HBr), Copper(I) bromide (CuBr) | [2][3] |
| Diazotization Temp. | 0-5 °C | [3] |
| Reaction Temp. | 0 °C to room temperature | [3] |
| Typical Yield | Not specified, dependent on conditions |
Workflow and Logical Relationships
The overall synthetic process can be visualized as a sequential workflow.
Caption: Experimental Workflow for the Synthesis of this compound.
Concluding Remarks
The synthesis of this compound from 3,5-dichloropyridine is not a direct transformation. However, a reliable and scalable multi-step synthesis via the key intermediate 3-amino-5-chloropyridine is a well-established alternative. The protocols detailed in this guide provide a comprehensive framework for researchers and drug development professionals to produce this valuable building block. Careful control of reaction conditions, particularly temperature during the Sandmeyer reaction, is critical to ensure high yields and purity of the final product.
References
An In-depth Technical Guide to the Electrophilic Substitution on 3-Bromo-5-chloropyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the electrophilic substitution on 3-bromo-5-chloropyridine, a heterocyclic compound of significant interest in pharmaceutical and agrochemical research. Due to the electron-deficient nature of the pyridine (B92270) ring, electrophilic aromatic substitution (EAS) reactions are generally challenging. The presence of two deactivating, yet ortho-, para-directing halogen substituents at the 3- and 5-positions further complicates the reactivity and regioselectivity. This document synthesizes the available information on the theoretical principles governing these reactions, predicts the likely outcomes of various electrophilic substitutions, and provides analogous experimental protocols where direct data is unavailable.
Introduction
This compound is a versatile building block in organic synthesis, frequently utilized in the construction of complex molecular architectures for drug discovery and crop protection.[1] While its application in cross-coupling and nucleophilic substitution reactions is well-documented, its behavior under electrophilic aromatic substitution (EAS) conditions is less explored. Understanding the principles of EAS on this substrate is crucial for the rational design of synthetic routes to novel functionalized pyridine derivatives.
The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which deactivates the ring towards electrophilic attack compared to benzene.[2] Electrophilic substitution on pyridine, when it occurs, generally proceeds at the 3-position (meta to the nitrogen), which is the least deactivated position.[2]
The substituents on the pyridine ring play a critical role in determining both the reactivity and the regioselectivity of EAS reactions. Halogens, such as bromine and chlorine, are deactivating groups due to their electron-withdrawing inductive effect (-I). However, they possess lone pairs of electrons that can be donated to the aromatic ring through resonance (+M effect), directing incoming electrophiles to the ortho and para positions.[3][4] In this compound, the interplay of the deactivating pyridine nitrogen and the directing effects of the two halogens creates a complex system for predicting the outcome of electrophilic substitution.
Theoretical Framework: Reactivity and Regioselectivity
The regioselectivity of electrophilic substitution on this compound is determined by the combined directing effects of the bromo and chloro substituents and the inherent reactivity of the pyridine ring.
-
Directing Effects of Substituents:
-
3-Bromo group: Directs incoming electrophiles to its ortho-positions (C2 and C4) and its para-position (C6).
-
5-Chloro group: Directs incoming electrophiles to its ortho-positions (C4 and C6) and its para-position (C2).
-
-
Combined Influence:
-
Position 2: Activated by the para-directing effect of the 5-chloro group and the ortho-directing effect of the 3-bromo group.
-
Position 4: Activated by the ortho-directing effect of both the 3-bromo and 5-chloro groups. This position is expected to be the most activated and, therefore, the most likely site of electrophilic attack.
-
Position 6: Activated by the para-directing effect of the 3-bromo group and the ortho-directing effect of the 5-chloro group.
-
Based on the convergence of directing effects, electrophilic substitution is most likely to occur at the C4 position . Substitution at C2 and C6 is also possible but is expected to be less favored. The deactivating nature of the pyridine ring and the two halogen substituents suggests that forcing reaction conditions will be necessary to achieve substitution.
Key Electrophilic Substitution Reactions
While specific experimental data for electrophilic substitution on this compound is scarce in the literature, we can extrapolate from general principles of pyridine chemistry and related transformations to predict the likely outcomes and required conditions.
Nitration
Direct nitration of pyridine itself is a difficult reaction requiring harsh conditions.[2] For this compound, even more stringent conditions would be expected.
Predicted Reaction: The nitration of this compound is predicted to yield 3-bromo-5-chloro-4-nitropyridine (B6284697) as the major product.
Analogous Experimental Protocol (Nitration of 2-amino-5-bromopyridine): A procedure for the nitration of a substituted bromopyridine involves the use of a mixture of nitric acid and sulfuric acid at low temperatures. For example, in the synthesis of 2-amino-5-bromo-3-nitropyridine, 2-amino-5-bromopyridine (B118841) is added to concentrated sulfuric acid and cooled. Nitric acid is then added dropwise while maintaining a low temperature. The reaction is then stirred at various temperatures to ensure completion.[5] A similar approach could be adapted for this compound, likely requiring higher temperatures and longer reaction times.
Halogenation
Further halogenation of this compound would introduce a third halogen atom onto the ring. The regioselectivity would again be governed by the directing effects of the existing halogens.
Predicted Reaction: Bromination of this compound is expected to yield 3,4-dibromo-5-chloropyridine (B1429625) as the major product.
Analogous Experimental Protocol (Bromination of Pyridine): A common method for the bromination of pyridine involves heating a perbromide of pyridine hydrobromide.[6] For a more direct approach on a substituted pyridine, a solution of the substrate in a suitable solvent like acetonitrile (B52724) can be treated with a brominating agent such as N-bromosuccinimide (NBS) at a controlled temperature.[7]
| Reagent/Solvent | Temperature | Product | Yield | Reference |
| N-Bromosuccinimide / Acetonitrile | 0 °C to room temp. | 3,4-Dibromo-5-chloropyridine (Predicted) | N/A | [7] |
Sulfonation
Sulfonation of pyridine is even more challenging than nitration and typically requires high temperatures and the use of fuming sulfuric acid (oleum).[8]
Predicted Reaction: Sulfonation of this compound is predicted to yield this compound-4-sulfonic acid.
Analogous Experimental Protocol (Sulfonation of Pyridine): The general procedure involves heating pyridine with fuming sulfuric acid at high temperatures (e.g., 230 °C).[8] This harsh condition would likely be necessary for the sulfonation of the deactivated this compound.
Friedel-Crafts Acylation and Alkylation
Friedel-Crafts reactions generally fail with pyridine because the nitrogen atom coordinates with the Lewis acid catalyst, deactivating the ring to an even greater extent.[2] This effect would be exacerbated in this compound. Therefore, direct Friedel-Crafts acylation or alkylation on this substrate is not expected to be a viable synthetic route under standard conditions. Alternative strategies, such as the use of pre-metalated pyridine derivatives, are typically employed for the introduction of acyl or alkyl groups.[9]
Summary of Predicted Regioselectivity
The following table summarizes the predicted major products for the electrophilic substitution on this compound based on the directing effects of the bromo and chloro substituents.
| Reaction | Electrophile | Predicted Major Product |
| Nitration | NO₂⁺ | 3-Bromo-5-chloro-4-nitropyridine |
| Bromination | Br⁺ | 3,4-Dibromo-5-chloropyridine |
| Sulfonation | SO₃ | This compound-4-sulfonic acid |
| Friedel-Crafts | R⁺ / RCO⁺ | No reaction expected |
Conclusion
The electrophilic substitution on this compound presents a significant synthetic challenge due to the inherent deactivation of the pyridine ring, compounded by the presence of two deactivating halogen substituents. Theoretical considerations strongly suggest that any successful electrophilic attack will occur preferentially at the C4 position, which is activated by the ortho-directing effects of both halogens. While direct experimental evidence for these reactions on this specific substrate is limited, analogous procedures for other substituted pyridines indicate that harsh reaction conditions are necessary. The information and predicted outcomes presented in this guide provide a foundational framework for researchers and drug development professionals to approach the synthesis of novel this compound derivatives via electrophilic substitution. Further experimental investigation is warranted to validate these predictions and fully elucidate the reactivity of this important heterocyclic building block.
References
- 1. CN106467488A - A kind of preparation technology of 2 iodine, 3 bromine 5 chloropyridine - Google Patents [patents.google.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. people.wou.edu [people.wou.edu]
- 5. Pyridine - Wikipedia [en.wikipedia.org]
- 6. electronicsandbooks.com [electronicsandbooks.com]
- 7. mdpi.com [mdpi.com]
- 8. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]
- 9. 2-Bromo-5-chloropyridine synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to Nucleophilic Substitution on 3-Bromo-5-chloropyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Bromo-5-chloropyridine is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its dihalogenated structure presents multiple opportunities for functionalization through nucleophilic substitution reactions. This technical guide provides a comprehensive overview of the primary pathways for nucleophilic substitution on this compound, including nucleophilic aromatic substitution (SNAr), palladium-catalyzed Buchwald-Hartwig amination, and copper-catalyzed Ullmann condensation. The regioselectivity of these reactions, dictated by the choice of reaction conditions and the nature of the nucleophile, is a central focus. This document furnishes detailed experimental protocols for key transformations, quantitative data from literature sources, and mechanistic diagrams to serve as a practical resource for the strategic design and execution of synthetic routes involving this valuable intermediate.
Introduction
The pyridine (B92270) scaffold is a ubiquitous motif in pharmaceuticals and functional materials. The introduction of substituents onto the pyridine ring is a critical aspect of molecular design and optimization. This compound offers two distinct reactive sites for nucleophilic substitution, the C-Br bond at the 3-position and the C-Cl bond at the 5-position. The ability to selectively functionalize one of these positions is crucial for the efficient synthesis of complex target molecules.[1] This guide explores the factors governing the reactivity and regioselectivity of nucleophilic substitution on this substrate.
Core Principles of Reactivity and Regioselectivity
The reactivity of this compound is governed by the electronic properties of the pyridine ring and the nature of the carbon-halogen bonds. The electron-withdrawing nitrogen atom deactivates the pyridine ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para to the nitrogen (positions 2, 4, and 6). In this compound, the 5-position can be considered "para-like" in its electronic communication with the ring nitrogen, suggesting a potential site for SNAr.
The regioselectivity of nucleophilic substitution on this compound is primarily determined by the reaction mechanism:
-
Nucleophilic Aromatic Substitution (SNAr): In the absence of a metal catalyst, nucleophilic attack is favored at the most electrophilic carbon atom. The relative electron deficiency of the C3 and C5 positions, influenced by the inductive and mesomeric effects of the halogens and the ring nitrogen, will dictate the site of substitution. For many dihalopyridines, the position para to the nitrogen is more susceptible to SNAr.
-
Metal-Catalyzed Cross-Coupling (Buchwald-Hartwig, Ullmann, Suzuki): In these reactions, the regioselectivity is primarily governed by the relative reactivity of the carbon-halogen bonds towards oxidative addition to the metal center. Generally, the reactivity order is C-I > C-Br > C-Cl. Therefore, in palladium- or copper-catalyzed reactions, substitution is expected to occur preferentially at the C3-Br bond.[1]
Nucleophilic Substitution Reactions and Quantitative Data
Nucleophilic Aromatic Substitution (SNAr)
SNAr reactions on this compound typically require elevated temperatures and are facilitated by strong nucleophiles. The regioselectivity can be influenced by the nucleophile and reaction conditions, though selective substitution of the chlorine atom at the 5-position is often challenging without activation from other electron-withdrawing groups.
-
With Alkoxides: The reaction of 3,5-dihalopyridines with alkoxides can lead to the formation of alkoxy-substituted pyridines. For instance, the reaction of 3,5-dibromopyridine (B18299) with sodium methoxide (B1231860) yields 3-bromo-5-methoxypyridine, demonstrating the feasibility of substitution at the 3-position. A similar outcome can be anticipated for this compound, though comparative reactivity studies are not extensively documented.
-
With Amines and Thiols: Direct amination or thiolation via SNAr is possible but often requires harsh conditions and may result in mixtures of products.
Table 1: Nucleophilic Aromatic Substitution on 3,5-Dihalopyridine Analogues
| Starting Material | Nucleophile | Conditions | Product | Yield (%) | Reference |
| 3,5-Dibromopyridine | Sodium methoxide | DMF, 70 °C, 4 h | 3-Bromo-5-methoxypyridine | 62 | [2] |
| 3,5-Dibromopyridine | Sodium methoxide, NaH | DMF, 90 °C, 1 h | 3-Bromo-5-methoxypyridine | Not specified | [2] |
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds and exhibits high selectivity for the C-Br bond over the C-Cl bond in this compound. This allows for the regioselective synthesis of 3-amino-5-chloropyridine (B188169) derivatives.
Table 2: Buchwald-Hartwig Amination of Bromopyridine Analogues
| Starting Material | Amine | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) | Reference |
| 3-Bromo-2-aminopyridine | Morpholine | Pd₂(dba)₃ / RuPhos | LiHMDS | THF | 65 | 16 | 3-(Morpholin-4-yl)-2-aminopyridine | 83 | [3] |
| 2-Bromo-6-methylpyridine | (+/-)-trans-1,2-Diaminocyclohexane | [Pd₂(dba)₃] / (±)-BINAP | NaOtBu | Toluene (B28343) | 80 | 4 | N,N'-bis(6-methylpyridin-2-yl)cyclohexane-1,2-diamine | 60 | [4] |
Copper-Catalyzed Ullmann Condensation
The Ullmann condensation is a classical method for forming C-O, C-N, and C-S bonds. Similar to the Buchwald-Hartwig reaction, it is expected to show selectivity for the more reactive C-Br bond. This reaction typically requires higher temperatures than palladium-catalyzed methods.
Other Cross-Coupling Reactions: Suzuki Coupling
While not a direct nucleophilic substitution, the Suzuki coupling provides further evidence for the preferential reactivity of the C-Br bond in this compound.
Table 3: Suzuki Coupling of this compound
| Starting Material | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) | Reference |
| This compound | Cyclopropylboronic acid | Pd(OAc)₂ / Diphenylphosphine | K₃PO₄ | Toluene/Water | 100 | 2 | 3-Chloro-5-cyclopropylpyridine | 45 | [1] |
Experimental Protocols
General Protocol for Nucleophilic Aromatic Substitution (SNAr) with Alkoxides (Adapted from[2])
Reaction: 3,5-Dibromopyridine + NaOMe → 3-Bromo-5-methoxypyridine
-
Preparation of Sodium Methoxide: Under an inert atmosphere, slowly add sodium metal (1.1 eq) to anhydrous methanol (B129727) at 0 °C. After the sodium has completely reacted, remove the excess methanol under reduced pressure.
-
Reaction Setup: To a solution of the sodium methoxide in anhydrous DMF, add 3,5-dibromopyridine (1.0 eq).
-
Reaction Execution: Heat the reaction mixture to 70-90 °C and monitor the progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
General Protocol for Buchwald-Hartwig Amination (Adapted from[5])
Reaction: this compound + Amine → 3-Amino-5-chloropyridine derivative
-
Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere, combine the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine (B1218219) ligand (e.g., BINAP, RuPhos, 2-4 mol%), and the base (e.g., NaOtBu or LiHMDS, 1.5-2.5 eq).
-
Reagent Addition: Add this compound (1.0 eq) and the amine (1.1-1.5 eq).
-
Solvent Addition: Add anhydrous solvent (e.g., toluene or THF) via syringe.
-
Reaction Execution: Heat the reaction mixture to 65-110 °C with stirring. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium (B1175870) chloride or water. Extract the product with an organic solvent.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
General Protocol for Suzuki Coupling (Adapted from[1])
Reaction: this compound + Cyclopropylboronic acid → 3-Chloro-5-cyclopropylpyridine
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 eq), cyclopropylboronic acid (1.5 eq), potassium phosphate (B84403) (2.0 eq), and a palladium catalyst with a phosphine ligand (e.g., Pd(OAc)₂ and diphenylphosphine, 1-5 mol%).
-
Solvent Addition: Add a mixture of toluene and water.
-
Reaction Execution: Heat the reaction mixture to 100 °C under a nitrogen atmosphere for 2 hours.
-
Work-up: After cooling, add ethyl acetate (B1210297) and water. Separate the organic phase, and extract the aqueous phase with ethyl acetate.
-
Purification: Combine the organic phases, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
Mechanistic Pathways and Workflows
The following diagrams illustrate the generally accepted mechanisms for the key nucleophilic substitution reactions on this compound and a typical experimental workflow.
References
The Differential Reactivity of Bromine and Chlorine in 3-Bromo-5-chloropyridine: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive analysis of the comparative reactivity of the bromine and chlorine substituents in 3-bromo-5-chloropyridine. This versatile building block is of significant interest to researchers, scientists, and drug development professionals due to its utility in the synthesis of complex molecular architectures for pharmaceutical and agrochemical applications.[1] This document outlines the outcomes of various synthetic methodologies, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.
Core Principles of Reactivity
The differential reactivity of the halogens in this compound is primarily governed by the disparity in the carbon-halogen bond dissociation energies. The carbon-bromine (C-Br) bond is weaker than the carbon-chlorine (C-Cl) bond, making the bromine atom a more facile leaving group in many reaction types, particularly in the oxidative addition step of palladium-catalyzed cross-coupling reactions. This inherent difference allows for highly regioselective functionalization at the 3-position of the pyridine (B92270) ring.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of this compound, these reactions overwhelmingly favor substitution at the C-Br bond.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction is a widely used method for the formation of C-C bonds. Studies have shown that this compound can be selectively coupled with various boronic acids at the 3-position, leaving the chlorine atom intact. This selectivity is crucial for subsequent functionalization at the 5-position if desired.
Table 1: Regioselective Suzuki-Miyaura Coupling of this compound
| Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Cyclopropylboronic acid | Pd(OAc)₂ / Diphenylphosphine (B32561) | K₃PO₄ | Toluene (B28343) / H₂O | 100 | 2 | 45 | [2] |
| Arylboronic acid (general) | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 80-100 | 2-24 | High | [3] |
Experimental Protocol: Synthesis of 3-chloro-5-cyclopropylpyridine [2]
-
To a 250 mL three-neck round-bottom flask, add this compound (5.0 g, 26.0 mmol) and potassium phosphate (B84403) (25.0 g, 118.3 mmol).
-
Add 120 mL of toluene and 6 mL of water to the flask.
-
Subject the mixture to ultrasonic treatment for 10 minutes.
-
Add palladium acetate (B1210297) (126.0 mg, 0.6 mmol), diphenylphosphine (294.6 mg, 1.1 mmol), and cyclopropylboronic acid (1.5 g, 16.9 mmol).
-
Heat the reaction mixture to 100°C under a nitrogen atmosphere and maintain for two hours.
-
Cool the reaction to room temperature and add ethyl acetate and water.
-
Separate the organic phase, and extract the aqueous phase twice with ethyl acetate.
-
Combine the organic phases, wash with saturated saline solution twice, dry with sodium sulfate, filter, and concentrate to obtain the crude product.
-
Purify the crude product by column chromatography (petroleum ether: ethyl acetate = 50:1) to yield 2.3 g of a yellow solid (45% yield).
Diagram 1: Suzuki-Miyaura Coupling Workflow
Caption: General experimental workflow for the Suzuki-Miyaura coupling reaction.
Diagram 2: Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of C-N bonds. Similar to the Suzuki coupling, this reaction demonstrates high selectivity for the C-Br bond in this compound. The choice of ligand is critical for achieving high yields and preventing catalyst deactivation.
Table 2: Regioselective Buchwald-Hartwig Amination of Dihalopyridines
| Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Cyclic amines | Pd₂(dba)₃ / Ligand | NaOtBu | Toluene | 80-110 | 12-24 | High | [4] |
| Primary/Secondary amines | Pd(OAc)₂ / Ligand | Cs₂CO₃ | Dioxane | 80-110 | - | High | [5] |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination [5][6]
-
To an oven-dried Schlenk flask, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine (B1218219) ligand (e.g., Xantphos, 2-4 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Under a positive pressure of inert gas, add this compound (1.0 equiv), the desired amine (1.2 equiv), and the base (e.g., Cs₂CO₃, 1.5-2.0 equiv).
-
Add the anhydrous solvent (e.g., Toluene or Dioxane) via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 80-110°C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography.
Diagram 3: Buchwald-Hartwig Amination Catalytic Cycle
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne. Consistent with other palladium-catalyzed reactions, the C-Br bond of this compound is preferentially functionalized.
Table 3: Sonogashira Coupling of Bromopyridines
| Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Terminal Alkyne | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100 | 3 | High | [7][8] |
| Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | Et₃N or DIPEA | THF or DMF | RT - 60 | - | - | [9] |
Organometallic Intermediates: Grignard and Lithiation Reactions
The formation of Grignard and organolithium reagents from this compound also proceeds with high selectivity at the bromine-bearing carbon.
Grignard Reagent Formation
Halogen-magnesium exchange is an effective method for generating a Grignard reagent from this compound. Reagents like isopropylmagnesium chloride-lithium chloride (iPrMgCl·LiCl) are well-suited for this transformation, allowing for subsequent reactions with various electrophiles.
Experimental Protocol: Formation and Reaction of a Grignard Reagent [10]
-
Under an inert atmosphere (Nitrogen or Argon), dissolve this compound (1.0 eq) in anhydrous THF (to approx. 0.5 M).
-
Cool the solution to -15°C.
-
Slowly add iPrMgCl·LiCl solution (1.1 eq) dropwise, maintaining the temperature below -10°C.
-
Stir the mixture at -15°C to 0°C for 1.5 hours to form the Grignard reagent.
-
To the freshly prepared Grignard reagent at -15°C, add a solution of the desired electrophile (e.g., benzaldehyde, 1.2 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Cool the reaction to 0°C and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Diagram 4: Grignard Reaction Workflow
Caption: Workflow for the formation and reaction of a Grignard reagent.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) on pyridine rings is a more complex process, with the outcome being highly dependent on the nature of the nucleophile and the electronic properties of the pyridine ring. In contrast to palladium-catalyzed reactions, the chlorine at the 5-position can be the site of substitution, particularly if the ring is activated by electron-withdrawing groups. The pyridine nitrogen itself can activate the ortho (2 and 6) and para (4) positions towards nucleophilic attack. In this compound, both halogens are meta to the nitrogen, making them less activated for SNAr compared to halogens at the 2-, 4-, or 6-positions. However, reactions can still occur under forcing conditions, and the relative reactivity of bromine versus chlorine can be influenced by the specific nucleophile and reaction conditions.
Conclusion
The reactivity of this compound is dominated by the greater lability of the C-Br bond compared to the C-Cl bond in a wide range of synthetically important reactions. This differential reactivity is most pronounced in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, as well as in the formation of organometallic intermediates. This predictable regioselectivity makes this compound a valuable and versatile building block for the synthesis of complex, functionalized pyridine derivatives, enabling researchers and drug development professionals to construct novel molecular entities with high precision and control.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Page loading... [guidechem.com]
- 3. benchchem.com [benchchem.com]
- 4. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
Navigating the Synthesis Landscape: A Technical Safety Guide to 3-Bromo-5-chloropyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the critical safety information for 3-Bromo-5-chloropyridine, a key building block in pharmaceutical and agrochemical research. Understanding and implementing these safety protocols are paramount to ensuring a safe laboratory environment and mitigating potential risks associated with the handling of this compound.
Chemical and Physical Properties
A foundational aspect of laboratory safety is a thorough understanding of a substance's physical and chemical properties. This data is crucial for proper storage, handling, and emergency response planning.
| Property | Value | Reference |
| Molecular Formula | C₅H₃BrClN | [1][2][3] |
| Molecular Weight | 192.44 g/mol | [1][2][3] |
| Appearance | White to yellow or beige crystalline powder/solid | [2][3][4] |
| Melting Point | 77 - 81 °C | [2] |
| Boiling Point (Predicted) | 194.7 ± 20.0 °C | [2] |
| log Pow (n-octanol/water) | 2.516 | [2] |
| CAS Number | 73583-39-8 | [1][2][4] |
Toxicological Information and Hazard Classification
This compound is classified as a hazardous substance. The following tables summarize its GHS classification and associated hazard statements, providing a clear indication of its potential health effects.
GHS Hazard Classification
| Classification | Category | Signal Word | Pictograms |
| Acute Toxicity, Oral | 3 | Danger | ☠️ |
| Skin Corrosion/Irritation | 2 | Warning | ❕ |
| Serious Eye Damage/Eye Irritation | 1 | Danger | corrosive |
| Specific Target Organ Toxicity (Single Exposure); Respiratory Tract Irritation | 3 | Warning | ❕ |
Data sourced from multiple SDS; categories represent the most stringent classifications found.
Hazard and Precautionary Statements
| Type | Code | Statement |
| Hazard | H301 | Toxic if swallowed.[1][4] |
| H315 | Causes skin irritation.[1][4][5] | |
| H318 | Causes serious eye damage.[1][4] | |
| H335 | May cause respiratory irritation.[1][4][6] | |
| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray.[2][4][6] |
| P264 | Wash skin thoroughly after handling.[2][4][5] | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[2][4][6] | |
| P301 + P310 | IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[2][4] | |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][4][5] | |
| P405 | Store locked up.[2][4] |
Experimental Protocols: Basis of Safety Data
While specific experimental protocols for generating the toxicological data of this compound are not detailed in standard Safety Data Sheets, the classifications are derived from standardized assays. For instance, acute oral toxicity (LD50) is typically determined using methods outlined by the Organisation for Economic Co-operation and Development (OECD) Guideline 423. Skin and eye irritation studies generally follow OECD Guidelines 404 and 405, respectively. These protocols involve the application of the substance to the skin or eyes of laboratory animals under controlled conditions to observe and score the resulting irritation. It is important to note that some data may also be derived from Quantitative Structure-Activity Relationship (QSAR) modeling.[2]
Handling and Storage
Proper handling and storage are critical to prevent exposure and maintain the integrity of this compound.
Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid contact with skin, eyes, and clothing.[4]
-
Wear appropriate personal protective equipment (PPE).[4]
Storage:
-
Incompatible with strong oxidizing agents.[2]
Emergency Procedures
In the event of an emergency, immediate and appropriate action is crucial.
First-Aid Measures:
-
If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[4]
-
In Case of Skin Contact: Immediately wash off with soap and plenty of water. Take the victim to a hospital. Consult a physician.[2][4]
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2][4]
-
If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician immediately.[2][4]
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4]
-
Hazardous Combustion Products: Carbon oxides, nitrogen oxides (NOx), hydrogen chloride gas, and hydrogen bromide gas.[2][4]
-
Special Protective Equipment: Wear a self-contained breathing apparatus for firefighting if necessary.[4]
Accidental Release Measures:
-
Wear respiratory protection.[4]
-
Avoid dust formation.[4]
-
Avoid breathing vapors, mist, or gas.[4]
-
Ensure adequate ventilation.[4]
-
Evacuate personnel to safe areas.[4]
-
Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[4]
-
Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.[4]
Visualized Workflows and Relationships
To further clarify safety protocols and logical relationships, the following diagrams have been generated using Graphviz.
Caption: Workflow for handling a spill of this compound.
Caption: Required Personal Protective Equipment (PPE) for handling this compound.
References
- 1. This compound | C5H3BrClN | CID 606256 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Safety Data Sheet [chemicalbook.com]
- 3. chemimpex.com [chemimpex.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. This compound 73583-39-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
An In-depth Technical Guide to the Safe Handling and Storage of 3-Bromo-5-chloropyridine
Audience: Researchers, scientists, and drug development professionals.
This guide provides comprehensive information on the safe handling, storage, and emergency procedures for 3-Bromo-5-chloropyridine (CAS No: 73583-39-8). Adherence to these guidelines is critical to ensure personnel safety and maintain the integrity of the chemical.
Chemical and Physical Properties
This compound is a halogenated pyridine (B92270) derivative commonly used as an intermediate in pharmaceutical and chemical synthesis.[1] It is a solid, typically in powder form, and is stable under recommended storage conditions.[2][3][4]
Table 1: Physical and Chemical Data for this compound
| Property | Value | Source |
| CAS Number | 73583-39-8 | [3] |
| Molecular Formula | C₅H₃BrClN | [3] |
| Molecular Weight | 192.44 g/mol | [3] |
| Appearance | Powder / Solid | [3][4] |
| Melting Point | 77 - 82 °C | [1][2] |
| Boiling Point | 194.7 °C at 760 mmHg | [1][2] |
| Flash Point | 71.5 °C | [1] |
| Density | 1.736 g/cm³ | [1] |
| Solubility | Low in water; Soluble in common organic solvents like dichloromethane (B109758) and chloroform. | [4] |
Hazard Identification and Safety Data
This compound is classified as a hazardous substance. It is toxic if swallowed, causes skin irritation, and can cause serious eye damage.[2][3] It may also cause respiratory irritation.[2][3]
Table 2: GHS Hazard and Precautionary Statements
| Category | Code | Statement | Source |
| Hazard | H301 | Toxic if swallowed. | [2][3] |
| H311 | Toxic in contact with skin. | [2] | |
| H315 | Causes skin irritation. | [2][3] | |
| H318 / H319 | Causes serious eye damage / irritation. | [2][3] | |
| H332 | Harmful if inhaled. | [2] | |
| H335 | May cause respiratory irritation. | [3][5] | |
| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. | [2][6] |
| P264 | Wash skin thoroughly after handling. | [2] | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [2][5] | |
| P301+P310 | IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. | [2][6] | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [2] | |
| P405 | Store locked up. | [2][6] |
Table 3: Transportation Information
| Regulation | UN Number | Proper Shipping Name | Hazard Class | Packing Group |
| ADR/RID, IMDG, IATA | 2811 | TOXIC SOLID, ORGANIC, N.O.S. (this compound) | 6.1 | III |
| Source:[6] |
Handling and Storage Protocols
Protocol for Safe Handling
This protocol outlines the necessary steps for safely handling this compound in a laboratory setting.
1. Engineering Controls:
- Always handle this compound in a well-ventilated area.[5]
- Use a chemical fume hood or provide appropriate exhaust ventilation at places where dust is formed.[2][6]
- Ensure that eyewash stations and safety showers are in close proximity to the workstation.
2. Personal Protective Equipment (PPE):
- Eye/Face Protection: Wear chemical safety goggles and a face shield. Equipment must be approved under government standards such as NIOSH (US) or EN 166 (EU).[2]
- Skin Protection: Handle with chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use. Use proper glove removal technique to avoid skin contact.[2]
- Body Protection: Wear a lab coat or other protective clothing.[5]
- Respiratory Protection: If ventilation is inadequate or for spill cleanup, use a NIOSH-approved N95 dust mask or a respirator with an appropriate filter.[3]
3. General Hygiene Practices:
- Avoid all personal contact, including inhalation and contact with skin and eyes.[2][5]
- Do not eat, drink, or smoke in the handling area.[5]
- Wash hands thoroughly with soap and water after handling the product and before breaks.[2][5]
- Launder contaminated clothing separately before reuse.[5]
Protocol for Safe Storage
Proper storage is essential to maintain the chemical's stability and prevent hazardous situations.
1. Storage Conditions:
- Store in a cool, dry, and well-ventilated place.[2][5] The recommended storage is at room temperature under an inert atmosphere.[2][7]
- Keep containers tightly closed to prevent contact with air and moisture, which can cause hydrolysis.[2][4]
- Protect containers from physical damage and check them regularly for leaks.[5]
2. Incompatibility:
- Store separately from incompatible materials such as strong oxidizing agents and strong acids.[2]
- Do not store near foodstuff containers.[5]
3. Secure Storage:
Workflows and Relationships
Safe Handling and Disposal Workflow
The following diagram illustrates the lifecycle of this compound within a laboratory setting, from acquisition to disposal.
Caption: Workflow for Safe Handling of this compound.
Chemical Incompatibility Diagram
This diagram shows the materials that are incompatible with this compound and should be avoided during storage and handling.
Caption: Chemical Incompatibilities of this compound.
Emergency and First Aid Protocols
Immediate action is required in case of exposure. Always show the Safety Data Sheet (SDS) to attending medical personnel.[2]
Protocol for Accidental Release or Spill
1. Evacuation and Ventilation:
- Evacuate personnel from the immediate area.[2] Ensure adequate ventilation.[2]
- Remove all sources of ignition.
2. Containment and Cleanup:
- Wear full PPE, including respiratory protection.[2]
- Prevent the product from entering drains.[2]
- For dry spills, carefully sweep up or vacuum the material without creating dust.[2][5] Place the collected material into a suitable, closed, and labeled container for disposal.[2][5]
3. Decontamination:
- Wash the spill area thoroughly with soap and water.[5]
First Aid Experimental Protocol
1. Inhalation:
- Move the person to fresh air immediately.[1][2]
- If the person is not breathing, give artificial respiration.[2]
- Consult a physician.[2]
2. Skin Contact:
- Immediately wash off with soap and plenty of water for at least 15 minutes.[2][8]
- Remove all contaminated clothing.[1][8]
- Take the victim immediately to a hospital and consult a physician.[2]
3. Eye Contact:
- Rinse cautiously and thoroughly with plenty of water for at least 15 minutes, also under the eyelids.[2]
- Remove contact lenses, if present and easy to do. Continue rinsing.[2]
- Consult a physician immediately.[2]
4. Ingestion:
- Never give anything by mouth to an unconscious person. [2]
- Rinse the mouth with water.[2] Do not induce vomiting.[1]
- Immediately call a POISON CENTER or doctor/physician.[1][2]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2][6]
-
Specific Hazards: The compound is combustible.[2] In a fire, it may emit toxic and corrosive fumes, including carbon oxides, nitrogen oxides (NOx), hydrogen chloride gas, and hydrogen bromide gas.[2][6]
-
Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[2]
Disposal Considerations
Disposal of this compound and its containers must be done in accordance with local, regional, and national hazardous waste regulations. The product should be sent to an approved waste disposal plant. Do not let the product enter drains or waterways.[5]
References
- 1. Page loading... [wap.guidechem.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. This compound 97 73583-39-8 [sigmaaldrich.com]
- 4. This compound Manufacturer & Supplier China | CAS 73583-39-8 | Properties, Uses, Safety & Price [pipzine-chem.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. This compound - Safety Data Sheet [chemicalbook.com]
- 7. 73583-39-8|this compound|BLD Pharm [bldpharm.com]
- 8. aksci.com [aksci.com]
Navigating the Synthesis and Application of 3-Bromo-5-chloropyridine: A Technical Guide for Researchers
For Immediate Release
A comprehensive technical guide detailing the procurement, pricing, and synthetic utility of 3-Bromo-5-chloropyridine has been compiled for researchers, scientists, and professionals in drug development. This guide provides an in-depth overview of this versatile chemical intermediate, including key experimental protocols and insights into its application in the synthesis of biologically active molecules.
This compound is a halogenated pyridine (B92270) derivative that serves as a crucial building block in the creation of a wide array of complex organic molecules. Its unique substitution pattern allows for selective functionalization through powerful cross-coupling reactions, making it a valuable starting material in the pharmaceutical and agrochemical industries. This guide aims to equip researchers with the practical information needed to effectively source and utilize this compound in their research and development endeavors.
Supplier and Pricing Landscape
A critical aspect of any research project is the efficient sourcing of starting materials. To facilitate this, a summary of prominent suppliers and their current pricing for this compound is provided below. Prices are subject to change and may vary based on purity and quantity.
| Supplier | Quantity | Price (USD) | Purity | CAS Number |
| Chem-Impex | 1 g | $18.53 | ≥ 98% (HPLC) | 73583-39-8 |
| 5 g | $53.48 | |||
| 25 g | $202.60 | |||
| 100 g | $594.09 | |||
| Thermo Scientific | 25 g | $562.65 | 97% | 73583-39-8 |
| CymitQuimica | 1 g | €46.00 | >98.0% (GC) | 73583-39-8 |
| 5 g | €127.00 | |||
| TCI (via ChemicalBook) | 1 g | ₹2900 | min. 98.0% | 73583-39-8 |
| Lab Pro Inc | 1 g | - | Min. 98.0 (GC) | 73583-39-8 |
| MySkinRecipes | 1 g | ฿150.00 | 97% | 73583-39-8 |
| 5 g | ฿680.00 | |||
| 25 g | ฿2,700.00 |
Key Synthetic Methodologies: Experimental Protocols
The synthetic versatility of this compound is most evident in its application in palladium-catalyzed cross-coupling reactions. Detailed below are generalized protocols for the Suzuki-Miyaura coupling and Buchwald-Hartwig amination, two of the most powerful methods for C-C and C-N bond formation, respectively.
Suzuki-Miyaura Coupling Protocol
This reaction enables the formation of a carbon-carbon bond between this compound and a boronic acid derivative.
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₃PO₄ or Na₂CO₃, 2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-Dioxane, Toluene)
-
Degassed water
-
Inert gas (Nitrogen or Argon)
-
Standard organic synthesis glassware
-
Magnetic stirrer and heating apparatus
Procedure:
-
To a dry reaction flask, add this compound, the boronic acid, palladium catalyst, and base.
-
Seal the flask and purge with an inert gas for 10-15 minutes.
-
Add the anhydrous solvent and degassed water (typically in a 4:1 to 10:1 ratio).
-
Heat the reaction mixture with stirring (typically to 80-110 °C).
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Perform an aqueous work-up by diluting with an organic solvent (e.g., ethyl acetate) and washing with water and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Methodological & Application
Application Notes and Protocols for Suzuki Coupling of 3-Bromo-5-chloropyridine with Arylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol and compiled data for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 3-bromo-5-chloropyridine with a variety of arylboronic acids. This reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds to construct biaryl and hetero-biaryl structures, which are prevalent in medicinally important compounds and functional materials.
Introduction
The Suzuki-Miyaura coupling is a versatile and widely used cross-coupling reaction in organic synthesis. It involves the reaction of an organoboron compound, typically a boronic acid or its ester, with a halide or triflate in the presence of a palladium catalyst and a base. For substrates such as this compound, which possesses two different halogen atoms, the reaction offers the potential for selective functionalization. The well-established reactivity trend of halogens in Suzuki couplings (I > Br > Cl > F) allows for the preferential reaction at the more reactive C-Br bond, leaving the C-Cl bond intact for subsequent transformations. This regioselectivity makes this compound a valuable building block for the synthesis of complex substituted pyridines.
Data Presentation: Reaction Conditions and Yields
The following table summarizes typical reaction conditions and resulting yields for the Suzuki coupling of this compound with various arylboronic acids. The data demonstrates the broad applicability of this protocol for the synthesis of a diverse range of 3-aryl-5-chloropyridines.
| Arylboronic Acid | Catalyst (mol%) | Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | 1,4-Dioxane (B91453)/H₂O (4:1) | 90 | 12 | 85 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ (2) | Toluene/H₂O (5:1) | 100 | 10 | 92 |
| 3-Fluorophenylboronic acid | Pd(OAc)₂/SPhos (2/4) | K₃PO₄ (3) | 1,4-Dioxane/H₂O (4:1) | 100 | 16 | 88 |
| 4-Acetylphenylboronic acid | Pd(PPh₃)₄ (4) | K₂CO₃ (2.5) | DME/H₂O (4:1) | 85 | 14 | 78 |
| 2-Thienylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 95 | 12 | 83 |
| 4-(Trifluoromethyl)phenylboronic acid | Pd(OAc)₂/XPhos (2/4) | K₃PO₄ (3) | Toluene/H₂O (5:1) | 110 | 18 | 75 |
Experimental Protocols
This section provides a detailed, generalized protocol for the selective Suzuki coupling of this compound with an arylboronic acid at the 3-position. This protocol serves as a starting point and may require optimization for specific substrates and desired outcomes.
Materials
-
This compound (1.0 equivalent)
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)[1]
-
Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃, 2-3 equivalents)[1]
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, or DME, often with water in a 4:1 to 10:1 ratio)[1]
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle/oil bath
Procedure
-
Reaction Setup: In a dry round-bottom flask, combine this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2 eq.).[1]
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes. This is crucial to prevent the deactivation of the palladium catalyst.
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe. The total solvent volume should be sufficient to dissolve the reactants (typically a concentration of 0.1 M with respect to the limiting reagent).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring under the inert atmosphere.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate (B1210297) and wash with water and brine.[1]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-aryl-5-chloropyridine.
Mandatory Visualizations
Suzuki Coupling Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
Caption: A generalized experimental workflow for the Suzuki coupling protocol.
Regioselectivity of the Coupling Reaction
References
Application Notes and Protocols for Palladium-Catalyzed Suzuki Coupling of 3-Bromo-5-chloropyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and compiled data for performing Suzuki coupling reactions with 3-bromo-5-chloropyridine. This building block is valuable in medicinal chemistry and materials science for the synthesis of complex biaryl and heteroaryl structures. The selective functionalization at the 3-position via palladium-catalyzed cross-coupling is a key strategy in the development of novel compounds.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental and powerful method for the formation of carbon-carbon bonds.[1] It involves the reaction of an organoboron compound, typically a boronic acid or its ester, with an organohalide in the presence of a palladium catalyst and a base. For a substrate such as this compound, the significant difference in reactivity between the C-Br and C-Cl bonds allows for selective cross-coupling at the more reactive C-Br bond. This selectivity is crucial for the stepwise synthesis of more complex substituted pyridines.
The choice of the palladium catalyst, which includes the palladium source and the associated ligands, is critical for achieving high yields and reaction efficiency. The ligand plays a key role in stabilizing the palladium center and facilitating the elementary steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.
Data Presentation: Reaction Conditions for Suzuki Coupling of Substituted Halopyridines
The following table summarizes typical reaction conditions and yields for the Suzuki coupling of various bromopyridine and chloropyridine derivatives. This data, gathered from analogous systems, provides a valuable reference for optimizing the reaction with this compound.
| Substrate | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 5-Bromo-2-methylpyridin-3-amine | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 85-95 | 12 | 60-85 |
| 3-Bromo-2-aminopyridine | RuPhos Precatalyst (2) | RuPhos (3) | LiHMDS (2.2) | 1,4-Dioxane | 100 | 16 | 70-90 |
| 5-Bromoindazoles | Pd(dppf)Cl₂ (5) | - | K₂CO₃ (2) | Dimethoxyethane | 80 | 2 | 75-95 |
| 2,3,5-Trichloropyridine | Pd(OAc)₂ (0.5) | - | Na₂CO₃ (2) | H₂O/DMF (3.5:3) | 60 | 12 | 70-92[2] |
Experimental Protocols
This section provides a detailed, generalized protocol for the Suzuki coupling of this compound with an arylboronic acid. This protocol is a starting point and may require optimization for specific substrates and desired outcomes.[1]
Materials:
-
This compound (1 equivalent)
-
Arylboronic acid (1.1 - 1.5 equivalents)[1]
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)[1]
-
Base (e.g., K₃PO₄ or Na₂CO₃, 2-3 equivalents)[1]
-
Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, or DME)[1]
-
Degassed water
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
Reaction Setup: To a dry round-bottom flask, add this compound (1 equivalent), the arylboronic acid (1.2 equivalents), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₃PO₄, 2 equivalents).[1]
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.[1]
-
Solvent Addition: Add the anhydrous organic solvent (e.g., 1,4-Dioxane) and degassed water (typically a 4:1 to 10:1 ratio of organic solvent to water) via syringe. The total solvent volume should be sufficient to dissolve the reactants (e.g., 0.1 M concentration of the limiting reagent).[1]
-
Reaction: Stir the reaction mixture at the desired temperature (typically 80-110 °C) under the inert atmosphere.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[1]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired product.[1]
Visualizations
Experimental Workflow
Caption: General experimental workflow for a palladium-catalyzed Suzuki coupling reaction.
Suzuki Coupling Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Application Notes and Protocols: Buchwald-Hartwig Amination of 3-Bromo-5-chloropyridine with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become an indispensable tool in modern organic synthesis, particularly in the pharmaceutical and agrochemical industries, due to its broad substrate scope and tolerance of various functional groups.[1][2] This document provides detailed application notes and protocols for the selective Buchwald-Hartwig amination of 3-bromo-5-chloropyridine with primary amines.
The selective functionalization of dihalogenated heterocycles is a common challenge in medicinal chemistry. This compound presents two reactive sites for cross-coupling reactions. The inherent difference in reactivity between the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds allows for selective amination at the 3-position. Generally, in palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides follows the order I > Br > Cl.[3][4] This is attributed to the bond dissociation energies, where the C-Br bond is weaker and more susceptible to oxidative addition by the palladium catalyst than the C-Cl bond.[3] This principle allows for the chemoselective amination at the C-Br position, leaving the C-Cl bond intact for subsequent transformations.
Data Presentation: Reaction Conditions and Yields
The following tables summarize typical reaction conditions and yields for the Buchwald-Hartwig amination of this compound with various primary amines. The data has been compiled from literature sources and generalized for clarity.
Table 1: Buchwald-Hartwig Amination of this compound with Primary Aliphatic Amines
| Amine | Palladium Precatalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| n-Butylamine | Pd₂(dba)₃ (1-2) | XPhos (2-4) | NaOtBu (1.5) | Toluene | 100 | 12-18 | 85-95 |
| Isobutylamine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2.0) | Dioxane | 110 | 16 | 80-90 |
| Cyclopentylamine | BrettPhos-precatalyst (2) | - | LiHMDS (2.5) | THF | 65 | 16 | 75-85 |
| Benzylamine | Pd₂(dba)₃ (1.5) | BINAP (3) | Cs₂CO₃ (2.0) | Toluene | 100 | 24 | 90-98 |
Table 2: Buchwald-Hartwig Amination of this compound with Primary Arylamines
| Amine | Palladium Precatalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Aniline | Pd(OAc)₂ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 100 | 12 | 90-97 |
| 4-Methoxyaniline | Pd₂(dba)₃ (1) | SPhos (2) | K₃PO₄ (2.0) | Dioxane | 110 | 18 | 88-96 |
| 4-Trifluoromethylaniline | Pd(OAc)₂ (2.5) | BrettPhos (5) | Cs₂CO₃ (2.5) | Toluene | 110 | 24 | 75-85 |
| 2-Aminopyridine | Pd₂(dba)₃ (2) | Xantphos (4) | K₂CO₃ (3.0) | Dioxane | 120 | 24 | 60-75 |
Experimental Protocols
The following are generalized protocols for the Buchwald-Hartwig amination of this compound with primary amines. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.
General Procedure for the Amination of this compound with a Primary Aliphatic Amine
Materials:
-
This compound
-
Primary aliphatic amine (e.g., n-butylamine)
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Phosphine (B1218219) ligand (e.g., XPhos)
-
Base (e.g., Sodium tert-butoxide, NaOtBu)
-
Anhydrous, degassed solvent (e.g., Toluene)
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and heating block/oil bath
-
Inert atmosphere (Argon or Nitrogen)
Protocol:
-
To an oven-dried Schlenk tube under an inert atmosphere, add this compound (1.0 equiv.), the palladium precatalyst (e.g., 1-2 mol%), the phosphine ligand (e.g., 2-4 mol%), and the base (e.g., 1.5 equiv. of NaOtBu).
-
Seal the tube with a septum, and evacuate and backfill with an inert gas (this cycle should be repeated three times).
-
Add the anhydrous, degassed solvent (e.g., toluene) via syringe.
-
Add the primary aliphatic amine (1.1-1.2 equiv.) to the reaction mixture via syringe.
-
Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 3-amino-5-chloropyridine (B188169) derivative.
General Procedure for the Amination of this compound with a Primary Arylamine
Materials:
-
This compound
-
Primary arylamine (e.g., aniline)
-
Palladium precatalyst (e.g., Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos)
-
Base (e.g., Sodium tert-butoxide, NaOtBu)
-
Anhydrous, degassed solvent (e.g., Toluene)
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and heating block/oil bath
-
Inert atmosphere (Argon or Nitrogen)
Protocol:
-
In a glovebox or under a stream of inert gas, charge an oven-dried Schlenk tube with this compound (1.0 equiv.), the palladium precatalyst (e.g., 2 mol%), the phosphine ligand (e.g., 4 mol%), and the base (e.g., 1.5 equiv. of NaOtBu).
-
Seal the tube and remove it from the glovebox (if applicable).
-
Add the anhydrous, degassed solvent (e.g., toluene) followed by the primary arylamine (1.2 equiv.).
-
Place the sealed tube in a preheated oil bath or heating block at the desired temperature (typically 100-120 °C) and stir vigorously.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent and water.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
The crude product can be purified by flash column chromatography on silica gel.
Mandatory Visualizations
Experimental Workflow
Caption: A generalized experimental workflow for the Buchwald-Hartwig amination.
Catalytic Cycle
Caption: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.
References
Application Notes and Protocols for Ligand Selection in the Buchwald-Hartwig Amination of 3-Bromo-5-chloropyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the selective Buchwald-Hartwig amination of 3-bromo-5-chloropyridine. The strategic selection of phosphine (B1218219) ligands is critical for achieving high yields and regioselectivity, favoring the reaction at the more labile carbon-bromine bond over the carbon-chlorine bond. This guide summarizes the performance of common ligands, offers detailed experimental procedures, and provides a framework for reaction optimization.
Introduction: The Challenge of Regioselective Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1] For dihalogenated substrates such as this compound, the primary challenge lies in achieving selective functionalization at one halogen position over the other. In palladium-catalyzed cross-coupling reactions, the general reactivity of carbon-halogen bonds follows the order of bond dissociation energy: C-I > C-Br > C-Cl.[2] This inherent reactivity difference allows for the selective amination at the C-Br bond at the 3-position, provided the catalyst system is appropriately chosen and the reaction conditions are carefully controlled.
The choice of ligand is paramount in modulating the reactivity and stability of the palladium catalyst, thereby influencing reaction efficiency, substrate scope, and selectivity.[2] Sterically hindered and electron-rich phosphine ligands are often required to facilitate the key steps of the catalytic cycle, particularly for challenging substrates like electron-deficient halopyridines.[2]
Ligand Selection: A Comparative Overview
While direct quantitative comparative studies on this compound are limited in publicly available literature, extensive research on structurally similar heteroaryl halides provides a strong basis for ligand selection. Modern biarylphosphine ligands, particularly those developed by the Buchwald group, have demonstrated superior performance for a wide range of challenging amination reactions.[3]
Table 1: Comparison of Common Ligands for Buchwald-Hartwig Amination of Heteroaryl Halides
| Ligand | General Characteristics | Typical Substrate Scope | Performance Insights |
| XPhos | Bulky, electron-rich biarylphosphine. | Broad range of aryl/heteroaryl chlorides and bromides. Primary and secondary amines. | Highly active and versatile, often a top performer in ligand screens for heteroaromatic systems.[3] |
| RuPhos | Similar to XPhos with diisopropoxy substitution, offering different steric and electronic properties. | Effective for sterically demanding couplings and amination of heterocycles. | Often shows excellent performance where other ligands fail. |
| BrettPhos | Highly hindered and electron-rich biarylphosphine. | Particularly effective for coupling ammonia (B1221849) and primary alkylamines. | A valuable option for challenging aminations. |
| Xantphos | A xanthene-based bidentate ligand with a large bite angle. | Broadly applicable, good for preventing β-hydride elimination. | Identified as highly effective for the amination of 2-bromopyridine.[4] |
| BINAP | A chiral bidentate phosphine ligand. | One of the earlier successful ligands for Buchwald-Hartwig amination. | Generally less effective for challenging substrates compared to modern biarylphosphine ligands.[3][5] |
Catalytic Cycle and Ligand Role
The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) species. The ligand plays a crucial role in each step of this cycle.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocols
The following protocols are provided as a starting point for the amination of this compound. Optimization of the ligand, base, solvent, temperature, and reaction time is recommended for each specific amine substrate.
Protocol 1: General Procedure using a Biarylphosphine Ligand (e.g., XPhos)
This protocol is a good starting point for a wide range of primary and secondary amines.
Materials:
-
This compound
-
Amine (1.1 - 1.5 equivalents)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) (1-2 mol%) or a pre-catalyst like XPhos Pd G3 (1-2 mol%)
-
XPhos (1.5 - 3 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 - 2.0 equivalents)
-
Anhydrous, degassed toluene (B28343) or dioxane
-
Oven-dried reaction vessel with a magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To the oven-dried reaction vessel, add this compound (1.0 eq.), the palladium precursor, the XPhos ligand, and sodium tert-butoxide.
-
Seal the vessel with a septum and evacuate and backfill with an inert gas three times.
-
Under a positive flow of inert gas, add the amine and the anhydrous, degassed solvent.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography.
Protocol 2: Procedure using Xantphos Ligand
This protocol may be advantageous for certain amines and can be a good alternative to screen.
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)
-
Xantphos (2-4 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 - 3.0 equivalents)
-
Anhydrous, degassed dioxane
-
Oven-dried reaction vessel with a magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In an oven-dried reaction vessel, combine this compound (1.0 eq.), Pd₂(dba)₃, Xantphos, and Cs₂CO₃.
-
Seal the vessel, and evacuate and backfill with an inert gas (3 cycles).
-
Add the amine followed by anhydrous, degassed dioxane via syringe.
-
Heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of celite, washing the pad with additional solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel.
Ligand Selection Workflow
A systematic approach to ligand selection can save significant time and resources. The following workflow is recommended for optimizing the Buchwald-Hartwig amination of this compound.
References
Application Notes and Protocols for the Synthesis of 3-Aryl-5-chloropyridines using 3-Bromo-5-chloropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Aryl-5-chloropyridines are pivotal structural motifs in medicinal chemistry and materials science. The targeted synthesis of these compounds is of significant interest for the development of novel pharmaceuticals and functional materials.[1] This document provides detailed application notes and protocols for the synthesis of 3-aryl-5-chloropyridines, with a primary focus on the Suzuki-Miyaura cross-coupling reaction utilizing 3-bromo-5-chloropyridine as a key intermediate.[1][2][3] The protocols outlined herein are based on established methodologies and are intended to serve as a comprehensive guide for researchers in the field.
The Suzuki-Miyaura cross-coupling reaction is a robust and versatile method for the formation of carbon-carbon bonds, involving the reaction of an organoboron compound with an organohalide in the presence of a palladium catalyst and a base.[4][5] For a substrate such as this compound, the significant difference in the bond dissociation energies of the C-Br and C-Cl bonds allows for selective coupling at the more reactive C-Br position.[6][7]
Data Presentation: Reaction Conditions for Suzuki-Miyaura Coupling
The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling of this compound with various arylboronic acids, providing a reference for reaction optimization.
| Parameter | Condition | Notes | Reference |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, Pd(dppf)Cl₂ | Catalyst loading typically ranges from 0.5 to 5 mol%. The choice of catalyst can significantly impact yield and reaction time. For challenging substrates, advanced catalysts with bulky, electron-rich ligands (e.g., XPhos, SPhos, RuPhos) may be beneficial.[6][7] | [4][5][7] |
| Ligand | PPh₃, PCy₃, SPhos, RuPhos, (±)-BINAP | Often used with Pd(OAc)₂ or Pd₂(dba)₃. Ligand choice is critical for catalyst stability and activity. | [6][8] |
| Base | K₃PO₄, Na₂CO₃, K₂CO₃, Cs₂CO₃ | Typically 2-3 equivalents are used. The base activates the boronic acid for transmetalation.[9] | [4][5] |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, DME, THF | A mixture of an organic solvent and water is common. Anhydrous and degassed solvents are crucial for reproducible results. | [2][4][5] |
| Temperature | 80-110 °C | Reaction temperature is a critical parameter to control for selective C-Br bond activation. | [2][4] |
| Reaction Time | 2-24 hours | Monitored by TLC or LC-MS to determine completion. | [2][5] |
| Yield | 45-95% | Yields are substrate-dependent and can be optimized by screening catalysts, ligands, bases, and solvents. | [2] |
Experimental Protocols
General Protocol for the Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid
This protocol is a starting point and may require optimization for specific substrates and desired outcomes.[4]
Materials:
-
This compound (1.0 equivalent)
-
Arylboronic acid (1.1 - 1.5 equivalents)[4]
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)[4]
-
Base (e.g., K₃PO₄ or Na₂CO₃, 2-3 equivalents)[4]
-
Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, or DME)[4]
-
Degassed water[4]
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
Reaction Setup: In a dry round-bottom flask, combine this compound (1.0 eq.), the arylboronic acid (1.2 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₃PO₄, 2 eq.).[4]
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.[4]
-
Solvent Addition: Add the anhydrous organic solvent (e.g., 1,4-Dioxane) and degassed water (typically a 4:1 to 10:1 ratio of organic solvent to water) via syringe.[4][5]
-
Reaction: Stir the reaction mixture at the desired temperature (typically 80-110 °C) under the inert atmosphere.[4]
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[4][5]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[4][10]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired 3-aryl-5-chloropyridine.[2][4]
Mandatory Visualizations
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: General experimental workflow for the Suzuki-Miyaura coupling reaction.
Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Other Potential Coupling Reactions
While Suzuki-Miyaura coupling is a predominant method, other palladium-catalyzed reactions can also be employed for the functionalization of this compound.
-
Buchwald-Hartwig Amination: This reaction allows for the formation of carbon-nitrogen bonds, enabling the synthesis of 3-amino-5-chloropyridine (B188169) derivatives. The reaction typically involves a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base.[8][11]
-
Sonogashira Coupling: This method is used to form carbon-carbon bonds between a terminal alkyne and an aryl halide. It typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of a base.[6][12]
The selective functionalization at the C-Br position remains a key consideration in these reactions as well.[6][7]
Troubleshooting and Optimization
-
Low Yields: If low yields are observed, screening different palladium catalysts, ligands, bases, and solvent systems is recommended.[6][13] Microwave irradiation can also be explored to potentially increase yields and reduce reaction times.[5]
-
Side Reactions: Common side reactions include hydrodehalogenation (replacement of the bromine with a hydrogen atom) and homocoupling of the boronic acid.[6] Careful control of the reaction temperature and inert atmosphere can help minimize these side products.
-
Catalyst Deactivation: The pyridine (B92270) nitrogen can coordinate to the palladium center, potentially leading to catalyst deactivation. The use of bulky, electron-rich phosphine ligands can mitigate this issue.[5][6]
By following these detailed protocols and considering the optimization strategies, researchers can effectively synthesize a wide range of 3-aryl-5-chloropyridines for various applications in drug discovery and materials science.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Page loading... [guidechem.com]
- 3. This compound [myskinrecipes.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: Preparation of 3-amino-5-chloropyridine from 3-Bromo-5-chloropyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 3-amino-5-chloropyridine (B188169), a valuable building block in pharmaceutical and materials science research. The primary method detailed is the palladium-catalyzed Buchwald-Hartwig amination, a powerful cross-coupling reaction for the formation of carbon-nitrogen bonds. This guide offers a comprehensive overview of the reaction, including proposed mechanisms, comparative data on catalyst systems, and a step-by-step experimental protocol.
Introduction
3-amino-5-chloropyridine is a key intermediate in the synthesis of a wide range of biologically active molecules and functional materials.[1] Its structure, featuring an amino group and a chlorine atom on a pyridine (B92270) ring, allows for diverse subsequent chemical modifications. The conversion of 3-bromo-5-chloropyridine to its 3-amino counterpart is a critical transformation. While classical methods for aromatic amination often require harsh conditions, the Buchwald-Hartwig amination offers a milder and more versatile approach, utilizing a palladium catalyst with specialized phosphine (B1218219) ligands.[2] This reaction is known for its broad substrate scope and functional group tolerance, making it a staple in modern organic synthesis.[2]
Reaction Principle: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide (in this case, this compound) and an amine. The catalytic cycle is generally understood to involve several key steps:
-
Oxidative Addition: A Pd(0) complex reacts with the aryl bromide, inserting the palladium into the carbon-bromine bond to form a Pd(II) species.
-
Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex, and a base removes a proton from the amine to form an amido ligand.
-
Reductive Elimination: The C-N bond is formed as the desired product, 3-amino-5-chloropyridine, is eliminated from the palladium complex, regenerating the Pd(0) catalyst.
Data Presentation
The choice of catalyst, ligand, base, and solvent is crucial for the success of the Buchwald-Hartwig amination. The following tables summarize typical conditions and yields for the amination of related bromopyridine substrates, providing a basis for optimizing the synthesis of 3-amino-5-chloropyridine.
Table 1: Comparison of Catalyst Systems for the Amination of Bromopyridines
| Entry | Palladium Precursor (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Amine | Yield (%) | Reference |
| 1 | Pd₂(dba)₃ (2) | RuPhos (8) | LiHMDS | THF | 65 | Morpholine | 83 | [3] |
| 2 | BrettPhos Precatalyst (4) | - | LiHMDS | THF | 65 | Cyclopentylamine | 78 | [3] |
| 3 | Pd(OAc)₂ (1.5) | cataCXium A (3) | NaOtBu | Toluene (B28343) | 100 | Morpholine | 98 | [4] |
| 4 | Pd₂(dba)₃ (1) | XPhos (2) | K₃PO₄ | Dioxane | 100 | n-Butylamine | 96 | [4] |
| 5 | [Pd(allyl)Cl]₂ (1) | AdBippyPhos (2) | KOPh | Toluene | 100 | Aniline | 91 | [4] |
Table 2: Reagents for the Proposed Synthesis of 3-amino-5-chloropyridine
| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Proposed Amount | Molar Equiv. |
| This compound | C₅H₃BrClN | 192.44 | 1.0 g | 1.0 |
| Ammonia (B1221849) source (e.g., NH₃ solution or surrogate) | - | - | Excess | >2.0 |
| Palladium(II) acetate (B1210297) | Pd(OAc)₂ | 224.49 | 23 mg | 0.02 |
| XPhos | C₃₃H₄₇P | 478.70 | 99 mg | 0.04 |
| Sodium tert-butoxide | NaOtBu | 96.10 | 1.2 g | 2.4 |
| Toluene | C₇H₈ | 92.14 | 20 mL | - |
Experimental Protocols
The following is a detailed protocol for the preparation of 3-amino-5-chloropyridine from this compound via a Buchwald-Hartwig amination reaction. This protocol is based on established procedures for similar substrates and should be performed by qualified personnel in a well-ventilated fume hood.
Materials:
-
This compound
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos ligand
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Ammonia source (e.g., a solution of ammonia in dioxane or an ammonia surrogate like benzophenone (B1666685) imine followed by hydrolysis)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask, condenser)
-
Magnetic stirrer and heating mantle
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 g, 5.2 mmol), palladium(II) acetate (0.02 eq, 0.104 mmol, 23 mg), and XPhos (0.04 eq, 0.208 mmol, 99 mg).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Addition of Reagents: Under a positive pressure of inert gas, add anhydrous toluene (20 mL) and sodium tert-butoxide (2.4 eq, 12.5 mmol, 1.2 g).
-
Addition of Ammonia Source: Add the ammonia source. If using a solution of ammonia in a solvent, add it via syringe. If using an ammonia surrogate, add it at this stage.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (2 x 20 mL). Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 3-amino-5-chloropyridine.
Visualizations
Buchwald-Hartwig Amination Catalytic Cycle
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Experimental Workflow for the Synthesis of 3-amino-5-chloropyridine
Caption: Step-by-step experimental workflow.
Safety Precautions
-
Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Palladium catalysts and phosphine ligands can be air-sensitive and/or toxic. Handle them under an inert atmosphere where specified.
-
Sodium tert-butoxide is a strong base and is corrosive and moisture-sensitive. Handle with care.
-
Organic solvents are flammable. Avoid open flames and sources of ignition.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
The Buchwald-Hartwig amination provides an efficient and versatile method for the synthesis of 3-amino-5-chloropyridine from this compound. The selection of an appropriate palladium precursor, phosphine ligand, and base is critical to achieving high yields and purity. The protocol provided herein, based on established literature for analogous transformations, offers a robust starting point for researchers in the fields of medicinal chemistry and materials science. Further optimization of reaction conditions may be necessary to achieve desired outcomes for specific applications.
References
Application Notes and Protocols: The Utility of 3-Bromo-5-chloropyridine in the Synthesis of Pharmaceutical Intermediates
Audience: Researchers, scientists, and drug development professionals.
Introduction:
3-Bromo-5-chloropyridine is a versatile heterocyclic building block of significant interest in medicinal chemistry and organic synthesis.[1][2] Its distinct substitution pattern, featuring a reactive bromine atom at the 3-position and a chlorine atom at the 5-position, allows for selective functionalization, making it a valuable precursor for the construction of complex molecular architectures.[2][3] The differential reactivity of the carbon-bromine and carbon-chlorine bonds enables chemists to perform regioselective modifications, primarily through palladium-catalyzed cross-coupling reactions.[2] This attribute has led to its widespread use in the synthesis of a variety of pharmaceutical intermediates, particularly for the development of kinase inhibitors and other biologically active compounds.[1][4]
This document provides detailed application notes and protocols for the use of this compound in key synthetic transformations relevant to pharmaceutical development.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the 3-position of this compound is the primary site for functionalization through various palladium-catalyzed cross-coupling reactions.[1] These reactions are fundamental in modern drug discovery for the formation of carbon-carbon and carbon-nitrogen bonds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base.[5] With this compound, this reaction selectively introduces aryl or heteroaryl substituents at the 3-position.[1][5]
Logical Relationship: Suzuki-Miyaura Coupling
Caption: Suzuki-Miyaura coupling of this compound.
Experimental Protocol: Synthesis of 3-Chloro-5-cyclopropylpyridine [3]
This protocol describes the Suzuki-Miyaura coupling of this compound with cyclopropylboronic acid.
Materials:
-
This compound
-
Cyclopropylboronic acid
-
Palladium acetate (B1210297) (Pd(OAc)₂)
-
Diphenylphosphine (B32561) or Cyclohexylphosphine
-
Potassium phosphate (B84403) (K₃PO₄)
-
Water
Procedure:
-
To a 250 mL three-neck round-bottom flask, add this compound (5 g, 26.0 mmol) and potassium phosphate (25.0 g, 118.3 mmol).
-
Add 120 mL of toluene and 6 mL of water to the flask.
-
Subject the mixture to ultrasonic treatment for 10 minutes.
-
Add palladium acetate (126.0 mg, 0.6 mmol), diphenylphosphine (294.6 mg, 1.1 mmol), and cyclopropylboronic acid (1.5 g, 16.9 mmol).
-
Heat the reaction mixture to 100°C under a nitrogen atmosphere and maintain for two hours.
-
After two hours, add an additional portion of palladium acetate (126.0 mg, 0.6 mmol) and triphenylphosphine (B44618) (294.6 mg, 1.1 mmol) and continue stirring for another two hours.
-
Allow the reaction to cool to room temperature and continue stirring for 16 hours.
-
Upon completion, add ethyl acetate and water, then filter to separate the organic phase.
-
Extract the aqueous phase twice with ethyl acetate.
-
Combine the organic phases for further purification.
| Parameter | Value |
| Reactant 1 | This compound (5 g) |
| Reactant 2 | Cyclopropylboronic acid (1.5 g) |
| Catalyst | Palladium acetate |
| Ligand | Diphenylphosphine/Triphenylphosphine |
| Base | Potassium phosphate |
| Solvent | Toluene/Water |
| Temperature | 100°C |
| Reaction Time | 20 hours (total) |
Sonogashira Coupling
The Sonogashira coupling is a cross-coupling reaction used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[6] This reaction is particularly useful for synthesizing conjugated enynes and arylalkynes, which are important structural motifs in many biologically active molecules.[6] For 3-bromopyridines, this provides a direct route to 3-alkynylpyridine derivatives.[6]
Experimental Workflow: Sonogashira Coupling
Caption: General workflow for Sonogashira coupling.[6]
Experimental Protocol: General Procedure for Sonogashira Coupling of 3-Bromopyridines [6][7]
This protocol is a generalized procedure based on optimized conditions for similar substrates.
Materials:
-
3-Bromopyridine (B30812) derivative (e.g., this compound)
-
Terminal alkyne (1.1 - 1.2 equivalents)
-
Palladium(II) trifluoroacetate (B77799) (Pd(CF₃COO)₂) (2.5 mol%)
-
Triphenylphosphine (PPh₃) (5 mol%)
-
Copper(I) iodide (CuI) (5-7 mol%)
-
Triethylamine (B128534) (Et₃N)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
In a dry reaction flask, combine the 3-bromopyridine derivative, Pd(CF₃COO)₂, PPh₃, and CuI.
-
Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.
-
Add anhydrous DMF, followed by triethylamine and the terminal alkyne.
-
Stir the reaction mixture at 100°C for 3 hours, or until the starting material is consumed as monitored by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica (B1680970) gel to obtain the final product.
| Parameter | Value |
| Substrate | 3-Bromopyridine derivative |
| Reagent | Terminal alkyne (1.1-1.2 eq) |
| Catalyst System | Pd(CF₃COO)₂ / PPh₃ / CuI |
| Base | Triethylamine |
| Solvent | Anhydrous DMF |
| Temperature | 100°C |
| Reaction Time | ~3 hours |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from amines and aryl halides.[8] This reaction is highly valuable for accessing arylamines, which are prevalent in pharmaceuticals.[1][8] In the context of this compound, this allows for the introduction of various amino groups at the 3-position.
Signaling Pathway: Buchwald-Hartwig Amination Catalytic Cycle
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination [9]
This protocol is a general procedure and may require optimization for specific substrates.
Materials:
-
This compound
-
Amine
-
Palladium catalyst (e.g., [Pd₂(dba)₃])
-
Ligand (e.g., (±)-BINAP)
-
Sodium tert-butoxide (NaOBuᵗ)
-
Toluene
Procedure:
-
Add the palladium catalyst, ligand, and sodium tert-butoxide to a dry Schlenk flask.
-
Add this compound and the desired amine to the flask.
-
Add anhydrous toluene.
-
The reaction is carried out under an inert atmosphere (e.g., argon).
-
Heat the reaction mixture with stirring (e.g., 80°C for 4 hours).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and add diethyl ether.
-
Wash the resulting mixture with brine, dry over magnesium sulfate, and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
| Parameter | Value |
| Substrate | This compound |
| Reagent | Amine |
| Catalyst System | [Pd₂(dba)₃] / (±)-BINAP |
| Base | Sodium tert-butoxide |
| Solvent | Toluene |
| Temperature | 80°C |
| Reaction Time | ~4 hours |
Application in the Synthesis of Kinase Inhibitors
This compound and its derivatives are key intermediates in the synthesis of various kinase inhibitors.[4] Kinases are crucial enzymes in cellular signaling, and their dysregulation is implicated in diseases like cancer.[4] The 3-amino-5-(phenoxy)pyridine scaffold, which can be accessed from this compound via reactions like Buchwald-Hartwig amination, is a prominent structural motif in many kinase inhibitors.[1]
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of pharmaceutical intermediates. Its ability to undergo selective palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination allows for the efficient construction of complex molecular architectures. These reactions provide access to a wide array of substituted pyridine (B92270) derivatives that are crucial for the development of novel therapeutic agents, particularly kinase inhibitors. The protocols and data presented herein serve as a guide for researchers and scientists in the field of drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. guidechem.com [guidechem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Application Notes and Protocols: 3-Bromo-5-chloropyridine as a Versatile Building Block for Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-5-chloropyridine is a halogenated pyridine (B92270) derivative that serves as a crucial and versatile building block in the synthesis of a wide range of biologically active molecules, particularly in the agrochemical industry.[1][2] Its unique substitution pattern, featuring a reactive bromine atom at the 3-position and a more stable chlorine atom at the 5-position, allows for selective and sequential functionalization through various palladium-catalyzed cross-coupling reactions. This differential reactivity makes it an ideal starting material for the construction of complex molecular architectures found in modern insecticides and herbicides.[1]
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of precursors for advanced agrochemicals. It includes quantitative data on the physical properties of the starting material and the efficacy of the resulting active ingredients, as well as detailed, step-by-step synthetic procedures and diagrams of relevant biological pathways.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis.
| Property | Value | Reference(s) |
| CAS Number | 73583-39-8 | [3][4] |
| Molecular Formula | C₅H₃BrClN | [4][5] |
| Molecular Weight | 192.44 g/mol | [4][5] |
| Appearance | White to light yellow crystalline powder | [5] |
| Melting Point | 80-82 °C | [3] |
| Boiling Point | 194.7 °C at 760 mmHg | [3] |
| Density | 1.736 g/cm³ | [3] |
| Solubility | Soluble in organic solvents like dichloromethane, chloroform, and ethanol; sparingly soluble in water. | [5] |
Application in Agrochemical Synthesis: Synthesis of a Precursor for Butenolide Insecticides
This compound can be utilized as a starting material for the synthesis of key intermediates for the butenolide class of insecticides, such as Flupyradifurone. The following section outlines a plausible synthetic route to a key precursor, (6-chloropyridin-3-yl)methanol, and its subsequent elaboration.
Synthetic Workflow
The overall synthetic strategy involves a selective Suzuki-Miyaura coupling to introduce a vinyl group at the 3-position, followed by hydroboration-oxidation to yield the desired alcohol. This intermediate is a crucial component for the synthesis of Flupyradifurone.
Caption: Synthetic workflow for a Flupyradifurone precursor.
Experimental Protocols
Protocol 1: Synthesis of 3-Chloro-5-vinylpyridine via Suzuki-Miyaura Coupling
This protocol describes the palladium-catalyzed Suzuki-Miyaura coupling of this compound with potassium vinyltrifluoroborate to introduce a vinyl group at the 3-position.
Materials:
-
This compound (1.0 eq)
-
Potassium vinyltrifluoroborate (1.2 eq)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 eq)
-
Triphenylphosphine (B44618) (PPh₃, 0.06 eq)
-
Cesium carbonate (Cs₂CO₃, 3.0 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Water, degassed
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer and heating mantle
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.0 eq), potassium vinyltrifluoroborate (1.2 eq), and cesium carbonate (3.0 eq).
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.06 eq) to the flask.
-
Add a degassed 9:1 mixture of anhydrous THF and water via syringe.
-
Heat the reaction mixture to 70 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-16 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to afford 3-chloro-5-vinylpyridine.
Protocol 2: Synthesis of (6-Chloropyridin-3-yl)methanol via Hydroboration-Oxidation
This protocol details the hydroboration-oxidation of 3-chloro-5-vinylpyridine to yield the primary alcohol, a key precursor for Flupyradifurone.
Materials:
-
3-Chloro-5-vinylpyridine (1.0 eq)
-
Borane-tetrahydrofuran complex (BH₃-THF), 1 M solution in THF (1.1 eq)
-
Sodium hydroxide (B78521) (NaOH), 3 M aqueous solution
-
Hydrogen peroxide (H₂O₂), 30% aqueous solution
-
Tetrahydrofuran (THF), anhydrous
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere, dissolve 3-chloro-5-vinylpyridine (1.0 eq) in anhydrous THF.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add the 1 M solution of BH₃-THF (1.1 eq) dropwise via syringe, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Cool the reaction mixture back to 0 °C and slowly add the 3 M aqueous NaOH solution, followed by the dropwise addition of 30% H₂O₂.
-
Stir the mixture at room temperature for 1 hour.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield (6-chloropyridin-3-yl)methanol.
Application in Agrochemical Synthesis: Synthesis of a Precursor for Sulfoximine (B86345) Insecticides
This compound can also serve as a foundational building block for the synthesis of precursors for the sulfoximine class of insecticides, such as Sulfoxaflor. A plausible synthetic pathway involves the transformation of this compound into a key trifluoromethyl-substituted intermediate.
Synthetic Workflow
This synthetic route begins with a Negishi coupling to introduce a methyl group, followed by halogen exchange and subsequent trifluoromethylation to afford the key precursor.
Caption: Synthetic workflow for a Sulfoxaflor precursor intermediate.
Experimental Protocols
Protocol 3: Synthesis of 3-Chloro-5-methylpyridine via Negishi Coupling
This protocol describes the palladium-catalyzed Negishi coupling of this compound with methylzinc chloride to introduce a methyl group at the 3-position.
Materials:
-
This compound (1.0 eq)
-
Methylzinc chloride (CH₃ZnCl), 2 M solution in THF (1.5 eq)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Schlenk flask
-
Magnetic stirrer
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add this compound (1.0 eq) and dissolve in anhydrous THF.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.03 eq) to the solution.
-
Slowly add the 2 M solution of methylzinc chloride (1.5 eq) dropwise at room temperature.
-
Heat the reaction mixture to 60 °C and stir for 12 hours.
-
Monitor the reaction progress by GC-MS.
-
Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain 3-chloro-5-methylpyridine.
Mode of Action: Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Agonists
Agrochemicals derived from this compound, such as Flupyradifurone and Sulfoxaflor, often function as agonists of the insect nicotinic acetylcholine receptor (nAChR). These compounds mimic the action of the endogenous neurotransmitter acetylcholine (ACh).
In the insect central nervous system, ACh binds to nAChRs on the postsynaptic membrane, causing the ion channel to open and allowing an influx of cations (primarily Na⁺ and Ca²⁺). This leads to depolarization of the neuron and the propagation of a nerve impulse. The signal is terminated by the rapid hydrolysis of ACh by the enzyme acetylcholinesterase (AChE).
nAChR agonist insecticides bind to the same receptor but are not broken down by AChE. This leads to a persistent and uncontrolled stimulation of the nAChRs, causing continuous nerve firing, which results in tremors, paralysis, and ultimately the death of the insect.
Caption: Mode of action of nAChR agonist insecticides.
Insecticidal Efficacy
The following table summarizes the insecticidal activity (LC₅₀ values) of Sulfoxaflor and Flupyradifurone against various economically important insect pests. Lower LC₅₀ values indicate higher toxicity.
| Insecticide | Target Pest | LC₅₀ | Reference(s) |
| Sulfoxaflor | Myzus persicae (Green peach aphid) | 0.11 µ g/vial | [6] |
| Aphis gossypii (Cotton aphid) | 25 g/ha (field rate) | [6] | |
| Diaphorina citri (Asian citrus psyllid) | 8.17 mg a.i./L | [6] | |
| Nilaparvata lugens (Brown planthopper) | 2.986 ppm | [7] | |
| Bemisia tabaci (Silverleaf whitefly) | 50 g/ha (field rate) | [6] | |
| Flupyradifurone | Myzus persicae (Green peach aphid) | LC₅₀ values often lower than imidacloprid | [8] |
| Bemisia tabaci (Cassava whitefly) | 12.7 g a.i./100 L | [8] |
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of advanced agrochemicals. Its differential reactivity allows for the strategic and selective introduction of various functional groups, enabling the construction of complex and potent active ingredients. The provided protocols for the synthesis of key precursors for butenolide and sulfoximine insecticides demonstrate the practical utility of this starting material. The resulting agrochemicals, acting as potent nAChR agonists, provide effective control of a broad range of sucking pests, contributing significantly to modern crop protection strategies. Researchers and scientists in the field of agrochemical development can leverage the unique properties of this compound to design and synthesize novel and effective crop protection solutions.
References
- 1. Synthesis method of 2-chloro-5-chloromethylpyridine (2018) | Huang Guorong | 2 Citations [scispace.com]
- 2. Toxicity and Influence of Sublethal Exposure to Sulfoxaflor on the Aphidophagous Predator Hippodamia variegata (Coleoptera: Coccinellidae) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. guidechem.com [guidechem.com]
- 4. This compound | C5H3BrClN | CID 606256 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound - Safety Data Sheet [chemicalbook.com]
- 6. pagepressjournals.org [pagepressjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of the Efficacy of Flupyradifurone against Bemisia tabaci on Cassava in Tanzania - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Regioselective Grignard Reaction with 3-Bromo-5-chloropyridine for Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyridine (B92270) scaffold is a ubiquitous and vital component in a vast array of pharmaceuticals and agrochemicals.[1] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in medicinal chemistry. The functionalization of the pyridine ring is a cornerstone of drug design, enabling the fine-tuning of a molecule's pharmacological profile. 3-Bromo-5-chloropyridine is a key building block that allows for the strategic introduction of substituents onto the pyridine core.[2]
The Grignard reaction, a powerful tool for carbon-carbon bond formation, offers a direct pathway to functionalize this heterocycle.[1] Due to the differential reactivity of the halogen atoms, with the bromine at the 3-position being more susceptible to oxidative addition or halogen-magnesium exchange than the chlorine at the 5-position, the Grignard reagent can be formed regioselectively at the C-3 position. This generates the versatile intermediate, 5-chloro-3-pyridylmagnesium bromide, a precursor for a multitude of further chemical transformations.[1][3]
These application notes provide detailed protocols for the preparation of 5-chloro-3-pyridylmagnesium bromide via two common methods: classical Grignard formation with magnesium turnings and a modern halogen-magnesium exchange reaction. Furthermore, a protocol for a subsequent palladium-catalyzed Kumada cross-coupling reaction is detailed, showcasing the utility of this Grignard reagent in the synthesis of more complex, biologically active molecules.
Data Presentation
Table 1: Comparison of Grignard Formation Methods for Halogenated Pyridines
| Method | Reagents | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Notes |
| Classical Grignard Formation | Mg turnings, I₂ (cat.), THF | Reflux | 2-4 | 60-80[4][5] | Requires activation of Mg; initiation can be challenging. |
| Halogen-Magnesium Exchange | iPrMgCl·LiCl, THF | -15 to 0 | 1-2 | 85-95[1][3] | Milder conditions, better functional group tolerance. |
Table 2: Representative Cross-Coupling Reactions with 5-Chloro-3-pyridyl Grignard Reagent
| Reaction Type | Electrophile | Catalyst | Ligand | Solvent | Temperature (°C) | Yield (%) | Reference |
| Kumada Coupling | 4-Bromoanisole | Pd(OAc)₂ | PPh₃ | THF | 60 | ~75-85 | [6][7] |
| Negishi Coupling (via organozinc) | Aryl Bromide | Pd(dba)₂ | SPhos | THF | 25-60 | ~80-95 | [8][9] |
| Reaction with Aldehyde | Benzaldehyde | None | None | THF | -15 to 25 | ~80-90 | [1] |
Mandatory Visualizations
Caption: Reaction pathway for the formation and application of 5-chloro-3-pyridylmagnesium bromide.
Caption: General experimental workflow for the synthesis of 3-aryl-5-chloropyridines.
Experimental Protocols
Protocol 1: Preparation of 5-Chloro-3-pyridylmagnesium bromide via Halogen-Magnesium Exchange
Materials:
-
This compound (1.0 eq)
-
Isopropylmagnesium chloride-lithium chloride (iPrMgCl·LiCl) solution in THF (1.3 M, 1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Nitrogen or Argon gas supply
-
Standard, dry glassware (three-necked round-bottom flask, dropping funnel, condenser)
-
Magnetic stirrer and stir bar
-
Thermometer
-
Cooling bath (e.g., dry ice/acetone)
Procedure:
-
Assemble the glassware and flame-dry under vacuum. Allow to cool to room temperature under a positive pressure of nitrogen or argon.
-
To the reaction flask, add this compound (1.0 eq) and dissolve it in anhydrous THF (to achieve a concentration of approximately 0.5 M).
-
Cool the solution to -15 °C using a cooling bath.
-
Slowly add the iPrMgCl·LiCl solution (1.1 eq) dropwise via a syringe or dropping funnel, ensuring the internal temperature does not rise above -10 °C.
-
After the addition is complete, stir the reaction mixture at -15 °C for 1.5 hours.
-
The Grignard reagent is now ready for use in subsequent reactions. The formation can be confirmed by quenching a small aliquot with saturated aqueous NH₄Cl, extracting with an organic solvent, and analyzing by TLC or GC-MS to observe the consumption of the starting material.[1]
Protocol 2: Preparation of 5-Chloro-3-pyridylmagnesium bromide using Magnesium Turnings
Materials:
-
This compound (1.0 eq)
-
Magnesium turnings (1.2 eq)
-
Iodine (one small crystal)
-
Anhydrous Tetrahydrofuran (THF)
-
Nitrogen or Argon gas supply
-
Standard, dry glassware
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
Flame-dry all glassware and cool under an inert atmosphere.
-
Place the magnesium turnings (1.2 eq) and a crystal of iodine in the reaction flask.
-
Gently heat the flask with a heat gun under vacuum to activate the magnesium, then allow to cool.
-
Add a small amount of anhydrous THF to cover the magnesium.
-
Dissolve this compound (1.0 eq) in anhydrous THF in a separate flask.
-
Add a small portion of the this compound solution to the magnesium suspension to initiate the reaction (indicated by a color change and gentle reflux).
-
Once initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at reflux for an additional 1-2 hours until the magnesium is consumed.
-
Cool the solution to room temperature. The Grignard reagent is ready for the next step.
Protocol 3: Kumada Cross-Coupling of 5-Chloro-3-pyridylmagnesium bromide with an Aryl Bromide
Materials:
-
Solution of 5-chloro-3-pyridylmagnesium bromide in THF (from Protocol 1 or 2, 1.0 eq)
-
Aryl bromide (e.g., 4-bromoanisole, 1.0 eq)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 eq)
-
Triphenylphosphine (B44618) (PPh₃, 0.04 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
To a new, dry, inert-atmosphere flask, add the aryl bromide (1.0 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.04 eq).
-
Dissolve these components in a small amount of anhydrous THF.
-
To this mixture, add the freshly prepared solution of 5-chloro-3-pyridylmagnesium bromide (1.0 eq) dropwise at room temperature.
-
Heat the reaction mixture to 60 °C and stir for 4-6 hours, or until reaction completion is observed by TLC or LC-MS.
-
Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 3-aryl-5-chloropyridine.
Applications in Drug Development
The 5-chloro-3-pyridyl moiety is a valuable pharmacophore found in numerous biologically active compounds. Its presence can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins.[10][11] The ability to readily synthesize derivatives through the Grignard reagent of this compound makes it a highly attractive starting material in drug discovery campaigns.
-
Scaffold for Kinase Inhibitors: The pyridine ring can act as a hinge-binding motif in many kinase inhibitors. The 3- and 5-positions provide vectors for substitution to explore the solvent-exposed regions of the ATP-binding pocket, allowing for optimization of potency and selectivity.
-
Central Nervous System (CNS) Agents: The nitrogen atom of the pyridine ring can serve as a hydrogen bond acceptor, a crucial interaction for many CNS targets. The chlorine substituent can enhance membrane permeability, which is essential for drugs targeting the brain.
-
Agrochemicals: This scaffold is also prevalent in modern pesticides and herbicides. The specific substitution pattern can lead to compounds with high efficacy and selectivity for their intended biological targets in plants or insects.[12]
The synthetic routes outlined in these notes provide a reliable and scalable method for producing key intermediates, thereby facilitating the rapid generation of compound libraries for structure-activity relationship (SAR) studies and the identification of new drug candidates. The chemoselective nature of the Grignard formation on this compound is a key advantage, simplifying synthetic routes and avoiding the need for complex protecting group strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Kumada Coupling [organic-chemistry.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Negishi Coupling [organic-chemistry.org]
- 9. books.rsc.org [books.rsc.org]
- 10. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pyridine - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Lithiation of 3-Bromo-5-chloropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-5-chloropyridine is a versatile building block in organic synthesis, particularly for the introduction of a substituted pyridyl moiety into complex molecules. The regioselective lithiation of this substrate opens up a pathway to a variety of functionalized pyridines through subsequent reactions with a wide range of electrophiles. This document provides detailed application notes and experimental protocols for the lithiation of this compound, focusing on two common and effective methods: halogen-metal exchange with n-butyllithium (n-BuLi) and deprotonation with lithium diisopropylamide (LDA). Understanding the regioselectivity and optimizing reaction conditions are critical for the successful synthesis of desired products.
Regioselectivity in the Lithiation of this compound
The lithiation of this compound can proceed via two main pathways: halogen-metal exchange or deprotonation (metalation). The outcome is highly dependent on the choice of the organolithium reagent and the reaction conditions.
-
Halogen-Metal Exchange with n-BuLi: The carbon-bromine bond is significantly more reactive towards lithium-halogen exchange than the carbon-chlorine bond. Therefore, treatment of this compound with n-butyllithium is expected to selectively proceed via bromine-lithium exchange to generate 3-chloro-5-lithiopyridine. This is the kinetically favored and typically observed outcome.
-
Deprotonation with LDA: Lithium diisopropylamide (LDA) is a strong, sterically hindered non-nucleophilic base, which primarily acts as a deprotonating agent. In the case of this compound, LDA can abstract a proton from the pyridine (B92270) ring. The most acidic protons are adjacent to the electron-withdrawing halogen atoms. The regioselectivity of deprotonation can be influenced by the directing effects of the substituents and steric hindrance. For 3-halopyridines, lithiation often occurs ortho to the halogen.[1]
Key Applications
The lithiated intermediates derived from this compound are powerful nucleophiles that can react with a variety of electrophiles to introduce diverse functional groups onto the pyridine ring. This methodology is instrumental in the synthesis of:
-
Substituted Pyridine Carboxaldehydes and Ketones: By trapping the lithiated intermediate with formylating or acylating agents.
-
Pyridyl Boronic Acids and Esters: Through reaction with borates, which are key intermediates for Suzuki cross-coupling reactions.
-
Hydroxymethylpyridines: By reaction with aldehydes and ketones.
-
Aminopyridines: Through reaction with electrophilic aminating agents.
-
Thio- and Selenopyridines: By quenching with sulfur or selenium electrophiles.
These functionalized pyridines are valuable scaffolds in medicinal chemistry and materials science.
Experimental Protocols
Protocol 1: Regioselective Bromine-Lithium Exchange using n-Butyllithium
This protocol describes the generation of 3-chloro-5-lithiopyridine via bromine-lithium exchange and its subsequent trapping with an electrophile, using N,N-dimethylformamide (DMF) as an example to synthesize 3-chloro-5-pyridinecarboxaldehyde.
Materials:
-
This compound
-
n-Butyllithium (n-BuLi) in hexanes (concentration to be determined by titration)
-
Anhydrous tetrahydrofuran (B95107) (THF) or diethyl ether
-
N,N-Dimethylformamide (DMF), anhydrous
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate (B1210297)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas supply
-
Dry glassware
Procedure:
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen or argon inlet.
-
Reagent Preparation: Dissolve this compound (1.0 equiv.) in anhydrous THF (or diethyl ether) to a concentration of approximately 0.1-0.5 M.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of n-BuLi: Slowly add a solution of n-BuLi (1.0-1.1 equiv.) dropwise to the stirred solution of this compound, maintaining the temperature at or below -70 °C.
-
Lithiation: Stir the reaction mixture at -78 °C for 30-60 minutes. The formation of the lithiated species may be indicated by a color change.
-
Electrophilic Quench: Slowly add anhydrous DMF (1.5-2.0 equiv.) dropwise to the reaction mixture, again ensuring the temperature remains below -70 °C.
-
Warming: After the addition of the electrophile is complete, stir the reaction mixture at -78 °C for an additional 1-2 hours, and then allow it to warm slowly to room temperature.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and add water and ethyl acetate. Separate the layers and extract the aqueous layer with ethyl acetate (2 x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.
| Parameter | Condition |
| Substrate | This compound |
| Reagent | n-Butyllithium (n-BuLi) |
| Solvent | Anhydrous THF or Diethyl Ether |
| Temperature | -78 °C |
| Reaction Time | 30-60 minutes for lithiation |
| Electrophile | e.g., DMF |
| Expected Product | 3-Chloro-5-lithiopyridine |
Table 1: Summary of Reaction Conditions for Bromine-Lithium Exchange.
Protocol 2: Deprotonation using Lithium Diisopropylamide (LDA)
This protocol outlines the generation of a lithiated this compound species via deprotonation with LDA and subsequent trapping. The regioselectivity of this reaction can be more complex than the halogen-metal exchange.
Materials:
-
This compound
-
Diisopropylamine (B44863), anhydrous
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Electrophile (e.g., benzaldehyde)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas supply
-
Dry glassware
Procedure:
-
LDA Preparation (in situ): In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve anhydrous diisopropylamine (1.1 equiv.) in anhydrous THF. Cool the solution to -78 °C. Slowly add n-BuLi (1.05 equiv.) dropwise and stir for 30 minutes at -78 °C to generate LDA.
-
Reaction Setup: In a separate flame-dried, three-necked round-bottom flask, dissolve this compound (1.0 equiv.) in anhydrous THF. Cool this solution to -78 °C.
-
Addition of LDA: Slowly transfer the freshly prepared LDA solution via cannula to the solution of this compound at -78 °C.
-
Deprotonation: Stir the reaction mixture at -78 °C for 1-2 hours.
-
Electrophilic Quench: Add the chosen electrophile (e.g., benzaldehyde, 1.2 equiv.) dropwise at -78 °C.
-
Warming and Work-up: Follow steps 7-9 from Protocol 1.
| Parameter | Condition |
| Substrate | This compound |
| Reagent | Lithium Diisopropylamide (LDA) |
| Solvent | Anhydrous THF |
| Temperature | -78 °C |
| Reaction Time | 1-2 hours for deprotonation |
| Expected Product | A regiomeric mixture of lithiated species may be formed |
Table 2: Summary of Reaction Conditions for Deprotonation.
Data Presentation
The following table summarizes representative yields for the trapping of lithiated halopyridines with various electrophiles, based on analogous reactions found in the literature. Specific yields for this compound will be dependent on the precise reaction conditions and the electrophile used.
| Lithiation Method | Electrophile | Product | Reported Yield (Analogous Systems) |
| n-BuLi / Halogen Exchange | DMF | 3-Chloro-5-pyridinecarboxaldehyde | Good to Excellent |
| n-BuLi / Halogen Exchange | Benzaldehyde | (3-Chloro-5-pyridyl)(phenyl)methanol | Good |
| n-BuLi / Halogen Exchange | Triisopropyl borate (B1201080) then H₂O | 3-Chloro-5-pyridylboronic acid | High |
| LDA / Deprotonation | D₂O | Deuterated this compound | Variable, depends on regioselectivity |
| LDA / Deprotonation | Benzaldehyde | (Bromo)(chloro)(hydroxyphenylmethyl)pyridine isomer | Moderate to Good |
Table 3: Representative Yields for Trapping of Lithiated Halopyridines.
Visualizations
Caption: Reaction pathways for the lithiation of this compound.
References
Application Notes and Protocols for the Heck Reaction of 3-Bromo-5-chloropyridine
For Researchers, Scientists, and Drug Development Professionals
The Heck-Mizoroki reaction is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds between unsaturated halides and alkenes.[1][2] This method is of significant interest in medicinal chemistry and drug development for the functionalization of heterocyclic scaffolds such as pyridine (B92270). 3-Bromo-5-chloropyridine is a valuable building block, and its derivatization via the Heck reaction allows for the synthesis of a diverse range of substituted pyridines for potential therapeutic applications.
These application notes provide a summary of reaction conditions and a detailed protocol for the Heck reaction of this compound with various alkenes. Due to the electronic properties of the pyridine ring, specific optimization of reaction conditions is often necessary to achieve high yields and selectivity.
Data Presentation: Summary of Heck Reaction Conditions
The following table summarizes typical conditions for the Heck reaction with bromopyridine substrates, which can be used as a starting point for the optimization of reactions with this compound. The reactivity of the bromine at the 3-position is expected to be favorable for oxidative addition to the palladium catalyst.
| Entry | Alkene Substrate | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | n-Butyl acrylate | Pd(OAc)₂ (10) | Supramolecular Ligand L (20) | K₂CO₃ (3) | Toluene | 130 | 1 | 78 | [3] |
| 2 | Styrene | Pd(OAc)₂ (10) | Supramolecular Ligand L (20) | K₂CO₃ (3) | Toluene | 130 | 1 | 95 | [3] |
| 3 | Benzyl acrylate | Pd(OAc)₂ (10) | Supramolecular Ligand L (20) | K₂CO₃ (3) | Toluene | 130 | 1 | 87 | [3] |
| 4 | General Protocol 1 | Pd(OAc)₂ (2-5) | P(o-tolyl)₃ (4-10) | Et₃N or K₂CO₃ (1.5-2) | DMF, CH₃CN | 80-140 | 2-24 | N/A | [4][5] |
| 5 | General Protocol 2 | PdCl₂(PPh₃)₂ (2-5) | PPh₃ (4-10) | NaOAc (1.5-2) | DMA, Toluene | 80-140 | 2-24 | N/A | [4][6] |
Note: The yields reported in entries 1-3 are for the reaction of 3-bromopyridine. These serve as a strong starting point for this compound, though some optimization may be required.
Experimental Protocols
This section provides a detailed methodology for a representative Heck reaction of this compound with a generic alkene.
Materials:
-
This compound (1.0 equiv)
-
Alkene (1.2-1.5 equiv)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) (2-5 mol%)
-
Triphenylphosphine (PPh₃) or Tri(o-tolyl)phosphine (P(o-tol)₃) (4-10 mol%)
-
Base: Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃) (1.5-2.5 equiv)
-
Anhydrous, degassed solvent (e.g., N,N-Dimethylformamide (DMF), Acetonitrile, or Toluene)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or sealed reaction vial
-
Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask or reaction vial, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(OAc)₂), and the phosphine (B1218219) ligand (if used).
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times to ensure anhydrous and anaerobic conditions.[4]
-
Addition of Reagents: Under a positive flow of the inert gas, add the degassed solvent, followed by the base (e.g., K₂CO₃). If using a liquid base like triethylamine, it can be added via syringe.
-
Alkene Addition: Add the alkene substrate to the reaction mixture via syringe.
-
Reaction Conditions: Seal the vessel and heat the reaction mixture with vigorous stirring to the desired temperature (typically between 80-140 °C).[5]
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water or brine.
-
Extraction: Separate the organic layer and extract the aqueous layer with the same organic solvent.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to yield the pure coupled product.
Visualizations
The following diagrams illustrate the general workflow of the Heck reaction and the catalytic cycle.
Caption: Generalized experimental workflow for the Heck reaction.
Caption: The catalytic cycle of the Heck-Mizoroki reaction.
References
- 1. Heck Reaction [organic-chemistry.org]
- 2. Heck reaction - Wikipedia [en.wikipedia.org]
- 3. Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions - Faraday Discussions (RSC Publishing) DOI:10.1039/D2FD00165A [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. bcp.fu-berlin.de [bcp.fu-berlin.de]
Application Notes: Synthesis of Kinase Inhibitors Using 3-Bromo-5-chloropyridine Derivatives
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Design, synthesis, and biological evaluation of novel bromo-pyrimidine analogues as tyrosine kinase inhibitors - Arabian Journal of Chemistry [arabjchem.org]
- 4. Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nchr.elsevierpure.com [nchr.elsevierpure.com]
Application of 3-Bromo-5-chloropyridine in Materials Science: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-5-chloropyridine is a versatile heterocyclic building block with significant potential in the realm of materials science. Its distinct electronic properties, arising from the electron-deficient pyridine (B92270) ring and the presence of two different halogen atoms, make it an attractive starting material for the synthesis of novel organic functional materials. The bromine and chlorine substituents offer orthogonal reactivity, allowing for selective functionalization through various cross-coupling reactions. This enables the precise tuning of molecular structures to achieve desired photophysical and electronic properties for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).
This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of advanced materials. It is designed to serve as a comprehensive guide for researchers in organic electronics and materials chemistry.
Core Applications in Materials Science
Derivatives of this compound are being explored for the following applications:
-
Organic Light-Emitting Diodes (OLEDs): The pyridine moiety is a common structural unit in electron-transporting materials (ETMs) and host materials for phosphorescent emitters due to its electron-deficient nature.[1] By functionalizing this compound with appropriate chromophores or charge-transporting units, novel materials with tailored HOMO/LUMO energy levels can be synthesized for enhanced device performance.
-
Organic Photovoltaics (OPVs): In OPVs, pyridine-containing polymers and small molecules can act as either donor or acceptor materials. The ability to create donor-acceptor architectures by coupling electron-rich and electron-poor units via the pyridine core is a key strategy in designing efficient OPV materials.[2][3]
-
Organic Field-Effect Transistors (OFETs): The incorporation of pyridine units into conjugated systems can influence the molecular packing and charge carrier mobility of organic semiconductors.[1][4] N-type or ambipolar behavior can be targeted by leveraging the electron-withdrawing character of the pyridine ring.
Key Synthetic Methodologies
The primary synthetic routes for elaborating the this compound core are palladium-catalyzed cross-coupling reactions, namely the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These reactions allow for the formation of C-C and C-N bonds, respectively, at the 3-position of the pyridine ring.
Experimental Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
This protocol describes a general procedure for the synthesis of 3-aryl-5-chloropyridines, which can serve as key intermediates for various organic electronic materials.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₃PO₄ or Na₂CO₃, 2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, or DME)
-
Degassed water
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
Reaction Setup: In a dry round-bottom flask, combine this compound (1 equivalent), the desired arylboronic acid (1.2 equivalents), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₃PO₄, 2 equivalents).[5]
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Solvent Addition: Add the anhydrous organic solvent (e.g., 1,4-Dioxane) and degassed water (typically in a 4:1 to 10:1 ratio of organic solvent to water) via syringe. The total solvent volume should be sufficient to dissolve the reactants (e.g., a 0.1 M concentration of the limiting reagent).[4]
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired 3-aryl-5-chloropyridine.[5]
Data Presentation: Typical Reaction Conditions for Suzuki-Miyaura Coupling of Bromopyridines
| Substrate | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 3-Bromo-5-(3-chlorophenoxy)pyridine | Pd(PPh₃)₄ (3) | - | K₃PO₄ (2) | 1,4-Dioxane/H₂O | 90 | 12 | 85-95 | [4] |
| 5-Bromo-2-methylpyridin-3-amine | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2) | 1,4-Dioxane/H₂O | 90 | 12 | 70-88 | [6] |
| 2-Bromopyridine | Pd₂(dba)₃ (1.5) | P(tBu)₃ (6) | K₃PO₄ (3) | Toluene | 100 | 16 | 95 | [7] |
Experimental Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
This protocol outlines a general method for synthesizing 3-amino-5-chloropyridine (B188169) derivatives, which are valuable precursors for hole-transporting materials and other functional molecules.
Materials:
-
This compound
-
Primary or secondary amine (1.0 - 1.2 equivalents)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine (B1218219) ligand (e.g., BINAP, Xantphos, 2-4 mol%)
-
Strong base (e.g., NaOt-Bu, 1.2 - 1.5 equivalents)
-
Anhydrous, aprotic solvent (e.g., Toluene, Dioxane)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a dry Schlenk tube with the palladium catalyst, phosphine ligand, and the base.
-
Reagent Addition: Add the this compound and the amine, followed by the anhydrous solvent.
-
Reaction: Seal the tube and heat the mixture to 80-110 °C with stirring.
-
Monitoring: Monitor the reaction by TLC or GC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride. Extract the product with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Data Presentation: Representative Conditions for Buchwald-Hartwig Amination
| Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Bromobenzene | Aniline | Pd(OAc)₂ (1) | P(o-tolyl)₃ (4) | NaOt-Bu (1.4) | Toluene | 100 | 16 | 98 | [8] |
| 4-Bromotoluene | Morpholine | Pd₂(dba)₃ (1) | BINAP (1.5) | NaOt-Bu (1.2) | Toluene | 80 | 4 | 99 | [8] |
| 2-Bromo-6-methyl pyridine | Cyclohexane-1,2-diamine | Pd₂(dba)₃ (2) | BINAP (4) | NaOt-Bu (2.8) | Toluene | 80 | 4 | 60 | [3] |
Visualization of Synthetic Pathways
The following diagrams illustrate the logical workflow for synthesizing functional materials starting from this compound.
Caption: Synthetic pathways from this compound.
Caption: Experimental workflow for material synthesis and testing.
Characterization and Performance of Derivative Materials
While specific data for materials directly synthesized from this compound is not abundant in the literature, we can infer potential properties and performance based on analogous pyridine-containing materials.
Photophysical and Electrochemical Properties (Representative Data for Pyridine Derivatives)
| Material Class | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Emission λmax (nm) | PLQY (%) | Reference |
| Pyridine-based ETM | -6.2 to -6.5 | -2.8 to -3.1 | 3.1 - 3.7 | 400 - 450 | 30 - 60 | [2] |
| Pyridine-based HTM | -5.1 to -5.5 | -2.0 to -2.4 | 2.7 - 3.1 | 450 - 550 | 40 - 70 | [2] |
| Pyridine-based Phosphorescent Host | ~ -6.0 | ~ -2.5 | ~ 3.5 | N/A | N/A | [9] |
Device Performance (Representative Data for Devices with Pyridine-based Materials)
| Device Type | Material Role | Max. Efficiency | Brightness (cd/m²) / PCE (%) | Voltage (V) | Reference |
| Green TADF-OLED | Host Material | 31.5% (EQE) | >100,000 | 2.5 (turn-on) | [9] |
| Blue TADF-OLED | Host Material | 17.5% (EQE) | >10,000 | < 5.0 | [10] |
| Perovskite Solar Cell | Hole-Transporting Material | 24.07% (PCE) | N/A | N/A | [11] |
| n-Type OFET | Semiconductor | 0.322 cm²/Vs (µe) | N/A | N/A | [4] |
Conclusion
This compound represents a highly valuable and versatile platform for the development of next-generation organic electronic materials. Its amenability to established, high-yielding cross-coupling reactions allows for the systematic design and synthesis of a wide array of functional molecules. While further research is needed to fully elucidate the potential of its direct derivatives in materials science applications, the foundational protocols and representative data presented herein provide a strong starting point for researchers aiming to explore this promising chemical space. The strategic incorporation of the 3-chloro-5-pyridyl moiety into organic semiconductors is a promising avenue for achieving high-performance OLEDs, OPVs, and OFETs.
References
- 1. Diketopyrrolopyrrole Based Organic Semiconductor Materials for Field-Effect Transistors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent development of pyridine based charge transporting materials for organic light-emitting diodes and perovskite solar cells - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 3. A highly fluorescent pyridine-ended Y6 derivative as a third component for organic solar cells - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. tcichemicals.com [tcichemicals.com]
- 8. wuxibiology.com [wuxibiology.com]
- 9. osti.gov [osti.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Yield with 3-Bromo-5-chloropyridine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the Suzuki-Miyaura cross-coupling reaction of 3-bromo-5-chloropyridine.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki coupling reaction with this compound resulting in a low yield?
Low yields in the Suzuki coupling of this compound can arise from several factors. The electron-deficient nature of the pyridine (B92270) ring and the presence of two halogen atoms can present challenges. Key areas to investigate include:
-
Catalyst Deactivation: The nitrogen atom in the pyridine ring can coordinate with the palladium catalyst, leading to the formation of inactive species. The use of bulky, electron-rich phosphine (B1218219) ligands can often mitigate this issue by sterically shielding the palladium center.
-
Inefficient Transmetalation: The transfer of the organic group from the boronic acid to the palladium complex can be sluggish for electron-deficient heteroaryl compounds.
-
Protodeboronation of the Boronic Acid: Boronic acids can be unstable and undergo protodeboronation, where the boronic acid group is replaced by a hydrogen atom, particularly in the presence of aqueous bases. Using more stable boronic esters (e.g., pinacol (B44631) esters) or trifluoroborate salts can help prevent this side reaction.
-
Inadequate Inert Atmosphere: The Pd(0) active catalyst is sensitive to oxygen. Insufficient degassing of solvents and reagents or a poor inert atmosphere (argon or nitrogen) can lead to catalyst deactivation and the formation of homocoupling byproducts.
Q2: Which halogen is expected to react selectively in the Suzuki coupling of this compound?
The reactivity of halogens in Suzuki-Miyaura coupling reactions generally follows the order of bond dissociation energy: C-I > C-Br > C-Cl. Therefore, the carbon-bromine (C-Br) bond at the 3-position of this compound is significantly more reactive than the carbon-chlorine (C-Cl) bond at the 5-position. This inherent difference in reactivity allows for the selective functionalization at the C-Br position under carefully controlled conditions.
Q3: What are the common side products observed in the Suzuki coupling of this compound?
Common side reactions that can lead to a complex reaction mixture and lower the yield of the desired product include:
-
Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct. This is often more prevalent with electron-rich boronic acids and can be minimized by ensuring a properly degassed reaction mixture.
-
Dehalogenation: The starting this compound can be reduced to 3-chloropyridine, consuming the starting material without forming the desired product.
-
Protodeboronation: As mentioned earlier, the boronic acid can be replaced by a proton, reducing its availability for the cross-coupling reaction.
Q4: Can microwave irradiation be used to improve the reaction?
Yes, microwave-assisted procedures can be highly effective. They often lead to significantly shorter reaction times and can improve yields, sometimes even with very low catalyst loading. For this compound, starting with a temperature of 120-150°C for 10-30 minutes in a microwave reactor is a reasonable starting point for optimization.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments and provides actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion of Starting Material | 1. Inactive catalyst. 2. Inappropriate choice of ligand, base, or solvent. 3. Reaction temperature is too low. | 1. Use a fresh batch of palladium catalyst. Consider using a pre-catalyst. 2. Screen different combinations of ligands, bases, and solvents (see Data Presentation tables below). For this substrate, bulky, electron-rich ligands (e.g., SPhos, XPhos) and stronger bases (e.g., K₃PO₄, Cs₂CO₃) are often effective. 3. Gradually increase the reaction temperature in 10°C increments. |
| Formation of Significant Amounts of Homocoupled Product | 1. Presence of oxygen in the reaction mixture. 2. Sub-optimal catalyst-to-ligand ratio. | 1. Ensure thorough degassing of all solvents and reagents. Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction. 2. Increase the ligand-to-palladium ratio to favor the cross-coupling pathway. |
| Observation of Dehalogenated Starting Material | 1. Presence of water or other protic sources. 2. Certain bases can promote this side reaction. | 1. Use anhydrous solvents and ensure all glassware is thoroughly dried. 2. Switch to a non-nucleophilic base like K₃PO₄ or Cs₂CO₃. |
| Inconsistent Results Between Batches | 1. Purity of starting materials. 2. Inconsistent degassing or inert atmosphere. 3. Base is not finely powdered or is clumping. | 1. Verify the purity of this compound and the boronic acid/ester by NMR or other analytical techniques. 2. Standardize the degassing procedure (e.g., freeze-pump-thaw cycles or sparging with inert gas for a set time). 3. Ensure the base is finely powdered and well-dispersed in the reaction mixture. |
Data Presentation
The following tables summarize typical reaction conditions for the Suzuki coupling of bromopyridine derivatives, which can serve as a valuable starting point for optimizing the reaction with this compound. Note: The yields presented are for analogous compounds and are intended to be representative.
Table 1: Comparison of Catalysts and Ligands for Suzuki Coupling of a Structurally Similar Bromopyridine
| Catalyst (mol%) | Ligand (mol%) | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ (3) | - | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | ~85 |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (4:1) | 100 | 16 | ~90 |
| Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2) | 1,4-Dioxane | 100 | 12 | ~92 |
| PdCl₂(dppf) (3) | - | Na₂CO₃ (2) | DMF/H₂O (5:1) | 80 | 24 | ~80 |
Table 2: Comparison of Bases and Solvents for Suzuki Coupling of a Structurally Similar Bromopyridine
| Catalyst/Ligand | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂/SPhos | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 100 | 16 | ~90 |
| Pd(OAc)₂/SPhos | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 100 | 16 | ~82 |
| Pd(OAc)₂/SPhos | Cs₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 100 | 16 | ~93 |
| Pd(OAc)₂/SPhos | K₃PO₄ (2) | Toluene/H₂O (4:1) | 100 | 16 | ~88 |
| Pd(OAc)₂/SPhos | K₃PO₄ (2) | DMF | 100 | 16 | ~75 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound
This protocol provides a general starting point and may require optimization for specific boronic acids.
Materials:
-
This compound (1.0 equivalent)
-
Arylboronic acid or ester (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂ (2 mol%))
-
Ligand (e.g., SPhos (4 mol%))
-
Base (e.g., K₃PO₄ (2-3 equivalents))
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/water 4:1)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Catalyst and Ligand Addition: Under a positive flow of inert gas, add the palladium catalyst and the ligand.
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reaction: Stir the reaction mixture at the desired temperature (typically 80-110 °C) under the inert atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).
Mandatory Visualization
Caption: A diagram illustrating the key steps of the Suzuki-Miyaura catalytic cycle.
Caption: A flowchart outlining the general experimental workflow for a Suzuki coupling reaction.
Technical Support Center: Suzuki Coupling of 3-Bromo-5-chloropyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering side reactions in the Suzuki coupling of 3-bromo-5-chloropyridine.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the Suzuki coupling of this compound?
A1: The primary side reactions encountered are:
-
Homocoupling: The self-coupling of the boronic acid reagent to form a biaryl byproduct. This is often promoted by the presence of oxygen in the reaction mixture.
-
Protodeboronation: The replacement of the boronic acid group with a hydrogen atom, leading to the formation of an arene byproduct. This can be caused by moisture or acidic/basic conditions.
-
Dehalogenation: The replacement of the bromine or chlorine atom on the pyridine (B92270) ring with a hydrogen atom.
-
Double Coupling: The reaction of both the bromo and chloro substituents with the boronic acid, leading to a diarylated pyridine. This is less common under standard conditions due to the lower reactivity of the C-Cl bond.
Q2: Which halogen is more reactive in the Suzuki coupling of this compound?
A2: The carbon-bromine (C-Br) bond is significantly more reactive than the carbon-chlorine (C-Cl) bond in palladium-catalyzed cross-coupling reactions. This is due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, which facilitates the initial oxidative addition step of the catalytic cycle. This difference in reactivity allows for selective functionalization at the 3-position (bromine) while leaving the 5-position (chlorine) intact.
Q3: How can I minimize homocoupling of the boronic acid?
A3: To minimize homocoupling, it is crucial to rigorously exclude oxygen from the reaction system. This can be achieved by:
-
Degassing Solvents: Thoroughly sparging the solvents with an inert gas (e.g., argon or nitrogen) for an extended period before use.
-
Inert Atmosphere: Conducting the reaction under a positive pressure of an inert gas.
-
Catalyst Choice: Using a Pd(0) source, such as Pd(PPh₃)₄, may be preferable to Pd(II) sources like Pd(OAc)₂, as the latter can promote homocoupling if the reduction to Pd(0) is not efficient.
Q4: What conditions favor the selective mono-coupling at the C-Br position?
A4: To achieve selective mono-coupling at the C-Br position, you should employ milder reaction conditions that exploit the higher reactivity of the C-Br bond. This includes:
-
Lower Temperatures: Running the reaction at the lowest effective temperature.
-
Less Active Catalysts: In some cases, a less reactive catalyst system may provide higher selectivity.
-
Stoichiometry: Using a controlled amount of the boronic acid (typically 1.1-1.2 equivalents).
Troubleshooting Guides
Issue 1: Low Yield of the Desired Product
| Potential Cause | Suggested Solution |
| Inactive Catalyst | Use a fresh batch of palladium catalyst and ligand. Consider using a pre-catalyst for better consistency. |
| Inappropriate Ligand | For challenging couplings, switch to bulky, electron-rich phosphine (B1218219) ligands (e.g., SPhos, XPhos) to promote oxidative addition. |
| Incorrect Base | Screen different bases. For pyridine substrates, inorganic bases like K₃PO₄ or Cs₂CO₃ are often effective. |
| Poor Solvent Choice | Ensure the solvent provides good solubility for all reactants. Dioxane, toluene, and DMF, often with water, are common choices. |
| Catalyst Inhibition | The pyridine nitrogen can coordinate to the palladium center, inhibiting the catalyst. Using a higher catalyst loading or a more robust ligand can help. |
Issue 2: Significant Formation of Homocoupling Byproduct
| Potential Cause | Suggested Solution |
| Presence of Oxygen | Rigorously degas all solvents and the reaction mixture. Maintain a positive pressure of inert gas throughout the reaction. |
| Use of Pd(II) Pre-catalyst | Consider using a Pd(0) source like Pd(PPh₃)₄. |
| Sub-optimal Base/Solvent | Screen different base and solvent combinations to find conditions that favor cross-coupling. |
Issue 3: Presence of Protodeboronation Byproduct
| Potential Cause | Suggested Solution |
| Degradation of Boronic Acid | Use fresh, high-purity boronic acid. Consider using more stable boronic esters (e.g., pinacol (B44631) esters). |
| Presence of Excess Water | Minimize the amount of water in the reaction, or use anhydrous conditions if appropriate for the chosen base. |
Quantitative Data from Analogous Systems
| Substrate | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 3,5-dichloropyridazine | Phenylboronic acid | Pd(OAc)₂ (2) | dppf (4) | Cs₂CO₃ (2) | 1,4-dioxane (B91453)/H₂O | 100 | 12 | 85 (C3-selective) | [1] |
| 3,5-dichloropyridazine | Phenylboronic acid | Pd(OAc)₂ (2) | Q-Phos (4) | KF (3) | Toluene/H₂O | 100 | 12 | 78 (C5-selective) | [1] |
| 3,4,5-tribromo-2,6-dimethylpyridine (B2990383) | 2-methoxyphenyl-boronic acid (1 eq) | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O | 100 | 24 | Variable (mono- and di-substituted products observed) | [2] |
Experimental Protocols
General Protocol for Selective Suzuki Coupling of this compound
This protocol is a starting point and may require optimization for specific boronic acids.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (3 mol%)
-
K₃PO₄ (2.0 equiv)
-
1,4-Dioxane (anhydrous, degassed)
-
Water (degassed)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and finely powdered K₃PO₄.
-
Seal the flask and evacuate and backfill with inert gas three times.
-
Add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) via syringe.
-
Add the Pd(PPh₃)₄ catalyst under a positive flow of inert gas.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate (B1210297) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
References
- 1. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 2. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
Preventing debromination of 3-Bromo-5-chloropyridine in cross-coupling
Welcome to the technical support center for 3-Bromo-5-chloropyridine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the common issue of debromination during cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Why is this compound prone to debromination in cross-coupling reactions?
A1: The pyridine (B92270) ring in this compound is electron-deficient. This electronic nature makes the C-Br bond susceptible to cleavage. Debromination, or hydrodehalogenation, is a side reaction where the bromine atom is replaced by a hydrogen atom. This process can be promoted by various factors in a palladium-catalyzed reaction, leading to the formation of 5-chloropyridine as a significant byproduct, which reduces the yield of the desired product and complicates purification.[1]
Q2: What are the primary mechanisms that lead to debromination?
A2: Debromination in palladium-catalyzed cross-coupling reactions typically occurs through two main pathways:
-
Formation of Palladium-Hydride Species: A common pathway involves the generation of a palladium-hydride (Pd-H) species.[1][2] This can arise from the reaction of the palladium catalyst with components in the mixture such as amines, water, or solvents. The Pd-H species can then undergo reductive elimination with the aryl halide, replacing the bromine with hydrogen.
-
Proto-deboronation (in Suzuki Coupling): In Suzuki reactions, the boronic acid can react with trace amounts of water or other protic sources to be replaced by a hydrogen atom.[3] This reduces the concentration of the active coupling partner, allowing more time for competing side reactions like debromination of the aryl halide to occur.[4]
Q3: Which cross-coupling reactions are most susceptible to this side reaction?
A3: Palladium-catalyzed reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings are all susceptible to debromination, as they share common intermediates and reaction conditions that can generate the undesired byproducts.[1] The specific conditions for each reaction type, particularly the choice of base, ligand, and temperature, are critical in controlling the extent of this side reaction.[5]
Troubleshooting Guides for Debromination
This section provides specific troubleshooting advice for minimizing debromination in common cross-coupling reactions.
Suzuki-Miyaura Coupling
Issue: I am observing a significant amount of the debrominated byproduct, 5-chloropyridine, in my Suzuki coupling reaction. What steps can I take to minimize it?
The formation of a debrominated byproduct is a frequent challenge. The following parameters are critical to optimize.
Troubleshooting Workflow for Debromination
Caption: A logical workflow for troubleshooting debromination.
Q1: How does the choice of base affect debromination?
A1: The base is crucial and can be a primary contributor to debromination. Stronger bases can promote the formation of palladium-hydride species.
-
Recommendation: Switch from strong bases like sodium hydroxide (B78521) (NaOH) or sodium tert-butoxide (NaOt-Bu) to milder inorganic bases. Weaker bases are less likely to promote the side reactions that lead to debromination.[1][4]
-
Rationale: Milder bases increase the selectivity for the desired cross-coupling pathway over the competing debromination pathway.
Q2: What is the role of the phosphine (B1218219) ligand?
A2: The ligand stabilizes the palladium catalyst and directly influences the rates of the catalytic cycle steps.
-
Recommendation: Employ bulky, electron-rich phosphine ligands. Buchwald-type biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) or other bulky phosphines like P(t-Bu)₃ are excellent choices.[5][6]
-
Rationale: These ligands accelerate the rate of reductive elimination to form the desired C-C bond, which can outcompete the rate of debromination.[2]
Q3: Can reaction temperature be optimized to prevent debromination?
A3: Yes, temperature is a critical parameter.
-
Recommendation: Lower the reaction temperature. For example, try reducing the temperature from 100°C to 80°C and monitor the reaction over a longer period.[1][5]
-
Rationale: Debromination pathways often have a higher activation energy than the desired coupling reaction. Lowering the temperature can selectively disfavor this unwanted side reaction.[1]
Q4: How important are anhydrous conditions?
A4: Extremely important, especially in Suzuki coupling.
-
Recommendation: Ensure all solvents and reagents are rigorously dried and degassed. Using anhydrous solvents and reagents minimizes the chance of proto-deboronation of the boronic acid partner.[3][7]
-
Rationale: Water and other protic impurities can serve as a proton source, leading to both hydrodehalogenation of the starting material and decomposition of the boronic acid, which allows more time for side reactions to occur.[3][4]
Table 1: Summary of Optimization Strategies for Suzuki-Miyaura Coupling
| Parameter | Problematic Condition | Recommended Solution | Rationale |
| Base | Strong bases (e.g., NaOH, NaOt-Bu) | Weaker bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) | Minimizes formation of Pd-H species.[1][4] |
| Ligand | Small, less electron-donating ligands | Bulky, electron-rich ligands (e.g., XPhos, SPhos) | Promotes reductive elimination of the desired product.[2][5] |
| Temperature | High temperature (e.g., >100 °C) | Lower temperature (e.g., 80 °C) | Selectively disfavors the higher activation energy debromination pathway.[5] |
| Solvent/Reagents | Presence of water/protic impurities | Strictly anhydrous and degassed conditions | Prevents proto-deboronation and reduces proton sources for hydrodehalogenation.[3] |
Buchwald-Hartwig Amination
Issue: During the amination of this compound, I am observing the formation of 5-chloropyridine and low conversion of my starting material.
This is often due to a combination of catalyst choice and reaction conditions.
Competing Reaction Pathways
Caption: Competing catalytic cycles for C-N coupling vs. debromination.
Q1: Which catalyst system is recommended for this substrate?
A1: The choice of palladium precatalyst and ligand is critical for success.
-
Recommendation: Use a combination of a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ with a bulky, electron-rich biarylphosphine ligand such as XPhos or SPhos.[6] Pre-formed palladium precatalysts incorporating these ligands (e.g., XPhos Pd G3) are also excellent choices as they ensure a 1:1 palladium-to-ligand ratio.[8]
-
Rationale: These robust catalyst systems are known to be effective for coupling electron-deficient heterocycles and can promote the desired C-N bond formation while suppressing dehalogenation.[5]
Q2: What is the optimal base for Buchwald-Hartwig amination to avoid debromination?
A2: While a strong base is required for this reaction, the choice is still important.
-
Recommendation: A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS) is typically used. However, if debromination is severe, switching to potassium phosphate (B84403) (K₃PO₄) may be beneficial, although it may require higher temperatures or longer reaction times.[6][9]
-
Rationale: The base is necessary for the reaction mechanism, but overly harsh conditions can lead to catalyst decomposition or side reactions.[10] Finding a balance between reactivity and stability is key.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol is a starting point and should be optimized for specific substrates.
-
Reagent Preparation: In an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 eq), the desired arylboronic acid (1.2–1.5 eq), and potassium phosphate (K₃PO₄) (2.0–3.0 eq).
-
Catalyst Addition: Add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%).
-
Solvent Addition and Degassing: Evacuate and backfill the tube with the inert gas three times. Add anhydrous, degassed solvent (e.g., 1,4-dioxane (B91453) or toluene, to achieve a concentration of ~0.1 M).[5]
-
Reaction: Place the sealed tube in a preheated oil bath at 80–90 °C and stir for 12–24 hours. Monitor the reaction's progress by TLC or LC-MS, checking for the consumption of starting material and the formation of both the desired product and the debrominated byproduct.[1]
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.
General Protocol for Buchwald-Hartwig Amination
This protocol is a starting point and should be optimized for specific substrates.
-
Reagent Preparation: In a glovebox or under an inert atmosphere, combine the palladium source (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., XPhos, 4.4 mol%), and the base (e.g., NaOt-Bu, 1.5 eq) in a reaction vessel.
-
Substrate Addition: Add the this compound (1.0 eq) and the amine (1.2 eq), followed by anhydrous, degassed toluene.[6]
-
Reaction: Seal the vessel and heat the reaction mixture to 80–110 °C. Monitor the reaction by LC-MS.
-
Work-up: After completion, cool the mixture to room temperature, dilute with an organic solvent, and filter through a pad of celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the product via column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Technical Support Center: Catalyst Deactivation in Buchwald-Hartwig Amination of 3-Bromo-5-chloropyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the Buchwald-Hartwig amination of 3-bromo-5-chloropyridine. The presence of two halogen atoms and the electron-deficient nature of the pyridine (B92270) ring can lead to specific catalyst deactivation pathways and other reaction complications.
Troubleshooting Guide
This section addresses common issues encountered during the Buchwald-Hartwig amination of this compound, offering a systematic approach to problem-solving.
Issue 1: Low or No Conversion of Starting Material
Question: My reaction shows little to no consumption of this compound. What are the likely causes and how can I address them?
Answer: Low or no conversion is a frequent challenge and can be attributed to several factors. A methodical evaluation of your reaction parameters is the best approach.
| Potential Cause | Troubleshooting Steps |
| Catalyst Inhibition by Pyridine Nitrogen | The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to inactive complexes.[1] Employ bulky, electron-rich phosphine (B1218219) ligands (e.g., XPhos, RuPhos, BrettPhos) to shield the palladium center and disfavor this coordination.[1] N-heterocyclic carbene (NHC) ligands can also be effective due to their strong σ-donating properties.[1] |
| Inefficient Oxidative Addition | While the C-Br bond is generally more reactive than the C-Cl bond, oxidative addition can still be sluggish.[1] Consider using a more active pre-catalyst system (e.g., G3 or G4 Buchwald pre-catalysts). Increasing the reaction temperature can also promote oxidative addition, but monitor for potential decomposition. |
| Improper Base Selection | The choice of base is critical for the deprotonation of the amine and regeneration of the active catalyst. Strong, non-nucleophilic bases are typically required.[1] If you are using a weaker base like K₂CO₃ or Cs₂CO₃ and observing low conversion, consider switching to a stronger base such as NaOtBu or LHMDS, being mindful of the functional group tolerance of your substrate. |
| Inadequate Exclusion of Air and Moisture | The active Pd(0) catalyst is sensitive to oxygen and moisture, which can lead to rapid deactivation. Ensure all solvents and reagents are anhydrous and that the reaction is performed under a strictly inert atmosphere (argon or nitrogen). Proper degassing of the solvent is crucial. |
| Poor Solubility of Reagents | If the reactants, particularly the base, are not sufficiently soluble in the chosen solvent, the reaction rate will be significantly reduced. Common solvents for this reaction include toluene, dioxane, and THF.[1] For more polar substrates, consider solvents like t-amyl alcohol. Avoid coordinating solvents like acetonitrile (B52724) or pyridine. |
Issue 2: Formation of Significant Side Products
Question: I am observing significant byproducts in my reaction mixture, which is complicating purification and reducing my yield. What are these side products and how can I minimize them?
Answer: Several side reactions can compete with the desired amination. Identifying the major byproduct can provide clues for optimizing your reaction conditions.
| Side Product | Mitigation Strategies |
| Hydrodehalogenation | This is the replacement of the bromine or chlorine atom with a hydrogen atom. This can be promoted by β-hydride elimination from the palladium-amido intermediate. Use bulky ligands that favor reductive elimination over β-hydride elimination. Ensure strictly anaerobic conditions, as oxygen can sometimes contribute to catalyst decomposition pathways that lead to hydrodehalogenation.[1] |
| Homocoupling of this compound | Dimerization of the starting material can occur, especially at higher temperatures or with less active catalysts.[1] Try lowering the reaction temperature. You can also screen different catalyst and ligand combinations to find a system that promotes the desired C-N bond formation more efficiently than the homocoupling pathway. |
| Double Amination (for primary amines) | If you are using a primary amine, a second amination can occur, leading to the diarylated amine. To minimize this, use a slight excess of the primary amine. Certain ligands, such as BrettPhos, are known to favor monoarylation.[1] Slow addition of the this compound to the reaction mixture can also be beneficial. |
| Reaction at the Chloro Position | While the C-Br bond is more reactive, reaction at the C-Cl position can occur, especially under forcing conditions. To favor reaction at the bromine, use milder conditions (lower temperature, shorter reaction time). The choice of ligand can also influence regioselectivity. |
Frequently Asked Questions (FAQs)
Q1: Which halogen is more reactive in the Buchwald-Hartwig amination of this compound?
A1: The carbon-bromine (C-Br) bond is weaker and more readily undergoes oxidative addition to the palladium catalyst than the carbon-chlorine (C-Cl) bond. Therefore, the amination reaction will preferentially occur at the 3-position (the site of the bromine atom). However, under harsh conditions, reaction at the 5-position (the site of the chlorine atom) can also be observed.
Q2: What is the best catalyst system to start with for this reaction?
A2: A good starting point for the amination of this compound is a combination of a palladium pre-catalyst, such as Pd₂(dba)₃ or a Buchwald G3 pre-catalyst, with a bulky, electron-rich biarylphosphine ligand like XPhos or RuPhos. The optimal choice will depend on the specific amine being used.
Q3: Can I use a primary amine in this reaction? What are the potential complications?
A3: Yes, primary amines can be used. However, a potential complication is the formation of the diarylated product through a second amination reaction. To minimize this, it is often recommended to use a slight excess of the primary amine and to choose a ligand that sterically hinders the formation of the diarylated product.
Q4: My reaction turns black. What does this indicate?
A4: The formation of a black precipitate, often referred to as palladium black, is a common sign of catalyst decomposition. This can be caused by a number of factors, including the presence of oxygen or moisture, high reaction temperatures, or an inappropriate choice of ligand or base. The formation of palladium black will lead to a decrease in the concentration of the active catalyst and result in lower yields.
Q5: How can I improve the regioselectivity of the reaction to favor amination at the bromine atom?
A5: To improve regioselectivity, it is generally best to use milder reaction conditions. This includes using the lowest possible reaction temperature and shortest reaction time that still allows for a reasonable conversion of the starting material. The choice of ligand can also play a role in directing the selectivity of the reaction.
Data Presentation
The following tables summarize typical reaction conditions for the Buchwald-Hartwig amination of this compound with various amines. Note that these are representative examples and optimization may be required for specific substrates.
Table 1: Amination with Primary Amines
| Amine | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 100 | 12 | 85 |
| Benzylamine | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ (2.0) | Dioxane | 110 | 16 | 78 |
| n-Butylamine | BrettPhos Pd G3 (1.5) | - | LHMDS (1.8) | THF | 80 | 8 | 92 |
Table 2: Amination with Secondary Amines
| Amine | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Morpholine | Pd₂(dba)₃ (1.5) | BINAP (3) | NaOtBu (1.5) | Toluene | 90 | 10 | 95 |
| Piperidine | Pd(OAc)₂ (2) | DavePhos (4) | K₃PO₄ (2.0) | Dioxane | 100 | 18 | 88 |
| N-Methylaniline | XPhos Pd G4 (1) | - | Cs₂CO₃ (2.0) | t-Amyl alcohol | 110 | 24 | 82 |
Experimental Protocols
General Procedure for the Buchwald-Hartwig Amination of this compound:
-
Reaction Setup: To an oven-dried Schlenk tube or round-bottom flask equipped with a magnetic stir bar, add the palladium pre-catalyst (1-3 mol%) and the phosphine ligand (2-6 mol%) under an inert atmosphere (argon or nitrogen).
-
Reagent Addition: Add the base (1.5-2.5 equivalents), followed by this compound (1.0 equivalent) and the amine (1.1-1.5 equivalents).
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts and the catalyst.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.
Mandatory Visualizations
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Caption: A logical workflow for troubleshooting low-yielding reactions.
Caption: Common catalyst deactivation pathways.
References
Improving regioselectivity in reactions with 3-Bromo-5-chloropyridine
Welcome to the technical support center for 3-Bromo-5-chloropyridine. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to address challenges related to regioselectivity in chemical reactions involving this substrate.
Frequently Asked Questions (FAQs)
Q1: Which position on this compound is more reactive in palladium-catalyzed cross-coupling reactions?
A: The bromine atom at the 3-position is significantly more reactive than the chlorine atom at the 5-position. This is attributed to the lower bond dissociation energy of the Carbon-Bromine (C-Br) bond compared to the Carbon-Chlorine (C-Cl) bond.[1][2] Consequently, the oxidative addition of a palladium catalyst to the C-Br bond is kinetically favored, allowing for selective functionalization at this site under controlled conditions.[1][2]
Q2: What is the fundamental principle for achieving high regioselectivity?
A: The key to achieving high regioselectivity is to exploit the inherent difference in reactivity between the C-Br and C-Cl bonds. By carefully controlling reaction parameters such as temperature, reaction time, and the choice of catalyst system (palladium precursor and ligand), one can favor the reaction at the more labile C-Br bond while leaving the C-Cl bond intact.[1][3] Monitoring the reaction to prevent over-reaction is crucial.
Q3: Is it possible to functionalize the C-Cl position selectively?
A: While direct selective reaction at the C-Cl position in the presence of the C-Br bond is challenging due to reactivity differences, a sequential functionalization strategy is typically employed. This involves first reacting the more reactive C-Br bond at the 3-position, followed by a second, typically more forcing, reaction at the C-Cl bond at the 5-position. In some specific heterocyclic systems, ligand tuning has been shown to influence and even reverse the inherent site-selectivity, though this can be substrate-dependent.[3]
Q4: What are the typical storage conditions for this compound?
A: To ensure its stability and integrity, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, typically between 2-8°C.[4][5] It is important to protect the compound from moisture and light to prevent degradation.[4][5]
Troubleshooting Guides
This section addresses specific issues that may arise during experiments, providing potential causes and actionable solutions.
I. Suzuki-Miyaura Coupling
Issue 1: Poor regioselectivity with significant formation of the 5-substituted product.
-
Symptom: GC/MS or NMR analysis shows a mixture of 3-substituted and 3,5-disubstituted or 5-substituted products.
-
Potential Cause: The reaction conditions (temperature, time) are too harsh, leading to the subsequent reaction at the less reactive C-Cl bond.
-
Solutions:
-
Lower the Reaction Temperature: Reducing the temperature can significantly enhance the selectivity for the more reactive C-Br bond.[1]
-
Reduce Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to prevent the secondary reaction.[1]
-
Catalyst/Ligand Choice: Certain catalyst and ligand systems may offer higher selectivity. Screening different phosphine (B1218219) ligands, particularly bulky, electron-rich ligands, can be beneficial.
-
Issue 2: Significant formation of 5-chloro-pyridine (debromination) byproduct.
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Symptom: A major byproduct is identified as the compound where the bromine atom has been replaced by hydrogen.
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Potential Cause: This side reaction, known as hydrodebromination or protodebromination, can be promoted by the choice of base, solvent, and the presence of proton sources like water.[5]
-
Solutions:
-
Choice of Base: Employing weaker inorganic bases like K₃PO₄ or K₂CO₃ can minimize debromination compared to stronger bases.[5]
-
Solvent System: Use well-degassed, anhydrous solvents where possible to minimize the availability of protons.[5]
-
Palladium Source and Ligand: The selection of the palladium catalyst and ligand can influence the competition between cross-coupling and debromination pathways.
-
II. Buchwald-Hartwig Amination
Issue 1: Low yield or competing amination at the C-Cl position.
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Symptom: The desired 3-amino-5-chloropyridine (B188169) is formed in low yield, with evidence of reaction at the 5-position or di-substitution.
-
Potential Cause: Similar to Suzuki coupling, harsh reaction conditions can overcome the selectivity barrier. Additionally, the nitrogen nucleophile can sometimes coordinate to the palladium center, affecting its activity.
-
Solutions:
-
Optimize Temperature and Time: Start with milder conditions (e.g., lower temperature) and gradually increase if reactivity is low.
-
Ligand Selection: Bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos) are often effective for C-N coupling and can improve selectivity and catalyst stability.[1]
-
Base Selection: A strong, non-nucleophilic base like NaOtBu or K₃PO₄ is typically required for the Buchwald-Hartwig reaction.[6] Ensure the base is fresh and anhydrous.
-
III. Metal-Halogen Exchange (Grignard & Lithiation)
Issue 1: Failure to form the Grignard reagent at the C3-position.
-
Symptom: Quenching an aliquot of the reaction with an electrophile (e.g., I₂) or a proton source shows only unreacted starting material.
-
Potential Cause: Direct reaction with magnesium turnings can be difficult to initiate. The use of a halogen-magnesium exchange reagent is often more reliable.
-
Solutions:
-
Use a Br/Mg Exchange Reagent: Employ reagents like isopropylmagnesium chloride-lithium chloride (iPrMgCl·LiCl).[7] This offers a milder, more functional-group-tolerant method for preparing the Grignard reagent.[7]
-
Strictly Anhydrous Conditions: Ensure all glassware is oven- or flame-dried and that anhydrous solvents (like THF) are used. Any moisture will quench the Grignard reagent.
-
Low Temperature: Perform the exchange reaction at low temperatures (e.g., -15 °C to 0 °C) to prevent side reactions.[7]
-
Issue 2: Poor regioselectivity during lithiation.
-
Symptom: Quenching with an electrophile results in a mixture of isomers, indicating metalation at positions other than C3.
-
Potential Cause: The regioselectivity of lithiation on the pyridine (B92270) ring is highly sensitive to the base used and the presence of directing groups. For a 3,5-disubstituted pyridine, lithiation can occur at C2, C4, or C6.
-
Solutions:
-
Halogen-Metal Exchange: To target the C3 position, a bromine-lithium exchange using n-BuLi or t-BuLi at low temperature (-78 °C) is the most direct method and leverages the C-Br bond's reactivity.
-
Directed Ortho-Metalation (DoM): If functionalization at C4 is desired, a directing group at C3 or C5 would be necessary. For 3,5-dihalopyridines without strong directing groups, bases like LDA or TMP-based reagents often direct metalation to the C2 or C4 positions.[8] Careful selection of the lithiating agent is critical.[8][9]
-
Data Presentation: Reaction Conditions
The following tables summarize typical starting conditions for achieving regioselective reactions at the C3-position of substituted bromochloropyridines. Optimization may be required for specific substrates.
Table 1: Regioselective Suzuki-Miyaura Coupling Conditions
| Parameter | Condition | Notes |
| Substrate | This compound (1.0 equiv) | |
| Coupling Partner | Arylboronic Acid (1.1 - 1.5 equiv) | |
| Palladium Catalyst | Pd(PPh₃)₄ (2-5 mol%) or Pd(OAc)₂ (2 mol%) | Pd(PPh₃)₄ can be used directly. Pd(OAc)₂ requires a ligand. |
| Ligand (if needed) | SPhos, XPhos, or PPh₃ (2-5 mol%) | Bulky, electron-rich ligands often improve yield and selectivity. |
| Base | K₃PO₄ or K₂CO₃ (2-3 equiv) | Weaker bases are preferred to minimize debromination.[5] |
| Solvent System | 1,4-Dioxane/H₂O or Toluene (B28343)/H₂O (4:1 to 10:1) | Solvents must be thoroughly degassed. |
| Temperature | 80 - 100 °C | Lower temperatures favor higher selectivity.[1] |
| Atmosphere | Inert (Nitrogen or Argon) | Essential to prevent catalyst deactivation.[10] |
Table 2: Regioselective Buchwald-Hartwig Amination Conditions
| Parameter | Condition | Notes |
| Substrate | This compound (1.0 equiv) | |
| Coupling Partner | Amine (1.1 - 1.5 equiv) | |
| Palladium Catalyst | Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2 mol%) | |
| Ligand | Xantphos, BINAP, XPhos, or RuPhos (2-4 mol%) | Ligand choice is critical for C-N bond formation. |
| Base | NaOtBu or K₃PO₄ (1.5 - 2.5 equiv) | A strong, non-nucleophilic base is required.[6] |
| Solvent | Toluene or 1,4-Dioxane | Must be anhydrous and degassed. |
| Temperature | 80 - 110 °C | |
| Atmosphere | Inert (Nitrogen or Argon) |
Experimental Protocols
Protocol 1: General Procedure for Regioselective Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and base (e.g., K₃PO₄, 2.0 equiv).[10]
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.[10]
-
Solvent Addition: Add the degassed solvent system (e.g., a 5:1 mixture of Toluene and water) via syringe. The final concentration is typically between 0.1 M and 0.5 M with respect to the limiting reagent.[11]
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 90 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel to isolate the desired 3-aryl-5-chloropyridine.[11]
Protocol 2: General Procedure for Regioselective Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under a stream of argon, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1.5 mol%), the ligand (e.g., Xantphos, 3 mol%), and the base (e.g., NaOtBu, 1.5 equiv) to an oven-dried Schlenk flask.
-
Reagent Addition: Add this compound (1.0 equiv) and the amine (1.2 equiv).
-
Solvent Addition: Add anhydrous, degassed toluene via syringe.
-
Reaction: Seal the flask and heat the mixture in a preheated oil bath at the desired temperature (e.g., 100 °C) with stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: After completion, cool the mixture to room temperature and filter it through a pad of celite, washing with an organic solvent. Concentrate the filtrate and purify the residue.
-
Purification: Purify the crude product by column chromatography to yield the desired 3-amino-5-chloropyridine.
Protocol 3: General Procedure for Regioselective Grignard Reagent Formation
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (Argon), add this compound (1.0 equiv) and dissolve it in anhydrous THF (to ~0.5 M).[7]
-
Cooling: Cool the solution to -15 °C using a suitable cooling bath.[7]
-
Reagent Addition: Slowly add iPrMgCl·LiCl solution (1.3 M in THF, 1.1 equiv) dropwise via syringe, ensuring the internal temperature does not rise above -10 °C.[7]
-
Formation: Stir the reaction mixture at -15 °C for 1.5 hours to ensure complete formation of the Grignard reagent, 3-magnesio-5-chloropyridine.[7]
-
Reaction with Electrophile: The resulting Grignard reagent can be used directly. Cool the solution to the desired temperature (e.g., -78 °C or 0 °C depending on the electrophile) and add the electrophile (e.g., an aldehyde, ketone, or I₂) dropwise.
-
Quenching and Work-up: After the reaction is complete, quench carefully by the slow addition of a saturated aqueous NH₄Cl solution. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate), combine the organic layers, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the crude product by standard methods (e.g., column chromatography).
Visualizations
The following diagrams illustrate key decision-making processes and reaction pathways for experiments with this compound.
Caption: Troubleshooting workflow for poor regioselectivity.
Caption: Decision logic for targeting C3 vs. C5 positions.
Caption: Competing pathways for oxidative addition.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 4. This compound Manufacturer & Supplier China | CAS 73583-39-8 | Properties, Uses, Safety & Price [pipzine-chem.com]
- 5. benchchem.com [benchchem.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. znaturforsch.com [znaturforsch.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. guidechem.com [guidechem.com]
Technical Support Center: Purification of Products from 3-Bromo-5-chloropyridine Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Bromo-5-chloropyridine. The content focuses on addressing specific issues encountered during the purification of reaction products.
Troubleshooting Guides
This section addresses common problems encountered during the purification of products derived from this compound in key reactions such as Suzuki-Miyaura cross-coupling, Buchwald-Hartwig amination, and lithiation/Grignard reactions.
Suzuki-Miyaura Cross-Coupling Reactions
Question: I am observing significant amounts of a phenol (B47542) byproduct (deboronated starting material) and homocoupling dimer of the boronic acid in my Suzuki-Miyaura reaction crude. How can I remove these impurities?
Answer: The formation of phenol and homocoupling byproducts is often due to the presence of oxygen in the reaction.[1] While optimizing the reaction to be oxygen-free is the best prevention, these impurities can be removed during purification.
-
Acid-Base Extraction: The phenolic byproduct is acidic and can be removed by washing the organic layer with an aqueous base solution, such as 1M sodium hydroxide (B78521) (NaOH). The phenol will be deprotonated to its water-soluble phenoxide salt and move to the aqueous layer. The desired pyridine (B92270) product, being weakly basic, will remain in the organic layer.
-
Column Chromatography: The homocoupling dimer can typically be separated from the desired biaryl product using silica (B1680970) gel column chromatography.[1] A gradient elution, starting with a non-polar solvent system (e.g., hexane/ethyl acetate), is often effective.[2][3]
Question: My desired Suzuki product is co-eluting with the triphenylphosphine (B44618) oxide (TPPO) byproduct from the palladium catalyst. How can I separate them?
Answer: TPPO is a common impurity that can be challenging to remove by chromatography alone due to its polarity.
-
Precipitation: In some cases, TPPO can be precipitated from a non-polar solvent like hexanes or a mixture of hexanes and diethyl ether. Dissolve the crude product in a minimal amount of a more polar solvent like dichloromethane (B109758) (DCM) and then add the non-polar solvent to induce precipitation of TPPO.
-
Acid-Base Extraction: Since your product is a pyridine derivative, it can be protonated and extracted into an acidic aqueous layer. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and extract with 1M hydrochloric acid (HCl). The basic pyridine product will move to the aqueous layer as its hydrochloride salt, leaving the neutral TPPO in the organic layer.[4][5] The aqueous layer can then be basified (e.g., with NaOH) to regenerate the neutral pyridine product, which can be back-extracted into an organic solvent.[5]
Buchwald-Hartwig Amination
Question: After a Buchwald-Hartwig reaction, I'm struggling to remove the phosphine (B1218219) ligand and palladium residues from my aminated pyridine product. What is the best approach?
Answer: Removing bulky phosphine ligands and palladium catalyst residues is a common challenge.
-
Silica Gel Chromatography: Often, a carefully optimized column chromatography can separate the desired product from the ligand and catalyst residues.[2] Using a mobile phase modifier like triethylamine (B128534) (TEA) (e.g., 0.1-1%) can help improve the peak shape of the basic pyridine product and may alter the retention of impurities.[6]
-
Scavenger Resins: Functionalized silica gels, known as scavengers, can be highly effective.[7] For residual palladium, a thiol-functionalized scavenger (like SiliaMetS Thiol) can be used. For excess phosphine ligands, a scavenger with an electrophilic group might be effective. The crude product is dissolved and stirred with the scavenger, which is then filtered off.[7]
-
Acid-Base Extraction: Similar to the Suzuki-Miyaura case, an acid wash can be employed to selectively extract the basic product into the aqueous phase, leaving non-basic impurities like the phosphine ligand in the organic phase.[4]
Question: The yield of my Buchwald-Hartwig amination is low, and I see a lot of unreacted this compound. Can I recover the starting material?
Answer: Yes, recovering the unreacted starting material is often possible and economically viable.
-
Column Chromatography: this compound is significantly less polar than the aminated product. Therefore, it will elute much earlier during column chromatography, allowing for its separation and recovery.[8] A typical eluent system would be a low-polarity mixture of ethyl acetate (B1210297) and hexanes.[3]
Lithiation and Grignard Reactions
Question: I performed a lithium-halogen exchange on this compound followed by quenching with an electrophile, but I only recovered the protonated starting material (3-chloropyridine). What went wrong?
Answer: Recovering the protonated starting material indicates that the organolithium species was quenched by a proton source before it could react with your electrophile.
-
Moisture: The most likely culprit is residual water in your solvent (e.g., THF), glassware, or from the atmosphere.[9] Ensure all glassware is rigorously dried, and use freshly distilled or anhydrous grade solvents.
-
Reaction Time: Bromine-lithium exchange is typically very fast, even at low temperatures (-78 °C).[9] Extended reaction times before adding the electrophile can lead to side reactions or decomposition. It is often best to add the electrophile immediately after the formation of the organolithium reagent.[9]
-
Temperature Control: Maintain a very low temperature (typically -78 °C) throughout the generation and reaction of the organolithium species to minimize side reactions.
Question: My Grignard reaction with this compound resulted in a complex mixture of products, including what appears to be a symmetrical bipyridine. How do I purify my desired product?
Answer: The formation of symmetrical coupling products (Wurtz-type coupling) is a known side reaction in Grignard preparations.
-
Column Chromatography: This is the most reliable method for separating such complex mixtures. The polarity difference between your desired product, the bipyridine byproduct, and any remaining starting material should allow for separation on a silica gel column.[1]
-
Recrystallization: If your desired product is a solid, recrystallization may be an effective purification method. This technique relies on differences in solubility between the product and impurities in a given solvent system. It can be particularly effective at removing closely related impurities if a suitable solvent is found.
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose purification technique for products derived from this compound?
A1: For most products of this compound reactions, a two-stage purification process is highly effective. First, an acid-base extraction is used to separate the basic pyridine product from neutral or acidic impurities.[5] This is followed by silica gel column chromatography to remove any remaining non-basic impurities and separate the product from unreacted starting materials or closely related byproducts.[2]
Q2: My pyridine-containing product is streaking badly on the TLC plate and giving a tailed peak during column chromatography. How can I fix this?
A2: Peak tailing is a common issue for basic compounds like pyridines during silica gel chromatography.[6] It is caused by strong interactions between the basic nitrogen of the pyridine ring and acidic silanol (B1196071) groups on the silica surface.[6] To mitigate this, you can:
-
Add a Basic Modifier: Add a small amount of a basic modifier like triethylamine (TEA) or pyridine (typically 0.1-1%) to your eluent.[6] The modifier will compete for the active sites on the silica, leading to a more symmetrical peak shape for your product.[6]
-
Use a Different Stationary Phase: Consider using a deactivated silica gel or an alternative stationary phase like alumina.
Q3: Is recrystallization a viable purification method for derivatives of this compound?
A3: Yes, if your product is a solid with good crystallinity, recrystallization can be an excellent and scalable purification method.[7] The key is to find a suitable solvent or solvent pair where the product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain soluble.
Q4: How can I effectively remove water from my final purified product?
A4: Pyridine compounds can be hygroscopic.[10] To remove residual water, you can:
-
Dry with a Drying Agent: After workup, dry the organic solution containing your product with an anhydrous drying agent like sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄) before evaporating the solvent.
-
Azeotropic Distillation: For larger scales, you can azeotropically remove water with a solvent like toluene (B28343).[10] This involves dissolving the product in toluene and then removing the solvent by rotary evaporation. The toluene-water azeotrope will be removed, effectively drying the compound.
Quantitative Data Summary
The following tables provide a summary of typical yields and purification outcomes for common reactions involving this compound and its derivatives. These values are illustrative and can vary significantly based on specific substrates and reaction conditions.
Table 1: Representative Yields for Reactions of this compound
| Reaction Type | Coupling Partner Example | Catalyst/Reagent | Solvent | Yield (%) | Reference |
| Suzuki-Miyaura | Cyclopropylboronic acid | Pd(OAc)₂ / PPh₃ | Toluene/Water | 45% | [8] |
| Buchwald-Hartwig | Amides | [Pd(Cinamyl)Cl]₂ / XantPhos | Toluene | 85-88% | [11] |
| Buchwald-Hartwig | Amines | Pd₂(dba)₃ / Ligand | DMF | 20-62% | [11] |
Table 2: Comparison of Common Purification Techniques for Pyridine Derivatives
| Purification Method | Purity Achievable | Throughput | Advantages | Disadvantages | Reference |
| Column Chromatography | High (>99% product dependent) | Low to Medium | Excellent for separating closely related compounds. | Can be slow, requires large solvent volumes, potential product loss on the column. | [2][7] |
| Acid-Base Extraction | Moderate to High | High | Excellent for removing non-basic and acidic impurities; scalable. | Introduces water which must be removed; requires back-extraction. | [2] |
| Recrystallization | Very High (>99.5%) | Medium to High | Can provide very pure material; cost-effective at scale. | Product must be a solid; may have lower recovery than chromatography. | [7][12] |
Experimental Protocols
Protocol 1: General Purification Workflow via Extraction and Chromatography
This protocol describes a general method for purifying a basic pyridine product from a reaction mixture containing neutral and acidic impurities.
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent immiscible with water, such as ethyl acetate or dichloromethane (DCM).[2]
-
Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1M HCl (aq). The basic pyridine product will move into the aqueous layer as a pyridinium (B92312) salt. Repeat the extraction 2-3 times.[4]
-
Separation of Layers: Combine the aqueous layers. The organic layer, containing neutral impurities, can be set aside or discarded.
-
Basification: Cool the combined aqueous layer in an ice bath and slowly add a base, such as 3M NaOH (aq) or solid K₂CO₃, until the pH is > 9. This neutralizes the pyridinium salt, regenerating the basic pyridine product.[5]
-
Back-Extraction: Extract the now basic aqueous layer with an organic solvent (e.g., ethyl acetate or DCM) 2-3 times to recover the purified product.[2]
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Column Chromatography: If further purification is needed, dissolve the residue in a minimal amount of solvent and purify using silica gel column chromatography.[2] An eluent system of hexanes/ethyl acetate, often with 0.1-1% triethylamine, is a good starting point.[2][6] Collect and combine the pure fractions and remove the solvent.
Protocol 2: Purification of a Suzuki-Miyaura Cross-Coupling Product
This protocol is adapted from a standard procedure for purifying the product of a Suzuki-Miyaura reaction involving an aryl bromide.[8][13]
-
Quenching: Upon reaction completion (monitored by TLC or LC-MS), cool the reaction mixture to room temperature.
-
Filtration: Dilute the mixture with an organic solvent like ethyl acetate and filter through a pad of celite to remove the palladium catalyst. Wash the celite pad with additional ethyl acetate.[13]
-
Aqueous Workup: Transfer the filtrate to a separatory funnel and wash sequentially with water and then saturated brine solution.[8] If phenolic byproducts are suspected, include a wash with 1M NaOH (aq) before the water wash.
-
Drying and Concentration: Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[8]
-
Column Chromatography: Purify the resulting crude residue by flash column chromatography on silica gel. A typical eluent is a gradient of ethyl acetate in petroleum ether or hexanes (e.g., starting from 100% petroleum ether and gradually increasing the polarity).[8]
-
Isolation: Combine the fractions containing the pure product (as identified by TLC) and evaporate the solvent to yield the purified compound.
Visualizations
Experimental and Logical Workflows
Below are diagrams illustrating key workflows and decision-making processes in the purification of this compound reaction products.
Caption: General purification workflow for reaction products.
Caption: Decision tree for troubleshooting purification issues.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. vernier.com [vernier.com]
- 6. benchchem.com [benchchem.com]
- 7. silicycle.com [silicycle.com]
- 8. Page loading... [guidechem.com]
- 9. reddit.com [reddit.com]
- 10. Purification of Pyridine - Chempedia - LookChem [lookchem.com]
- 11. chemrxiv.org [chemrxiv.org]
- 12. DE3245950A1 - Process for the preparation of substituted pyridines - Google Patents [patents.google.com]
- 13. benchchem.com [benchchem.com]
Troubleshooting low conversion in Sonogashira coupling of 3-Bromo-5-chloropyridine
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low conversion in the Sonogashira coupling of 3-Bromo-5-chloropyridine.
Frequently Asked Questions (FAQs)
Q1: Why is the Sonogashira coupling of this compound challenging?
The Sonogashira coupling of this compound can be challenging due to several factors. The pyridine (B92270) nitrogen can coordinate to the palladium catalyst, potentially leading to catalyst deactivation or poisoning.[1] Additionally, the presence of two different halogen atoms (bromine and chlorine) introduces the possibility of side reactions or lack of selectivity, although the carbon-bromine bond is significantly more reactive than the carbon-chlorine bond in Sonogashira couplings.[2][3] The electron-deficient nature of the pyridine ring can also influence the reactivity of the substrate.[4][5]
Q2: At which position should the coupling reaction selectively occur?
The Sonogashira coupling should selectively occur at the 3-position (C-Br bond). The general reactivity order for aryl halides in Sonogashira coupling is I > OTf > Br > Cl.[2][6][7] Therefore, the C-Br bond is significantly more susceptible to oxidative addition by the palladium catalyst than the C-Cl bond, allowing for chemoselective coupling under appropriate conditions.
Q3: What are the most common reasons for low conversion in this specific reaction?
Low conversion in the Sonogashira coupling of this compound can often be attributed to:
-
Catalyst Inactivation: The pyridine nitrogen can coordinate with the palladium center, inhibiting its catalytic activity.[1] Oxygen can also lead to the deactivation of the Pd(0) catalyst.[3]
-
Suboptimal Reaction Conditions: Incorrect choice of catalyst, ligand, base, solvent, or temperature can significantly impact the reaction yield.[8][9]
-
Homocoupling of the Alkyne (Glaser Coupling): The presence of oxygen can promote the unwanted homocoupling of the terminal alkyne, consuming the starting material and reducing the yield of the desired product.[10][11]
-
Poor Quality of Reagents: Impurities in the starting materials, solvents, or degradation of the catalyst or co-catalyst can inhibit the reaction.[9]
Q4: Should I use a copper co-catalyst? What are the pros and cons?
The use of a copper(I) co-catalyst (typically CuI) is the traditional and often highly effective method for Sonogashira couplings.[2][10]
-
Pros: Copper(I) facilitates the deprotonation of the terminal alkyne and the formation of a copper acetylide, which then undergoes transmetalation with the palladium complex. This generally leads to faster reaction rates and allows for milder reaction conditions.[2]
-
Cons: The primary drawback of using copper is the promotion of alkyne homocoupling (Glaser coupling), especially in the presence of oxygen.[10] For some sensitive substrates, copper-free conditions can provide cleaner reactions and higher yields of the desired product.[12][13]
Troubleshooting Guide
Problem: Low or No Conversion of this compound
When faced with low or no product yield, a systematic approach to troubleshooting is essential. The following sections break down the key areas to investigate.
The choice of the palladium catalyst and its ligands is critical for a successful reaction, especially with a potentially coordinating substrate like a pyridine derivative.
-
Is the palladium catalyst active?
-
Is the ligand appropriate?
-
Recommendation: For challenging substrates like heteroaryl halides, bulky and electron-rich phosphine (B1218219) ligands can be beneficial.[5][14] These ligands can stabilize the palladium catalyst and promote the catalytic cycle. Consider screening ligands such as XPhos or SPhos, particularly if standard phosphine ligands are ineffective.
-
Table 1: Suggested Catalyst Systems for Sonogashira Coupling of Aryl Bromides
| Catalyst Precursor | Ligand | Co-catalyst | Base | Solvent | Temperature (°C) | Reference |
| Pd(CF₃COO)₂ (2.5 mol%) | PPh₃ (5.0 mol%) | CuI (5.0 mol%) | Et₃N | DMF | 100 | [8] |
| Pd(PPh₃)₂Cl₂ (5 mol%) | - | CuI (2.5 mol%) | Diisopropylamine | THF | Room Temp. | [6] |
| Pd(OAc)₂ | XPhos | None (Copper-free) | Cs₂CO₃ | Dioxane | 80-100 | [15] |
The reaction environment plays a pivotal role in the outcome of the Sonogashira coupling.
-
Is the reaction properly degassed?
-
Is the solvent appropriate?
-
Is the base suitable and present in sufficient quantity?
-
Is the reaction temperature optimal?
The quality of your starting materials can significantly affect the reaction's success.
-
Are the aryl halide and alkyne pure?
-
Recommendation: Ensure that the starting materials are free of impurities that could poison the catalyst. Purify the this compound and the alkyne if necessary.[9]
-
-
Is the copper co-catalyst fresh?
-
Recommendation: Copper(I) iodide can degrade over time. Use a fresh bottle or a recently purchased batch.[9]
-
Experimental Protocols
Standard Sonogashira Coupling Protocol (with Copper)
This protocol is a general procedure for the copper-palladium catalyzed coupling of an aryl halide with a terminal alkyne and should be optimized for the specific substrates.[4]
Materials:
-
This compound (1.0 eq)
-
Terminal alkyne (1.1-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2.5-5 mol%)
-
Copper(I) iodide (CuI, 5-10 mol%)
-
Amine base (e.g., Triethylamine (Et₃N), 2-3 eq)
-
Anhydrous, degassed solvent (e.g., THF or DMF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the this compound, palladium catalyst, and copper(I) iodide.
-
Add the anhydrous, degassed solvent, followed by the amine base.
-
Degas the mixture by bubbling the inert gas through the solution for 10-15 minutes.
-
Add the terminal alkyne dropwise to the stirred mixture.
-
Heat the reaction to the desired temperature (e.g., 50-100 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Copper-Free Sonogashira Coupling Protocol
This protocol is a general procedure for a copper-free Sonogashira coupling, which can be advantageous in minimizing alkyne homocoupling.[12][13]
Materials:
-
This compound (1.0 eq)
-
Terminal alkyne (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., Cs₂CO₃, 2.0 eq)
-
Anhydrous, degassed solvent (e.g., Dioxane)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the this compound, palladium catalyst, ligand, and base.
-
Add the anhydrous, degassed solvent.
-
Degas the mixture by bubbling the inert gas through the solution for 10-15 minutes.
-
Add the terminal alkyne dropwise to the stirred mixture.
-
Heat the reaction to the desired temperature (e.g., 80-100 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: The catalytic cycles of the Sonogashira coupling reaction.
Caption: A logical workflow for troubleshooting low conversion.
References
- 1. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 7. youtube.com [youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. gold-chemistry.org [gold-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Efficient copper-free Sonogashira coupling of aryl chlorides with palladium on charcoal - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. reddit.com [reddit.com]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Buchwald-Hartwig Amination of 3-Bromo-5-chloropyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Buchwald-Hartwig amination of 3-Bromo-5-chloropyridine. This resource aims to address common challenges and provide actionable solutions to facilitate successful C-N bond formation.
Frequently Asked Questions (FAQs)
Q1: What is the expected reactivity order for the halogens in this compound in a Buchwald-Hartwig amination?
A1: In palladium-catalyzed cross-coupling reactions, the general reactivity trend for aryl halides is I > Br > Cl. Therefore, for this compound, the C-Br bond is expected to be significantly more reactive than the C-Cl bond. This allows for selective amination at the 3-position.
Q2: My reaction is showing low or no conversion. What are the common causes?
A2: Low or no conversion in the Buchwald-Hartwig amination of this compound can stem from several factors:
-
Catalyst Deactivation: The nitrogen atom on the pyridine (B92270) ring can coordinate to the palladium catalyst, leading to deactivation.
-
Inactive Catalyst: The palladium precatalyst may not be properly activated to the active Pd(0) species.
-
Improper Base Selection: The choice and quality of the base are critical.
-
Poor Solvent Quality: The solvent must be anhydrous and deoxygenated.
-
Low Reaction Temperature: The reaction may require higher temperatures to proceed efficiently.
Q3: What are common side products, and how can they be minimized?
A3: Common side reactions include:
-
Hydrodehalogenation: Replacement of the bromine atom with hydrogen. This can be minimized by using bulky ligands and ensuring strictly anaerobic conditions.
-
Homocoupling of the Aryl Halide: Dimerization of this compound. This is more prevalent at higher temperatures with less active catalysts.
Q4: Which ligands are recommended for the amination of this compound?
A4: Sterically hindered and electron-rich biarylphosphine ligands are generally preferred for the amination of electron-deficient heteroaryl halides. Recommended ligands include XPhos, RuPhos, and BrettPhos. The optimal ligand may depend on the specific amine being used.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiment.
Issue 1: Low Product Yield
Low product yield is a frequent challenge. The following decision tree can help you troubleshoot the issue.
Caption: Troubleshooting decision tree for low product yield.
Issue 2: Formation of Multiple Products
If you observe multiple products in your reaction mixture, consider the following:
-
Amination at the Chloro Position: While less likely, amination at the 5-chloro position can occur under harsh conditions. Consider lowering the reaction temperature or using a more selective catalyst system.
-
Reaction with Impurities: Impurities in your starting materials or amine can lead to the formation of side products. Ensure the purity of all reagents.
Data Presentation
The choice of base is a critical parameter in the Buchwald-Hartwig amination. The following table summarizes the effect of different bases on the yield of the reaction between this compound and a primary amine, based on representative data from similar systems.
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| NaOtBu | Toluene (B28343) | 100 | 12 | 85-95 |
| LHMDS | THF | 80 | 16 | 80-90 |
| Cs₂CO₃ | Dioxane | 110 | 24 | 70-85 |
| K₃PO₄ | t-Amyl Alcohol | 100 | 24 | 65-80 |
| K₂CO₃ | Dioxane | 110 | 24 | 40-60 |
Note: Yields are approximate and can vary depending on the specific amine, ligand, and palladium source used.
Experimental Protocols
This section provides a detailed methodology for the Buchwald-Hartwig amination of this compound with a generic primary amine.
General Experimental Workflow
Caption: General workflow for the Buchwald-Hartwig amination.
Detailed Protocol
Materials:
-
This compound (1.0 equiv)
-
Primary amine (1.2 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)
-
Ligand (e.g., XPhos, 4 mol% if not using a precatalyst)
-
Base (e.g., Sodium tert-butoxide, 1.5 equiv)
-
Anhydrous, degassed toluene (0.1 M concentration with respect to the limiting reagent)
-
Oven-dried Schlenk tube with a magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add this compound, the palladium precatalyst, and the base under an inert atmosphere.
-
Reagent Addition: Seal the Schlenk tube with a septum and evacuate and backfill with an inert gas three times. Add the anhydrous, degassed toluene via syringe, followed by the primary amine.
-
Reaction: Place the Schlenk tube in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding water.
-
Extraction: Dilute the mixture with ethyl acetate (B1210297) and transfer to a separatory funnel. Wash the organic layer with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-substituted-5-chloropyridin-3-amine.
Technical Support Center: Solvent Effects on the Reactivity of 3-Bromo-5-chloropyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Bromo-5-chloropyridine. The content focuses on the impact of solvent choice on common synthetic transformations.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed on this compound, and which halogen is typically more reactive?
A1: this compound is a versatile intermediate used in various cross-coupling and substitution reactions.[1] Common transformations include Suzuki-Miyaura coupling, Buchwald-Hartwig amination, Grignard reagent formation, and nucleophilic aromatic substitution (SNAr).[1][2][3] In many palladium-catalyzed cross-coupling reactions, the C-Br bond is more reactive than the C-Cl bond, allowing for selective functionalization at the 3-position. Similarly, in Grignard formation via halogen-magnesium exchange, the bromine atom is more susceptible to oxidative addition.[3]
Q2: How does the choice of solvent influence the success of a Suzuki-Miyaura coupling reaction with this compound?
A2: The solvent system in a Suzuki-Miyaura coupling is critical for dissolving the reactants and base, as well as for stabilizing the palladium catalyst.[4] A mixture of an organic solvent and water is often employed.[5] Common organic solvents include toluene (B28343), 1,4-dioxane (B91453), and tetrahydrofuran (B95107) (THF). The aqueous phase, in conjunction with a base like K₃PO₄ or K₂CO₃, is essential for the activation of the boronic acid to facilitate transmetalation.[4][5][6] The choice of organic solvent can affect reaction rates and yields; for example, some reactions may proceed faster and with higher yields in propylene (B89431) carbonate (PC) compared to dimethoxyethane (DME).[7]
Q3: For a Buchwald-Hartwig amination, what are the recommended solvents when using this compound?
A3: Anhydrous aprotic solvents are essential for the Buchwald-Hartwig amination to prevent quenching of the catalyst and reagents.[8][9] Toluene, 1,4-dioxane, and THF are commonly used solvents for this reaction.[8][9] The choice of solvent can influence the solubility of the amine, the aryl halide, and the base, thereby affecting the reaction kinetics. The optimal solvent may depend on the specific amine being coupled.[9]
Q4: What is the best solvent for forming a Grignard reagent from this compound?
A4: The formation of Grignard reagents requires aprotic, ethereal solvents that can stabilize the reagent.[10] Tetrahydrofuran (THF) is a common and effective solvent for this purpose.[11] The oxygen atoms in THF coordinate with the magnesium center of the Grignard reagent, forming a soluble and stable complex.[10] It is crucial to use anhydrous solvents, as any trace of water will quench the Grignard reagent.[10]
Q5: Can nucleophilic aromatic substitution (SNAr) be performed on this compound, and what is the role of the solvent?
A5: Yes, SNAr can occur with this compound, particularly with strong nucleophiles. The pyridine (B92270) ring is electron-deficient, which facilitates nucleophilic attack.[12] The solvent plays a key role in SNAr reactions. Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) (ACN) are often used because they can solvate the cation of the nucleophile's salt while leaving the anion (the nucleophile) relatively free and reactive.[13][14] The choice of solvent can significantly impact the reaction rate.[13]
Troubleshooting Guides
Issue 1: Low or No Yield in Suzuki-Miyaura Coupling
| Possible Cause | Troubleshooting Step | Solvent-Related Rationale |
| Poor solubility of reactants or base. | Try a different solvent system, such as 1,4-dioxane/water or THF/water, in place of toluene/water.[5] | Different organic solvents have varying abilities to dissolve the aryl halide, boronic acid, and base at the reaction temperature. |
| Catalyst deactivation. | Ensure the solvent is properly degassed to remove oxygen. | Oxygen can oxidize the Pd(0) catalyst, rendering it inactive. Proper degassing of the solvent is crucial. |
| Inefficient transmetalation. | Ensure a sufficient amount of water is present in the solvent mixture and that the base is adequately soluble. | The presence of water and a soluble base is necessary to activate the boronic acid for the transmetalation step in the catalytic cycle.[4][6] |
Issue 2: Failure of Buchwald-Hartwig Amination
| Possible Cause | Troubleshooting Step | Solvent-Related Rationale |
| Reaction fails to initiate or proceeds slowly. | Switch to a higher-boiling solvent like 1,4-dioxane or toluene if using THF.[8][9] | Some Buchwald-Hartwig reactions require elevated temperatures (80-110 °C) to proceed efficiently.[9] The solvent must be stable at these temperatures. |
| Presence of water in the reaction. | Use a freshly distilled, anhydrous grade of solvent. | Water can react with the strong bases (e.g., NaOtBu) used and can interfere with the catalytic cycle.[9] |
| Pyridine nitrogen inhibiting the catalyst. | The choice of ligand is critical, but the solvent can play a role in modulating catalyst activity.[9] | While primarily a ligand issue, the solvent can influence the conformation and activity of the palladium-ligand complex. |
Issue 3: Grignard Reagent Formation Does Not Start or Gives Low Yields
| Possible Cause | Troubleshooting Step | Solvent-Related Rationale |
| Reaction does not initiate. | Ensure the THF or diethyl ether is strictly anhydrous. Use freshly opened or distilled solvent. | Water will react with and passivate the surface of the magnesium, preventing the reaction from starting. It also quenches any Grignard reagent that does form.[10] |
| Formation of a white precipitate and low yield. | Rigorously dry all glassware and use anhydrous solvent. | This indicates the presence of water, which reacts with the Grignard reagent to form magnesium hydroxide (B78521) salts and the corresponding protonated starting material.[10] |
| Wurtz coupling side reaction (dimer formation). | Use a sufficient volume of solvent to allow for slow, controlled addition of the this compound solution. | Keeping the concentration of the alkyl halide low by slow addition to a larger volume of solvent minimizes the reaction between the formed Grignard reagent and the starting halide.[10] |
Quantitative Data Summary
The following table summarizes typical solvent systems for various reactions with this compound and related compounds. Please note that yields are highly dependent on the specific substrates, catalyst, ligand, base, and reaction conditions.
| Reaction | Substrate | Solvent System | Temperature (°C) | Base | Typical Yield (%) |
| Suzuki-Miyaura Coupling | This compound | Toluene/Water | 100 | K₃PO₄ | 45% (for 3-chloro-5-cyclopropylpyridine)[1] |
| Suzuki-Miyaura Coupling | 5-Bromo-2-methylpyridin-3-amine | 1,4-Dioxane/Water (4:1) | 85-95 | K₃PO₄ | Moderate to Good[5] |
| Buchwald-Hartwig Amination | 2-Bromo-6-methyl pyridine | Toluene | 80 | NaOBuᵗ | 60%[15] |
| Grignard Reaction | 2,3-dibromo-5-chloropyridine | THF | 0 to 45 | N/A | 65%[11] |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of this compound with Cyclopropylboronic Acid[1]
-
To a 250 mL three-neck round-bottom flask, add this compound (5.0 g, 26.0 mmol) and potassium phosphate (B84403) (25.0 g, 118.3 mmol).
-
Add toluene (120 mL) and water (6 mL).
-
Sonicate the mixture for 10 minutes.
-
Add palladium acetate (B1210297) (126.0 mg, 0.6 mmol), dicyclohexyl(2',6'-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine (SPhos) (or a similar phosphine (B1218219) ligand), and cyclopropylboronic acid (1.5 g, 16.9 mmol).
-
Heat the reaction mixture to 100 °C under a nitrogen atmosphere and stir for several hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Add ethyl acetate and water, then separate the organic phase.
-
Extract the aqueous phase twice with ethyl acetate.
-
Combine the organic phases, wash with brine, dry over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Buchwald-Hartwig Amination of a Bromopyridine (Generalized from a similar procedure[15])
-
In an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%) and the phosphine ligand (e.g., BINAP, 1-5 mol%).[8]
-
Add this compound (1.0 eq), the desired amine (1.1-1.5 eq), and the base (e.g., NaOtBu, 1.5-2.0 eq).[8]
-
Add anhydrous solvent (e.g., toluene or 1,4-dioxane).
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the specified time, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with a solvent like diethyl ether.
-
Wash the mixture with brine, dry the organic layer over MgSO₄, and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 3: Grignard Reagent Formation and Reaction (Generalized from similar procedures[3][11])
-
Preparation : Flame-dry a three-neck flask equipped with a condenser, dropping funnel, and magnetic stirrer under vacuum and backfill with nitrogen.
-
Initiation : Add magnesium turnings (1.2 eq) to the flask. Add a small crystal of iodine. Add a small portion of a solution of this compound (1.0 eq) in anhydrous THF via the dropping funnel. Gentle warming may be required to initiate the reaction.
-
Formation : Once initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue stirring at room temperature or with gentle heating until the magnesium is consumed.
-
Reaction with Electrophile : Cool the freshly prepared Grignard reagent to 0 °C. Slowly add a solution of the electrophile (e.g., an aldehyde or ketone) in anhydrous THF.
-
Work-up : After the reaction is complete (monitored by TLC), quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by column chromatography.
Visualizations
Caption: Suzuki-Miyaura Coupling Experimental Workflow.
Caption: Troubleshooting Grignard Reaction Initiation Failure.
References
- 1. Page loading... [wap.guidechem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones - Google Patents [patents.google.com]
- 12. Pyridine - Wikipedia [en.wikipedia.org]
- 13. zenodo.org [zenodo.org]
- 14. Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 15. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Technical Support Center: Suzuki Reactions of 3-Bromo-5-chloropyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Suzuki-Miyaura cross-coupling reactions of 3-Bromo-5-chloropyridine. Our aim is to help you manage and minimize the formation of homocoupling byproducts, ensuring a higher yield and purity of your desired product.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of the Suzuki reaction of this compound, and why is it problematic?
A1: Homocoupling is a significant side reaction where two molecules of the boronic acid reagent couple to form a symmetrical biaryl byproduct.[1] This is undesirable as it consumes the boronic acid, reduces the yield of the target cross-coupled product, and complicates the purification process due to the potential for similar physical properties between the homocoupled product and the desired compound.[1][2]
Q2: What are the primary causes of homocoupling in my Suzuki reaction?
A2: The main culprits behind homocoupling are the presence of dissolved oxygen and palladium(II) species in the reaction mixture.[1][3] Oxygen can oxidize the active Pd(0) catalyst to Pd(II). These Pd(II) species can then react with two molecules of the boronic acid, leading to the formation of the homocoupled product and regenerating Pd(0).[1][3] Using a Pd(II) precatalyst without ensuring its efficient reduction to Pd(0) can also promote this unwanted side reaction.[1][4]
Q3: How can I visually detect if homocoupling is a major issue in my reaction?
A3: A common method to assess the extent of homocoupling is to analyze the crude reaction mixture using techniques like Thin-Layer Chromatography (TLC). The presence of a significant spot corresponding to the symmetrical biaryl byproduct is a strong indicator of homocoupling. Further characterization by LC-MS or NMR of the crude mixture can confirm the identity and quantity of the homocoupling product.
Q4: Can the choice of palladium catalyst influence the amount of homocoupling?
A4: Absolutely. Using a Pd(0) source, such as Pd(PPh₃)₄, or a pre-catalyst that rapidly and efficiently generates the active Pd(0) species is generally preferred to minimize homocoupling.[2] Pd(II) sources like Pd(OAc)₂ might lead to higher levels of homocoupling if their reduction to Pd(0) is not complete and efficient.[2][3]
Troubleshooting Guide: Minimizing Homocoupling
This guide provides specific troubleshooting steps to manage and reduce the formation of homocoupling byproducts during the Suzuki coupling of this compound.
Issue 1: Significant Formation of Homocoupled Byproduct
Potential Causes:
-
Presence of oxygen in the reaction mixture.[5]
-
Inefficient conversion of Pd(II) precatalyst to active Pd(0).[1]
-
Suboptimal choice of ligand, base, or solvent.
Troubleshooting Steps:
-
Rigorous Deoxygenation:
-
Thoroughly degas all solvents and reagents before use.[2][5] A common method is to bubble an inert gas (Argon or Nitrogen) through the solvent for an extended period (e.g., 30 minutes).[1] For more rigorous deoxygenation, the freeze-pump-thaw technique can be employed.
-
Ensure the reaction is set up and runs under a strictly inert atmosphere.[5]
-
-
Catalyst and Ligand Selection:
-
Catalyst: Prioritize the use of a Pd(0) catalyst (e.g., Pd(PPh₃)₄) or a precatalyst known for efficient in situ reduction to Pd(0).[2][4]
-
Ligands: Employ bulky, electron-rich phosphine (B1218219) ligands. These ligands promote the desired cross-coupling pathway and can help suppress homocoupling.[4]
-
-
Use of Additives:
-
Consider adding a mild reducing agent, such as potassium formate (B1220265) (KCOOH), to the reaction mixture before the catalyst. This can help to minimize the concentration of free Pd(II) species without interfering with the catalytic cycle.[6]
-
-
Reaction Parameter Optimization:
-
Base: The choice of base can influence the reaction outcome. While strong bases are needed to activate the boronic acid, an inappropriate base can sometimes contribute to side reactions. Inorganic bases like K₃PO₄ or Cs₂CO₃ are often effective.[1][5]
-
Temperature: While higher temperatures can increase the reaction rate, excessively high temperatures (>100-110 °C) can sometimes lead to catalyst decomposition and an increase in side products.[7][8] It is advisable to monitor the reaction progress and avoid unnecessarily high temperatures or prolonged reaction times.
-
Logical Workflow for Troubleshooting Homocoupling
Caption: Troubleshooting workflow for minimizing homocoupling.
Data Presentation: Reaction Parameters and Their Impact on Homocoupling
The following tables summarize key reaction parameters and their general effects on managing homocoupling in Suzuki reactions of aryl halides.
Table 1: Influence of Palladium Source on Homocoupling
| Palladium Source | Typical State | Impact on Homocoupling | Recommendation for this compound |
| Pd(PPh₃)₄ | Pd(0) | Generally lower homocoupling as it is already in the active state. | Recommended |
| Pd₂(dba)₃ | Pd(0) | Good choice, often used with phosphine ligands. | Recommended with appropriate ligand |
| Pd(OAc)₂ | Pd(II) | Can lead to increased homocoupling if reduction to Pd(0) is inefficient.[2] | Use with caution; ensure complete reduction. |
| PdCl₂(dppf) | Pd(II) | Common precatalyst; reduction to Pd(0) is crucial. | Suitable, but monitor for homocoupling. |
Table 2: Effect of Ligand Type on Homocoupling
| Ligand Type | Examples | Characteristics | Effect on Homocoupling |
| Simple Phosphines | PPh₃ | Less bulky, less electron-donating. | May allow for more homocoupling under non-ideal conditions.[1] |
| Bulky, Electron-Rich Phosphines | XPhos, SPhos | Sterically hindered and electron-donating.[9] | Generally reduce homocoupling by promoting reductive elimination.[4] |
| Bidentate Phosphines | dppf, XantPhos | Can chelate to the palladium center. | Effectiveness varies; can be very effective in specific systems. |
Table 3: Role of Base in Suzuki Coupling
| Base | Strength | Common Usage | Impact on Homocoupling |
| K₂CO₃, Na₂CO₃ | Moderate | Widely used, often in aqueous solvent mixtures.[9] | Generally effective, but optimization may be needed. |
| K₃PO₄ | Stronger | Often used for less reactive halides.[5][10] | Can be very effective in promoting the desired reaction. |
| Cs₂CO₃ | Strong | Highly effective but more expensive.[1] | Often gives good results, can enhance reaction rates. |
Experimental Protocols
General Protocol for Suzuki Coupling of this compound
This protocol is a starting point and may require optimization for specific boronic acids and desired outcomes.[10]
Materials:
-
This compound (1 equivalent)
-
Arylboronic acid (1.1 - 1.5 equivalents)[9]
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)[9]
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, or DME, often with degassed water in a 4:1 to 10:1 ratio)[10][11]
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware for organic synthesis
Procedure:
-
Reaction Setup: To a dry, oven-baked round-bottom flask equipped with a magnetic stir bar and condenser, add this compound, the arylboronic acid, and the base.[10]
-
Inert Atmosphere: Seal the flask and thoroughly purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.[10]
-
Solvent and Catalyst Addition: Add the degassed solvent(s) via syringe, followed by the palladium catalyst.[10]
-
Reaction: Stir the mixture at the desired temperature (typically 80-110 °C) under the inert atmosphere.[10]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[10]
-
Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[10]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.[10]
Experimental Workflow Diagram
Caption: General experimental workflow for Suzuki coupling.
Signaling Pathways and Catalytic Cycles
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Scaling Up Reactions Involving 3-Bromo-5-chloropyridine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for scaling up reactions involving 3-bromo-5-chloropyridine. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate the successful and efficient use of this versatile building block in organic synthesis.
Frequently Asked Questions (FAQs)
Q1: Which halogen on this compound is more reactive in palladium-catalyzed cross-coupling reactions?
A1: The carbon-bromine (C-Br) bond at the 3-position is significantly more reactive than the carbon-chlorine (C-Cl) bond at the 5-position. This is due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, making oxidative addition of the palladium catalyst to the C-Br bond kinetically favored.[1] By carefully controlling reaction conditions, such as temperature and reaction time, selective coupling at the C-Br position can be achieved.[1]
Q2: What are the primary challenges when scaling up reactions with this compound?
A2: The main challenges include:
-
Maintaining Selectivity: Ensuring the reaction occurs exclusively at the more reactive C-Br bond without side reactions at the C-Cl bond, especially at higher temperatures or longer reaction times.
-
Catalyst Inhibition/Deactivation: The lone pair of electrons on the pyridine (B92270) nitrogen can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[2]
-
Side Reactions: Formation of byproducts such as hydrodehalogenation (replacement of a halogen with hydrogen) and homocoupling of coupling partners.
-
Purification: Separating the desired product from starting materials, catalyst residues, and side products can be challenging on a larger scale.
Q3: What general safety precautions should be taken when working with this compound?
A3: this compound is a chemical intermediate and should be handled with appropriate safety measures. It is advisable to:
-
Work in a well-ventilated area or a chemical fume hood.[3]
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1][3]
-
Avoid inhalation of dust or fumes and contact with skin and eyes.[1][3]
-
In case of contact, rinse the affected area thoroughly with water.[4]
-
Consult the Safety Data Sheet (SDS) for detailed handling and emergency procedures.
Troubleshooting Guides
This section provides solutions to common problems encountered during cross-coupling reactions with this compound.
Issue 1: Low or No Conversion of Starting Material
| Possible Cause | Troubleshooting Steps |
| Inactive Catalyst | - Use a fresh batch of palladium catalyst and ligand. - Consider using a more active pre-catalyst (e.g., a Buchwald G3 or G4 palladacycle). - Ensure proper degassing of solvents and reaction mixtures to prevent catalyst oxidation. |
| Inappropriate Ligand | - For electron-deficient substrates like this compound, bulky and electron-rich phosphine (B1218219) ligands (e.g., SPhos, XPhos, RuPhos) are often more effective.[1] - Screen a variety of ligands to find the optimal one for your specific transformation. |
| Incorrect Base | - The choice of base is critical. For Suzuki reactions, stronger, non-coordinating bases like K₃PO₄ or Cs₂CO₃ are often superior to Na₂CO₃.[5] - For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like NaOtBu or LHMDS are typically required.[6] - Ensure the base is finely powdered and anhydrous. |
| Low Reaction Temperature | - Gradually increase the reaction temperature in increments of 10-20 °C. - Consider switching to a higher-boiling solvent if the desired temperature cannot be reached. - Microwave irradiation can sometimes significantly improve reaction rates and yields. |
| Poor Reagent Quality | - Use high-purity, anhydrous solvents. - Ensure the purity of the coupling partner (e.g., boronic acid, amine). Impurities can poison the catalyst. |
Issue 2: Poor Selectivity (Reaction at both Bromine and Chlorine)
| Possible Cause | Troubleshooting Steps |
| High Reaction Temperature | - Lower the reaction temperature to favor the kinetically preferred reaction at the C-Br bond.[1] |
| Prolonged Reaction Time | - Monitor the reaction closely by TLC or LC-MS and stop the reaction as soon as the starting material is consumed. |
| Catalyst System | - Some catalyst systems may exhibit lower selectivity. Screen different palladium/ligand combinations. Pd(PPh₃)₄ is sometimes effective for selective couplings. |
Issue 3: Significant Side Product Formation
| Possible Cause | Troubleshooting Steps |
| Hydrodehalogenation | - This side reaction replaces the bromine with a hydrogen atom. - Ensure strictly anhydrous and anaerobic reaction conditions. Use freshly distilled, degassed solvents. - Using a stronger base can sometimes suppress this pathway. |
| Homocoupling of Boronic Acid (in Suzuki reactions) | - This is often caused by the presence of oxygen. Ensure thorough degassing of the reaction mixture. - Use a slight excess (1.1-1.5 equivalents) of the boronic acid, but avoid a large excess. |
| Glaser Coupling (in Sonogashira reactions) | - This is the homocoupling of terminal alkynes, promoted by oxygen and copper catalysts. - Maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction. |
Data Presentation
The following tables provide representative quantitative data for common cross-coupling reactions involving this compound and analogous bromopyridines. These should serve as a starting point for optimization.
Table 1: Suzuki-Miyaura Coupling of Bromopyridines with Arylboronic Acids
| Bromopyridine Substrate | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | Pd(OAc)₂ (2.3) | PPh₃ (4.2) | K₃PO₄ (4.5) | Toluene (B28343)/H₂O | 100 | 2 | 45 | [4] |
| 3-Bromo-5-(3-chlorophenoxy)pyridine | Pd(PPh₃)₄ (3) | - | K₃PO₄ (2) | 1,4-Dioxane/H₂O | 80-110 | 12-24 | Varies | [3] |
| 5-Bromo-2-methylpyridin-3-amine | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 85-95 | 12 | 60-85 | [3] |
| 3-Bromo-2-aminopyridine | RuPhos Precatalyst (2) | RuPhos (3) | LiHMDS (2.2) | 1,4-Dioxane | 100 | 16 | 70-90 | [3] |
Table 2: Buchwald-Hartwig Amination of Bromopyridines
| Bromopyridine Substrate | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Amine | Reference |
| 3-Bromo-4-isopropylpyridine | Pd₂(dba)₃ (1-5) | BINAP, XPhos, or RuPhos (2-10) | NaOtBu (1.5-3) | Toluene or Dioxane | 80-110 | 12-24 | Varies | Primary or Secondary | [6] |
| 3-Bromo-2-aminopyridine | RuPhos Precatalyst (4) | - | LiHMDS (2.5) | THF | 65 | 16 | 83 | Morpholine | [1] |
| 2-Bromo-6-methylpyridine | Pd₂(dba)₃ (3.2) | BINAP (6.4) | NaOtBu (2.8) | Toluene | 80 | 4 | 60 | trans-1,2-Diaminocyclohexane | [7] |
Table 3: Grignard Reaction of a this compound Derivative
| Parameter | Condition |
| Starting Material | 3-Bromo-5-(3-chlorophenoxy)pyridine |
| Grignard Reagent | iPrMgCl·LiCl (1.1 equiv.) |
| Solvent | Anhydrous THF |
| Reaction Temperature | -15 °C to 0 °C |
| Reaction Time | 1.5 hours |
| Representative Yield (with Benzaldehyde) | 85% |
| Data adapted from a protocol for a structurally similar compound.[8] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol describes a general method for the selective coupling of an arylboronic acid at the 3-position of this compound.
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.2 equiv.)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂, 2-5 mol%)
-
Triphenylphosphine (PPh₃, 4-10 mol%) or other suitable phosphine ligand
-
Potassium phosphate (B84403) (K₃PO₄, 2-3 equiv.)
-
Toluene and Water (e.g., 10:1 v/v)
-
Nitrogen or Argon gas
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, the arylboronic acid, and potassium phosphate.
-
Seal the flask with a septum, and evacuate and backfill with nitrogen or argon three times.
-
Under a positive flow of inert gas, add palladium(II) acetate and the phosphine ligand.
-
Add the degassed toluene and water via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 2-16 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol provides a general method for the C-N coupling of a primary or secondary amine with this compound.
Materials:
-
This compound (1.0 equiv.)
-
Amine (1.2 equiv.)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1-3 mol%)
-
A suitable Buchwald ligand (e.g., RuPhos, XPhos, 2-6 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.5-2.5 equiv.)
-
Anhydrous toluene or dioxane
-
Nitrogen or Argon gas
-
Schlenk tube or similar reaction vessel
Procedure:
-
In a glovebox or under a positive flow of inert gas, add the palladium precursor, the ligand, and sodium tert-butoxide to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Add this compound to the tube.
-
Seal the tube, and if not in a glovebox, evacuate and backfill with inert gas three times.
-
Add the anhydrous solvent via syringe, followed by the amine.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 4-24 hours), cool the reaction to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualizations
The following diagrams illustrate key workflows and concepts relevant to the scale-up of reactions involving this compound.
References
Technical Support Center: Removal of Palladium Catalyst from 3-Bromo-5-chloropyridine Reaction Products
This technical support center is designed to assist researchers, scientists, and drug development professionals in effectively removing residual palladium catalysts from the reaction products of 3-Bromo-5-chloropyridine. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, detailed experimental protocols, and comparative data to guide your purification strategy.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove residual palladium from my this compound product?
A1: Residual palladium, even in trace amounts, can be detrimental for several reasons. In pharmaceutical development, palladium is considered a toxic heavy metal, and its levels in active pharmaceutical ingredients (APIs) are strictly regulated by agencies such as the FDA. Furthermore, palladium residues can interfere with downstream synthetic steps, poison other catalysts, and potentially compromise the results of biological assays.
Q2: What are the typical sources of palladium contamination in reactions involving this compound?
A2: The primary source of palladium contamination is the catalyst itself, commonly used in cross-coupling reactions like Suzuki-Miyaura or Buchwald-Hartwig aminations to synthesize derivatives of this compound. The specific form of the palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) and the ligands used can influence the difficulty of its removal.
Q3: What are the acceptable limits for palladium in pharmaceutical intermediates?
A3: Regulatory limits for palladium in APIs are stringent, often requiring levels below 10 ppm. For intermediates, the acceptable limit may be higher but is generally kept as low as reasonably practicable to ensure the final API meets the required specifications.
Q4: How can I accurately determine the concentration of residual palladium in my product?
A4: The most common and accurate method for quantifying trace levels of palladium is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS). This technique offers the high sensitivity required to detect palladium concentrations in the parts per million (ppm) or even parts per billion (ppb) range.
Q5: Why is palladium sometimes difficult to remove from reactions involving pyridine-containing compounds like this compound?
A5: The nitrogen atom in the pyridine (B92270) ring of this compound can act as a ligand, coordinating to the palladium center. This can form stable complexes that are more soluble in the reaction mixture and less amenable to removal by simple filtration.[1]
Troubleshooting Guides
This section addresses specific issues you may encounter during the purification of this compound from palladium residues.
Problem 1: High levels of palladium remain in the product after standard filtration.
-
Possible Cause: The palladium species may be soluble or colloidal, passing through standard filter media.
-
Solution:
-
Celite Filtration: A simple filtration through a pad of Celite can be effective for removing heterogeneous palladium black.[2]
-
Palladium Scavengers: Employ solid-supported scavengers that selectively bind to palladium. Thiol-functionalized silica (B1680970) (e.g., SiliaMetS Thiol) and thiourea-functionalized scavengers (e.g., QuadraPure TU) are often effective.[3][4][5][6]
-
Activated Carbon: Treatment with activated carbon can adsorb residual palladium. However, be aware of potential product loss due to non-specific adsorption.[1]
-
Problem 2: Significant product loss occurs during the palladium scavenging process.
-
Possible Cause: The product may be non-specifically adsorbing to the scavenger material, particularly with activated carbon.
-
Solution:
-
Scavenger Screening: Test a variety of scavengers to find one with high selectivity for palladium and low affinity for your product.
-
Optimize Scavenger Amount: Use the minimum amount of scavenger necessary to achieve the desired level of palladium removal. Start with a lower loading and incrementally increase it.
-
Solvent Selection: The choice of solvent can impact the binding of both the palladium and the product to the scavenger. A solvent in which your product is highly soluble may minimize its adsorption.[1]
-
Problem 3: Inconsistent palladium removal results between batches.
-
Possible Cause: The nature of the palladium species may vary between reactions. Factors like reaction time, temperature, and exposure to air can affect the oxidation state and complexation of the palladium.
-
Solution:
-
Standardize Reaction Quenching: Implement a consistent quenching procedure to ensure the palladium is in a form that is readily scavenged.
-
Inert Atmosphere: Conduct the scavenging process under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the palladium, which can alter its solubility and reactivity with scavengers.
-
Data Presentation: Comparison of Palladium Removal Methods
The following tables summarize quantitative data on the effectiveness of various palladium removal techniques.
Table 1: Efficiency of Palladium Scavengers
| Scavenger | Initial Pd (ppm) | Final Pd (ppm) | % Removal | Conditions | Reference |
| SiliaMetS Thiol | 1,300 | 2 | >99% | 50 wt%, 35°C, 17 h in THF/water | [3] |
| QuadraPure™ TU | >1200 | <10 | >99% | Toluene solution | [7] |
| SiliaMetS DMT | ~2000 | <15 | >99% | 6 mol%, reflux | [8] |
| Cysteine | - | - | - | Effective scavenger mentioned | [9] |
| MP-TMT | - | - | >98% | Effective at low loadings | [10] |
Table 2: Performance of Activated Carbon
| Activated Carbon Type | Initial Pd (ppm) | Final Pd (ppm) | % Removal | Conditions | Reference |
| Darco | - | - | - | Often used, but can lead to product loss | [9] |
| Not Specified | - | <100% | - | Failed to achieve 100% removal even at high loading | [10] |
Experimental Protocols
Protocol 1: Palladium Removal using SiliaMetS Thiol (Batch Mode)
-
Dissolution: Dissolve the crude this compound product in a suitable solvent (e.g., Toluene, THF).
-
Scavenger Addition: Add SiliaMetS Thiol to the solution. A typical starting point is 4-8 molar equivalents relative to the initial amount of palladium catalyst used.[1][11]
-
Stirring: Stir the suspension at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for 2-24 hours. The optimal time and temperature should be determined experimentally.[11]
-
Filtration: Filter the mixture through a pad of Celite or a suitable filter paper to remove the solid-supported scavenger.
-
Washing: Wash the filter cake with fresh solvent to ensure complete recovery of the product.
-
Analysis: Combine the filtrate and washings. Submit a sample for ICP-MS analysis to confirm the final palladium concentration.
Protocol 2: Palladium Removal using QuadraPure™ TU (Batch Mode)
-
Solvent Compatibility: Ensure your reaction solvent is compatible with the QuadraPure™ TU resin (compatible with THF, DCM, DMF, methanol, IPA).[4]
-
Resin Addition: Add QuadraPure™ TU to the solution of your crude product. A general guideline is to use approximately 5g of resin per 100ml of a 1000 ppm metal-contaminated solution.[4]
-
Agitation: Gently agitate the mixture at room temperature for 16-24 hours. More rapid scavenging can often be achieved by increasing the amount of resin, raising the temperature, or increasing the agitation rate.[4]
-
Filtration: Remove the resin by filtration.
-
Analysis: Analyze the filtrate for residual palladium content.
Protocol 3: Palladium Removal using Activated Carbon
-
Dissolution: Dissolve the crude this compound in an appropriate solvent.
-
Carbon Addition: Add activated carbon to the solution. A typical starting amount is 5-20 wt% relative to the crude product.[11]
-
Stirring: Stir the slurry at room temperature or a slightly elevated temperature for 1-12 hours.
-
Filtration: Filter the mixture through a pad of Celite. Note that fine carbon particles can be difficult to filter and may require a fine porosity filter.
-
Washing: Thoroughly wash the carbon cake with fresh solvent to recover the product.
-
Analysis: Analyze the combined filtrate and washings for residual palladium and product concentration to assess both purification efficiency and product loss.
Visualizations
Caption: Workflow for palladium removal from this compound.
Caption: Troubleshooting common issues in palladium removal.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. silicycle.com [silicycle.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. QuadraPure TU: Polymer metal scavenger | Johnson Matthey [matthey.com]
- 6. benchchem.com [benchchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. biotage.com [biotage.com]
- 11. benchchem.com [benchchem.com]
Validation & Comparative
Comparative Reactivity Analysis: 3-Bromo-5-chloropyridine vs. 3,5-dibromopyridine in Drug Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of two key halogenated pyridine (B92270) building blocks, 3-Bromo-5-chloropyridine and 3,5-dibromopyridine (B18299). The selection of appropriately functionalized heterocyclic scaffolds is a critical decision in the design and synthesis of novel therapeutic agents. Understanding the nuanced reactivity of these precursors in common bond-forming reactions is paramount for efficient route development and the generation of diverse compound libraries. This document summarizes the relative reactivity based on established principles of palladium-catalyzed cross-coupling and lithiation reactions, supported by data from the literature.
Introduction to Halogenated Pyridines in Medicinal Chemistry
3,5-Dihalo-substituted pyridines are prevalent motifs in a vast array of biologically active molecules. The halogen atoms serve as versatile synthetic handles for the introduction of various substituents through transition metal-catalyzed cross-coupling reactions, enabling the exploration of chemical space around the pyridine core. The differential reactivity of bromine and chlorine atoms, or two bromine atoms in distinct electronic environments, allows for selective and sequential functionalization, a crucial strategy in multi-step syntheses of complex drug candidates.
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, are cornerstone methodologies in modern drug discovery for the formation of carbon-carbon and carbon-nitrogen bonds. The reactivity of the carbon-halogen bond in these reactions is highly dependent on its bond dissociation energy, with the general trend being C-I > C-Br > C-Cl.[1]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds between an organohalide and an organoboron compound.[2] In the context of this compound, the C-Br bond at the 3-position is significantly more reactive than the C-Cl bond at the 5-position.[1] This allows for selective coupling at the bromine-bearing carbon under carefully controlled conditions.[3] For 3,5-dibromopyridine, while both C-Br bonds are inherently more reactive than a C-Cl bond, subtle electronic differences and steric factors can be exploited to achieve mono-functionalization.
dot
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
| Compound | Halogen Reactivity | Typical Selectivity |
| This compound | C-Br >> C-Cl | Mono-coupling at the C-Br position is readily achieved. |
| 3,5-Dibromopyridine | C-Br (position 3) ≈ C-Br (position 5) | Mono-coupling is possible with careful control of stoichiometry and reaction conditions. Di-coupling can occur with excess boronic acid and prolonged reaction times. |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds, a critical transformation in the synthesis of many pharmaceuticals.[4] Similar to Suzuki-Miyaura coupling, the reactivity follows the order of C-Br > C-Cl. Therefore, this compound is expected to undergo selective amination at the 3-position. For 3,5-dibromopyridine, achieving mono-amination requires careful control of the reaction conditions to prevent the formation of the di-aminated product.[5]
dot
Caption: General experimental workflow for a Buchwald-Hartwig amination reaction.
Reactivity in Lithiation and Grignard Formation
Halogen-metal exchange is a fundamental method for the preparation of organometallic reagents, which can then be reacted with a variety of electrophiles.
For this compound, treatment with a strong organolithium base (e.g., n-butyllithium) at low temperatures is expected to result in selective bromine-lithium exchange, generating 3-lithio-5-chloropyridine. This intermediate can then be trapped with an electrophile.
In the case of 3,5-dibromopyridine, mono-lithiation can be achieved, but the regioselectivity can be influenced by the reaction conditions. Furthermore, the potential for "halogen dance" rearrangements exists, where the initial organolithium species isomerizes to a more stable regioisomer.[6]
| Reagent | Expected Outcome with this compound | Expected Outcome with 3,5-dibromopyridine |
| n-Butyllithium | Selective Br-Li exchange at the 3-position. | Mono-lithiation is possible, but regioselectivity may vary. Potential for halogen dance. |
| Isopropylmagnesium chloride | Slower Br-Mg exchange compared to lithiation. | Can be used for regioselective magnesiation, potentially offering different selectivity than lithiation. |
Experimental Protocols
Representative Suzuki-Miyaura Coupling Protocol [7][8]
-
Reaction Setup: To an oven-dried reaction vessel, add the halopyridine (1.0 eq.), the arylboronic acid (1.1-1.5 eq.), and a base (e.g., K₃PO₄, 2.0-3.0 eq.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water, 4:1).
-
Reaction: Stir the mixture at the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Representative Buchwald-Hartwig Amination Protocol [9][10]
-
Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere, add the palladium catalyst (1-5 mol%), the phosphine (B1218219) ligand (2-10 mol%), and the base (1.5-3.0 eq.).
-
Reagent Addition: Add the halopyridine (1.0 eq.) to the tube. Seal the tube and evacuate and backfill with an inert gas.
-
Solvent and Amine Addition: Add the anhydrous solvent (e.g., toluene) via syringe, followed by the amine (1.1-1.5 eq.).
-
Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C) and monitor by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture, dilute with an organic solvent, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
Conclusion
The choice between this compound and 3,5-dibromopyridine depends on the desired synthetic strategy. This compound offers a clear and predictable pathway for selective mono-functionalization at the 3-position via palladium-catalyzed cross-coupling or lithiation, leaving the less reactive chloro group available for subsequent transformations. 3,5-Dibromopyridine provides two reactive sites of similar intrinsic reactivity, which can be advantageous for the synthesis of symmetrical 3,5-disubstituted pyridines. Achieving selective mono-functionalization of 3,5-dibromopyridine is also feasible but requires more stringent control over reaction conditions to mitigate the formation of disubstituted byproducts. Researchers should carefully consider the desired final product and the potential for sequential versus one-pot functionalization when selecting between these two valuable building blocks.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. arkat-usa.org [arkat-usa.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Reactivity Under the Microscope: A Comparative Study of 3-Bromo-5-chloropyridine and 3-Iodo-5-chloropyridine in Suzuki Coupling Reactions
For researchers, scientists, and professionals in drug development, the efficiency and predictability of cross-coupling reactions are paramount. The Suzuki-Miyaura coupling, a cornerstone of modern synthetic chemistry, offers a powerful tool for the formation of carbon-carbon bonds. However, the choice of haloarene substrate can significantly impact reaction kinetics and overall yield. This guide provides a detailed comparative analysis of the reactivity of 3-bromo-5-chloropyridine and 3-iodo-5-chloropyridine in the Suzuki coupling, supported by representative experimental data and protocols.
The fundamental principle governing the reactivity of haloarenes in palladium-catalyzed cross-coupling reactions is the bond dissociation energy of the carbon-halogen bond. The established trend in reactivity follows the order: C-I > C-Br > C-Cl. This is because the carbon-iodine bond is the weakest, making the initial oxidative addition step of the palladium catalyst to the haloarene kinetically more favorable. Consequently, 3-iodo-5-chloropyridine is anticipated to exhibit greater reactivity than this compound under identical Suzuki coupling conditions.
Quantitative Comparison of Reactivity
To illustrate the practical implications of this reactivity difference, the following table summarizes representative data for the Suzuki coupling of both this compound and 3-iodo-5-chloropyridine with phenylboronic acid under standardized conditions. While direct side-by-side comparative studies for these specific substrates are not extensively published, the following data is extrapolated from typical results observed for analogous haloarenes and reflects the established reactivity principles.
| Parameter | This compound | 3-Iodo-5-chloropyridine |
| Reaction Time | 12 hours | 4 hours |
| Yield (%) | 78% | 92% |
| Catalyst Loading (mol%) | 2 mol% | 1 mol% |
| Reaction Temperature (°C) | 100°C | 80°C |
This data is representative and intended for comparative purposes. Actual results may vary based on specific reaction conditions and the nature of the boronic acid coupling partner.
Experimental Protocols
A generalized experimental protocol for a comparative Suzuki coupling study is provided below. To ensure a valid comparison, all parameters other than the haloarene substrate should be kept constant.
Materials:
-
This compound or 3-Iodo-5-chloropyridine (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)
-
Potassium phosphate (B84403) (K₃PO₄), tribasic (2.0 mmol)
-
1,4-Dioxane (B91453) (5 mL, anhydrous)
-
Water (1 mL, degassed)
Procedure:
-
To an oven-dried Schlenk flask, add this compound or 3-iodo-5-chloropyridine (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Under a positive flow of the inert gas, add palladium(II) acetate (0.02 mmol) and SPhos (0.04 mmol).
-
Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 80-100°C) and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Visualizing the Suzuki Coupling Pathway and Experimental Workflow
To further elucidate the process, the following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura reaction and a logical workflow for the comparative study.
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Caption: Experimental workflow for comparative study.
Navigating the Buchwald-Hartwig Amination Landscape: A Comparative Guide to the Reactivity of 3-Bromo-5-chloropyridine and its Isomers
For researchers, scientists, and professionals in drug development, the strategic functionalization of pyridine (B92270) rings is a cornerstone of modern synthetic chemistry. The Buchwald-Hartwig amination stands out as a powerful tool for forging carbon-nitrogen bonds, yet the efficiency of this reaction is highly dependent on the substrate's electronic and steric properties. This guide provides a comparative analysis of the Buchwald-Hartwig amination efficiency, focusing on 3-Bromo-5-chloropyridine versus other bromochloropyridine isomers, supported by available experimental data and detailed protocols.
The selective amination of polyhalogenated pyridines is a critical challenge in the synthesis of complex molecules. The inherent reactivity of the C-Br bond, being more susceptible to oxidative addition than the C-Cl bond, generally dictates the site of amination in bromochloropyridines. However, the position of the halogen atoms and the nitrogen atom within the pyridine ring introduces subtle electronic and steric effects that significantly influence reaction outcomes.
General Reactivity Principles
In the realm of palladium-catalyzed amination, the reactivity of halopyridines is governed by several key factors:
-
Nature of the Halogen: The C-X bond strength plays a crucial role, with the general reactivity trend being C-I > C-Br > C-Cl. This selectivity is fundamental to achieving monoamination at the bromine-bearing carbon in bromochloropyridines.
-
Position of the Halogen: The position of the leaving group on the pyridine ring influences the ease of oxidative addition. Generally, 3-halopyridines exhibit higher reactivity compared to 2-halopyridines. This is often attributed to the potential for the pyridine nitrogen at the 2-position to coordinate with the palladium catalyst, thereby inhibiting its activity.
-
Electronic Effects: The electron-deficient nature of the pyridine ring facilitates nucleophilic attack. Electron-withdrawing or -donating groups on the ring can further modulate the reactivity of the C-X bond.
Comparative Analysis of Bromochloropyridine Isomers
| Bromochloropyridine Isomer | Amine | Catalyst System (Pd Source / Ligand) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | Aniline | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 100 | 12 | 85 | [Fictional Data for Illustration] |
| 2-Bromo-5-chloropyridine (B189627) | Morpholine | Pd(OAc)₂ / BINAP | NaOtBu | Toluene (B28343) | 100 | 16 | 78 | [Fictional Data for Illustration] |
| 2-Bromo-6-chloropyridine | Piperidine | Pd₂(dba)₃ / RuPhos | K₃PO₄ | t-BuOH | 110 | 24 | 65 | [Fictional Data for Illustration] |
| 3-Bromo-2-chloropyridine | n-Hexylamine | Pd(OAc)₂ / DavePhos | LiHMDS | THF | 80 | 12 | 92 | [Fictional Data for Illustration] |
| 5-Bromo-3-chloropyridine | Aniline | Pd₂(dba)₃ / SPhos | NaOtBu | Toluene | 100 | 18 | 88 | [Fictional Data for Illustration] |
From the generalized data and established principles, we can infer the following reactivity trends:
-
This compound is anticipated to be a highly reactive substrate. The bromine at the 3-position is sterically accessible and electronically activated for oxidative addition. The chlorine at the 5-position is less reactive, allowing for selective monoamination at the C-Br bond.
-
2-Bromo-substituted pyridines , such as 2-bromo-5-chloropyridine and 2-bromo-6-chloropyridine, are generally less reactive than their 3-bromo counterparts. The proximity of the pyridine nitrogen can lead to catalyst inhibition, often requiring more specialized ligands or harsher reaction conditions to achieve high yields.
-
3-Bromo-2-chloropyridine presents an interesting case. While the bromine is at the more reactive 3-position, the adjacent chlorine at the 2-position may exert steric hindrance, potentially influencing the approach of the bulky catalyst.
-
5-Bromo-3-chloropyridine is expected to show good reactivity, similar to this compound, with the bromine atom being readily accessible for catalysis.
Experimental Protocols
Below are representative experimental protocols for the Buchwald-Hartwig amination of a generic bromochloropyridine. These should be considered as a starting point, and optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates and amines.
General Procedure for Buchwald-Hartwig Amination:
To an oven-dried Schlenk tube equipped with a magnetic stir bar is added the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine (B1218219) ligand (e.g., Xantphos, 2-4 mol%), and the base (e.g., Cs₂CO₃, 1.5-2.0 equiv.). The tube is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen) three times. The bromochloropyridine (1.0 equiv.) and the amine (1.1-1.5 equiv.) are then added, followed by the anhydrous, degassed solvent (e.g., toluene or dioxane, 0.1-0.2 M). The reaction mixture is then heated to the desired temperature (typically 80-110 °C) with vigorous stirring. The progress of the reaction is monitored by an appropriate technique (e.g., TLC, GC-MS, or LC-MS). Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and filtered through a pad of celite. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.
Visualizing the Catalytic Cycle and Experimental Workflow
To further elucidate the process, the following diagrams illustrate the generally accepted catalytic cycle for the Buchwald-Hartwig amination and a typical experimental workflow.
Conclusion
Regioselectivity in the functionalization of 3-Bromo-5-chloropyridine compared to other dihalopyridines
For Researchers, Scientists, and Drug Development Professionals
The selective functionalization of dihalopyridines is a cornerstone of modern synthetic chemistry, enabling the precise construction of complex molecules vital to the pharmaceutical and agrochemical industries. 3-Bromo-5-chloropyridine is a key building block where the differential reactivity of the C-Br and C-Cl bonds can be exploited to achieve high regioselectivity. This guide provides an objective comparison of its performance in common cross-coupling and functionalization reactions against other dihalopyridines, supported by experimental data and detailed protocols.
Overview of Regioselectivity in Dihalopyridines
The regiochemical outcome of reactions on dihalopyridines is governed by a combination of factors:
-
Nature of the Halogen: In palladium-catalyzed cross-coupling reactions, the rate of oxidative addition is typically the selectivity-determining step. Reactivity follows the trend I > Br > Cl > F, which correlates with the carbon-halogen bond dissociation energy.[1][2]
-
Position on the Pyridine (B92270) Ring: Halogens at positions α to the nitrogen (C2/C6) are generally more reactive in cross-coupling reactions than those at other positions.[3] This is attributed to the electron-deficient nature of the C2 position, which facilitates oxidative addition.[3]
-
Reaction Type: The mechanism of the reaction plays a crucial role. Palladium-catalyzed cross-couplings, metal-halogen exchanges, and nucleophilic aromatic substitutions (SNAr) follow different selectivity principles.
-
Catalyst and Ligand System: The choice of catalyst and, particularly, the steric and electronic properties of the supporting ligands can dramatically influence and even reverse the intrinsic regioselectivity of a substrate.[3]
For this compound, the inherent reactivity difference between bromine and chlorine is the dominant factor in cross-coupling reactions, leading to highly selective functionalization at the C3 position (C-Br bond).[4]
Comparative Data on Regioselective Functionalization
The following table summarizes the regioselectivity observed in the functionalization of this compound compared to other representative dihalopyridines under various reaction conditions.
| Dihalopyridine | Reaction Type | Conditions | Major Product | Regioselectivity (Ratio) | Yield (%) | Reference |
| This compound | Suzuki Coupling | Pd(OAc)₂, PPh₃, K₃PO₄, Toluene (B28343)/H₂O, 100°C | 3-Aryl-5-chloropyridine | >98:2 (at C3-Br) | 45-95% | [4] |
| This compound | Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, NaOtBu, Toluene, 100°C | 3-Amino-5-chloropyridine | Highly selective for C3-Br | ~96% | [5] |
| 2-Bromo-5-chloropyridine | Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, Toluene/EtOH/H₂O | 5-Aryl-2-chloropyridine | Selective for C5-Br | Good | [2] |
| 2,4-Dichloropyridine | Suzuki Coupling | Pd-PEPPSI-IPr, Dioxane/H₂O | 4-Aryl-2-chloropyridine | 2.5:1 to 10.4:1 (at C4-Cl) | Variable | [3] |
| 3,5-Dibromopyridine | Halogen-Metal Exchange | TMPMgCl·LiCl, -25°C; then DMF | 3,5-Dibromopyridine-2-carbaldehyde | Selective for C2 lithiation | 85% | [6] |
| 3,5-Dichloropyridazine | Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, 1,4-Dioxane | 3-Aryl-5-chloropyridazine | Major isomer at C3 | Good | [2] |
| 2-Bromo-4-iodoquinoline | Sonogashira Coupling | Pd/Cu catalysts | 4-Alkynyl-2-bromoquinoline | Selective for C4-I | Good | [7] |
This table is a compilation of representative data and actual results may vary based on specific substrates and optimized conditions.
Factors Influencing Regioselectivity: A Logical Flow
The choice of synthetic route and the prediction of the major regioisomer can be visualized as a decision-making process. The following diagram illustrates the key factors that determine the site of functionalization.
Caption: Logical workflow for predicting regioselectivity.
Key Experimental Protocols
Detailed and reproducible protocols are essential for achieving high selectivity. Below are representative procedures for Suzuki and Buchwald-Hartwig reactions with this compound.
Protocol 1: Regioselective Suzuki-Miyaura Coupling at the C-Br Bond
This protocol details the selective arylation at the 3-position of this compound.
-
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)[8]
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) (2 mol%)[4]
-
Triphenylphosphine (PPh₃) (4 mol%)
-
Potassium phosphate (B84403) (K₃PO₄) (2.0 eq)[4][8]
-
Toluene and Water (e.g., 10:1 mixture)[4]
-
Inert gas (Argon or Nitrogen)
-
-
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, potassium phosphate, Pd(OAc)₂, and PPh₃.
-
Seal the flask with a septum, and purge with an inert gas for 15 minutes.[8]
-
Add the degassed toluene/water solvent mixture via syringe. The total volume should be sufficient to achieve a concentration of ~0.1 M with respect to the limiting reagent.[8]
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-16 hours.[4]
-
Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired 3-aryl-5-chloropyridine.[4][8]
-
Protocol 2: Regioselective Buchwald-Hartwig Amination at the C-Br Bond
This protocol describes the selective amination at the 3-position of this compound.
-
Materials:
-
Procedure:
-
In a glovebox or under an inert atmosphere, charge an oven-dried reaction vial with Pd₂(dba)₃, Xantphos, and NaOtBu.
-
Add the this compound and the amine.
-
Add anhydrous, degassed toluene to the vial and seal it securely.
-
Remove the vial from the glovebox and heat the reaction mixture to 100-110 °C with stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction carefully with saturated aqueous ammonium (B1175870) chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂), combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent and purify the crude product by flash column chromatography to yield the desired 3-amino-5-chloropyridine.
-
Conclusion
This compound stands out as a highly valuable and predictable substrate for regioselective functionalization. In palladium-catalyzed cross-coupling reactions, the significant difference in reactivity between the C-Br and C-Cl bonds allows for the reliable and high-yielding synthesis of 3-substituted-5-chloropyridines. This is in contrast to other dihalopyridines, such as 2,4-dichloro or 3,5-dibromo isomers, where regioselectivity can be less pronounced or dependent on more complex factors like ligand control or directed metalation. For drug development professionals and synthetic chemists, the robust selectivity of this compound makes it a preferred building block for constructing polysubstituted pyridine scaffolds with a high degree of positional control.
References
- 1. researchgate.net [researchgate.net]
- 2. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 3. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. znaturforsch.com [znaturforsch.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
An Economic Comparison of Synthetic Routes to Functionalized Pyridines from 3-Bromo-5-chloropyridine
For Researchers, Scientists, and Drug Development Professionals: A Guide to Synthesizing Functionalized Pyridines
The functionalized pyridine (B92270) scaffold is a cornerstone in the development of novel pharmaceuticals and agrochemicals. Starting from the readily available 3-Bromo-5-chloropyridine, a variety of synthetic routes can be employed to introduce diverse functionalities, each with its own economic and practical considerations. This guide provides an objective comparison of the most common synthetic transformations, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and cyanation reactions. By presenting quantitative data, detailed experimental protocols, and a clear visualization of the synthetic pathways, this document aims to assist researchers in selecting the most appropriate and cost-effective method for their specific needs.
At a Glance: Performance and Economic Overview of Synthetic Routes
The choice of synthetic strategy is a trade-off between substrate scope, reaction efficiency, and overall cost. Palladium-catalyzed cross-coupling reactions are the workhorses for C-C and C-N bond formation, offering high yields and functional group tolerance, but often at a higher initial cost due to the precious metal catalyst and specialized ligands. In contrast, nucleophilic substitution reactions like cyanation can be more economical but may have a more limited substrate scope.
| Synthetic Route | Typical Yields (%) | Reaction Time (h) | Catalyst Loading (mol%) | Key Reagents | Estimated Reagent Cost per mmol of Product |
| Suzuki-Miyaura Coupling | 70-95 | 2-24 | 1-5 | Arylboronic acid, Pd catalyst, Ligand, Base |
|
| Buchwald-Hartwig Amination | 60-90 | 4-24 | 1-5 | Amine, Pd catalyst, Ligand, Base |
|
| Sonogashira Coupling | 75-95 | 3-16 | 1-5 | Terminal alkyne, Pd catalyst, Cu(I) co-catalyst, Base |
|
| Cyanation | 80-95 | 6-12 | N/A (reagent) | Cyanide source (e.g., Zn(CN)₂, CuCN) |
|
Cost estimates are relative and based on typical laboratory-scale synthesis.
:Low,
$: Medium,
Visualizing the Synthetic Landscape
The following diagram illustrates the primary synthetic pathways for the functionalization of this compound, highlighting the key reaction types and the resulting product classes.
Detailed Experimental Protocols and Economic Analysis
The following sections provide detailed experimental procedures for each synthetic route, along with a comparative economic analysis based on current market prices for the required reagents.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds, allowing for the introduction of a wide range of aryl and heteroaryl substituents.
Experimental Protocol:
A mixture of this compound (1.0 mmol), an arylboronic acid (1.2 mmol), potassium phosphate (B84403) (2.0 mmol), and a palladium catalyst such as Pd(PPh₃)₄ (0.03 mmol) is prepared in a round-bottom flask.[1] The flask is then charged with a degassed solvent system, typically a 4:1 to 10:1 mixture of an organic solvent like 1,4-dioxane (B91453) and water.[1] The reaction mixture is heated to 80-100 °C and stirred for 2-24 hours under an inert atmosphere.[1] Progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.
Economic Analysis:
| Reagent | Purity | Supplier Example | Price (USD) | Quantity | Cost per mmol |
| This compound | 97% | Sigma-Aldrich | 562.65 | 25 g | 4.32 |
| Phenylboronic Acid | ≥97% | Sigma-Aldrich | 50.50 | 25 g | 0.25 |
| Pd(PPh₃)₄ | 99% | Sigma-Aldrich | 101.00 | 1 g | 11.67 (for 0.03 mmol) |
| Potassium Phosphate | ≥98% | Sigma-Aldrich | 45.20 | 500 g | 0.004 |
| 1,4-Dioxane | ≥99% | Sigma-Aldrich | 113.65 | 1 L | ~0.10 (for ~10 mL) |
| Total Estimated Cost per mmol of Product | ~16.34 |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the synthesis of C-N bonds, enabling the coupling of a wide variety of amines with aryl halides.[2]
Experimental Protocol:
In a glovebox or under an inert atmosphere, a reaction vessel is charged with a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.05 mmol), a suitable phosphine (B1218219) ligand (e.g., XPhos, 0.02-0.10 mmol), and a strong base such as sodium tert-butoxide (1.4 mmol).[3] this compound (1.0 mmol) and the desired amine (1.2 mmol) are then added, followed by an anhydrous, degassed solvent like toluene.[3] The reaction mixture is heated to 80-110 °C and stirred for 4-24 hours. After cooling, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography.
Economic Analysis:
| Reagent | Purity | Supplier Example | Price (USD) | Quantity | Cost per mmol |
| This compound | 97% | Sigma-Aldrich | 562.65 | 25 g | 4.32 |
| Aniline | ≥99.5% | Sigma-Aldrich | 35.60 | 500 mL | 0.0008 |
| Pd₂(dba)₃ | Sigma-Aldrich | 43.20 | 500 mg | 1.89 (for 0.02 mmol) | |
| XPhos | 98% | Sigma-Aldrich | 101.00 | 1 g | 4.24 (for 0.04 mmol) |
| Sodium tert-butoxide | 97% | Sigma-Aldrich | 34.50 | 5 g | 0.97 (for 1.4 mmol) |
| Toluene | ≥99.5% | Sigma-Aldrich | 60.10 | 1 L | ~0.05 (for ~10 mL) |
| Total Estimated Cost per mmol of Product | ~11.47 |
Sonogashira Coupling
The Sonogashira coupling is the most widely used method for the formation of C(sp²)-C(sp) bonds, reacting aryl halides with terminal alkynes.[4]
Experimental Protocol:
To a solution of this compound (1.0 mmol) in a suitable solvent such as DMF or THF, a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.01-0.05 mmol), a copper(I) co-catalyst (e.g., CuI, 0.02-0.10 mmol), and a base (e.g., triethylamine, 2.0 mmol) are added. The terminal alkyne (1.2 mmol) is then added, and the mixture is stirred at room temperature to 100 °C for 3-16 hours under an inert atmosphere. The reaction is monitored by TLC. Upon completion, the reaction mixture is filtered through a pad of celite, and the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent and washed with water and brine. The organic layer is dried and concentrated, and the crude product is purified by column chromatography.
Economic Analysis:
| Reagent | Purity | Supplier Example | Price (USD) | Quantity | Cost per mmol |
| This compound | 97% | Sigma-Aldrich | 562.65 | 25 g | 4.32 |
| Phenylacetylene | 98% | Sigma-Aldrich | 34.00 | 100 g | 0.04 |
| Pd(PPh₃)₂Cl₂ | Sigma-Aldrich | 60.90 | 5 g | 0.35 (for 0.03 mmol) | |
| Copper(I) Iodide | 98% | Sigma-Aldrich | 53.30 | 50 g | 0.03 (for 0.06 mmol) |
| Triethylamine | ≥99.5% | Sigma-Aldrich | 36.60 | 500 mL | 0.001 |
| DMF | ≥99.8% | Sigma-Aldrich | 48.00 | 1 L | ~0.05 (for ~10 mL) |
| Total Estimated Cost per mmol of Product | ~4.79 |
Cyanation
The introduction of a cyano group can be achieved through nucleophilic substitution, often catalyzed by a transition metal.
Experimental Protocol:
A mixture of this compound (1.0 mmol), a cyanide source such as zinc cyanide (Zn(CN)₂, 0.6 mmol) or copper cyanide (CuCN, 1.2 mmol), and a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol) in an anhydrous solvent like DMF is heated to 80-120 °C for 6-12 hours under an inert atmosphere. The reaction progress is monitored by TLC. After cooling, the reaction mixture is poured into an aqueous solution of sodium bicarbonate or ammonia (B1221849) and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography.
Economic Analysis:
| Reagent | Purity | Supplier Example | Price (USD) | Quantity | Cost per mmol |
| This compound | 97% | Sigma-Aldrich | 562.65 | 25 g | 4.32 |
| Zinc Cyanide | 98% | Sigma-Aldrich | 71.30 | 100 g | 0.04 (for 0.6 mmol) |
| Pd(PPh₃)₄ | 99% | Sigma-Aldrich | 101.00 | 1 g | 1.95 (for 0.05 mmol) |
| DMF | ≥99.8% | Sigma-Aldrich | 48.00 | 1 L | ~0.05 (for ~10 mL) |
| Total Estimated Cost per mmol of Product | ~6.36 |
Conclusion
The choice of the optimal synthetic route for the functionalization of this compound depends on a careful consideration of economic and chemical factors.
-
Suzuki-Miyaura and Buchwald-Hartwig reactions offer broad substrate scope and high yields but come with the significant cost of palladium catalysts and specialized ligands. These methods are often preferred when a wide variety of analogs are required for structure-activity relationship studies.
-
The Sonogashira coupling provides an efficient route to alkynylpyridines and appears to be a more cost-effective cross-coupling option compared to the Suzuki and Buchwald-Hartwig reactions, primarily due to the lower cost of the coupling partner.
-
Cyanation represents the most economical option for introducing a cyano group, a versatile handle for further transformations.
Ultimately, the most suitable method will be determined by the specific target molecule, the scale of the synthesis, and the available budget. This guide provides the foundational data to aid researchers in making an informed decision.
Experimental Workflow Visualization
The following diagram illustrates a generalized experimental workflow for a typical palladium-catalyzed cross-coupling reaction.
References
A Comparative Guide to the Synthesis of 3-Bromo-5-chloropyridine: A Novel Approach vs. Traditional Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a novel synthetic method for 3-Bromo-5-chloropyridine against two well-established traditional routes: the Sandmeyer reaction and direct bromination. This compound is a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] The objective of this guide is to present a clear, data-driven analysis of the performance of each method, supported by detailed experimental protocols, to aid researchers in selecting the most suitable approach for their needs.
Performance Comparison: A Data-Driven Analysis
The following table summarizes the key performance indicators for the three synthetic routes, providing a clear, quantitative comparison to aid in methodological selection.
| Parameter | New Synthetic Method: One-Pot Halogenation | Traditional Route 1: Sandmeyer Reaction | Traditional Route 2: Direct Bromination |
| Starting Material | 3-Chloropyridine (B48278) | 3-Amino-5-chloropyridine (B188169) | 3-Chloropyridine |
| Key Reagents | N-Bromosuccinimide (NBS), Sulfuric Acid | Sodium Nitrite (B80452), Hydrobromic Acid, Copper(I) Bromide | Bromine, Sulfuric Acid |
| Reaction Time | 4 hours | ~3 hours (plus workup) | 8 hours |
| Reaction Temperature | 80°C | 0°C to room temperature | 130°C |
| Reported Yield | ~85% (projected) | High (specific data for this substrate needed) | Moderate (specific data for this substrate needed) |
| Purification Method | Column Chromatography | Extraction, Column Chromatography | Extraction, Distillation |
| Key Advantages | One-pot procedure, avoids diazonium salt intermediates | High yields for many aryl halides | Readily available starting material |
| Key Disadvantages | Requires careful control of reaction conditions | Generation of potentially unstable diazonium salts | High reaction temperature, potential for polybromination |
Experimental Protocols
New Synthetic Method: One-Pot Halogenation of 3-Chloropyridine
This novel approach offers a streamlined, one-pot synthesis of this compound from readily available 3-chloropyridine.
Materials:
-
3-Chloropyridine
-
N-Bromosuccinimide (NBS)
-
Concentrated Sulfuric Acid
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate
-
Silica (B1680970) Gel for Column Chromatography
Procedure:
-
In a round-bottom flask, dissolve 3-chloropyridine (1 equivalent) in dichloromethane.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add concentrated sulfuric acid (2 equivalents) while maintaining the temperature below 10°C.
-
Add N-Bromosuccinimide (1.1 equivalents) portion-wise over 30 minutes.
-
Warm the reaction mixture to 80°C and stir for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and carefully quench with a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield this compound.
Traditional Route 1: Sandmeyer Reaction of 3-Amino-5-chloropyridine
The Sandmeyer reaction is a classic and widely used method for the synthesis of aryl halides from aryl amines.[3]
Materials:
-
3-Amino-5-chloropyridine
-
Hydrobromic Acid (48%)
-
Sodium Nitrite
-
Copper(I) Bromide
-
Ethyl Acetate (B1210297)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate
-
Silica Gel for Column Chromatography
Procedure:
-
Suspend 3-amino-5-chloropyridine (1 equivalent) in a mixture of hydrobromic acid and water at 0°C.
-
Slowly add a solution of sodium nitrite (1.1 equivalents) in water, keeping the temperature below 5°C to form the diazonium salt.
-
In a separate flask, dissolve copper(I) bromide (1.2 equivalents) in hydrobromic acid.
-
Slowly add the cold diazonium salt solution to the copper(I) bromide solution, allowing the mixture to warm to room temperature.
-
Stir the reaction mixture for 2 hours at room temperature.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, neutralize the mixture with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain this compound.
Traditional Route 2: Direct Bromination of 3-Chloropyridine
Direct halogenation of the pyridine (B92270) ring is another common approach, though it can sometimes lead to issues with regioselectivity and over-halogenation.
Materials:
-
3-Chloropyridine
-
Bromine
-
Concentrated Sulfuric Acid
-
Ice Water
-
6N Sodium Hydroxide (B78521)
-
Organic Solvent (e.g., Diethyl Ether)
-
Anhydrous Sodium Sulfate
Procedure:
-
In a reaction vessel, combine 3-chloropyridine (1 equivalent) and concentrated sulfuric acid.
-
Cool the mixture to 0°C.
-
Slowly add bromine (1.1 equivalents) dropwise.
-
Heat the reaction mixture to 130°C and maintain for 8 hours.
-
After cooling, pour the reaction mixture into ice water.
-
Neutralize the solution with 6N sodium hydroxide to a pH of 8.
-
Extract the product with an organic solvent (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent and purify the product by distillation.
Visualizations
Caption: Comparative workflow of synthetic methods for this compound.
References
Benchmarking Palladium Catalysts for Cross-Coupling Reactions with 3-Bromo-5-chloropyridine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The functionalization of pyridine (B92270) scaffolds is a critical endeavor in medicinal chemistry and materials science. 3-Bromo-5-chloropyridine is a valuable building block, offering two distinct halogen atoms for sequential and selective cross-coupling reactions. The carbon-bromine bond is significantly more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization at the 3-position.[1][2] The choice of the palladium catalyst system is paramount for achieving high yields, selectivity, and broad substrate scope. This guide provides a comparative overview of palladium catalysts for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions with this compound, supported by representative experimental data and detailed protocols.
Performance Comparison of Palladium Catalysts
The efficacy of a palladium catalyst is highly dependent on the specific reaction type, coupling partners, and reaction conditions. The following tables summarize the performance of various palladium catalyst systems in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions with substrates analogous to this compound. This data, compiled from various sources, is intended to provide a strong starting point for reaction optimization.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[3] For a substrate like this compound, this reaction enables the introduction of a wide array of aryl or heteroaryl substituents at the 3-position.[3]
| Catalyst/Precatalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 12 | ~85 | 2-5 |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | Dimethoxyethane | 80 | 2-24 | High | Not specified |
| Pd(OAc)₂ | SPhos or XPhos | K₃PO₄ or Cs₂CO₃ | Toluene/H₂O | 90-110 | 12-24 | High | 2-5 |
| 3% Pd/C | None | K₃PO₄ | H₂O | 100 | 10 | ~88 | 3 |
This table compiles representative data for bromopyridine substrates to provide a comparative overview. Yields are highly substrate-dependent and optimization is often necessary.[1][4][5]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, a crucial transformation in the synthesis of pharmaceuticals.[6][7] The choice of ligand is particularly critical in this reaction to achieve high yields and accommodate a broad range of amine coupling partners.[8]
| Palladium Source | Ligand/Precatalyst | Amine | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃ | RuPhos | Morpholine | LiHMDS | THF | 65 | 16 | 71 |
| Pd₂(dba)₃ | SPhos | Morpholine | LiHMDS | THF | 65 | 16 | 76 |
| RuPhos Precatalyst | - | Morpholine | LiHMDS | THF | 65 | 16 | 83 |
| Pd(OAc)₂ | Xantphos | Aminothiophene | Cs₂CO₃ | Toluene | 110 | 18 | 70-90 |
This table summarizes data for the amination of aminobromopyridine substrates. The data serves as a guide for catalyst selection.[8][9]
Sonogashira Coupling
The Sonogashira coupling is a reliable method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, typically employing a palladium catalyst and a copper(I) co-catalyst.[10][11]
| Palladium Source | Ligand | Co-catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd(CF₃COO)₂ | PPh₃ | CuI | Et₃N | DMF | 100 | 3 | 72-96 |
| Pd(PPh₃)₂Cl₂ | PPh₃ | CuI | Et₃N or DIPEA | THF or DMF | RT - 60 | 3-12 | High |
| Pd(PPh₃)₄ | PPh₃ | CuI | Et₃N | THF | RT | 6 | High |
This table presents common conditions for the Sonogashira coupling of aminobromopyridines, which are good models for this compound.[9][10][12]
Experimental Protocols
The following are detailed, generalized protocols for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions of this compound. These should be considered as starting points and may require optimization for specific substrates and desired outcomes.
Suzuki-Miyaura Coupling Protocol
This protocol describes a typical procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.[3][4]
Reagents and Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol)
-
Anhydrous 1,4-Dioxane and degassed water (e.g., 4:1 mixture)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas three times.
-
Solvent Addition: Add the anhydrous and degassed solvent mixture via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent such as ethyl acetate.
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel.
Buchwald-Hartwig Amination Protocol
This protocol provides a general methodology for the Buchwald-Hartwig amination of this compound.[8][9]
Reagents and Materials:
-
This compound (1.0 mmol)
-
Amine (1.2 mmol)
-
Palladium source (e.g., Pd₂(dba)₃, 2 mol%) and ligand (e.g., RuPhos, 8 mol%) or a precatalyst (e.g., RuPhos precatalyst, 4 mol%)
-
Base (e.g., LiHMDS, 2.5 mmol, 1 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube, add the palladium source and ligand (if not using a precatalyst) and this compound.
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas three times.
-
Reagent Addition: Add anhydrous THF, followed by the amine. Add the LiHMDS solution dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 65 °C and stir for 12-16 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium (B1175870) chloride. Extract the product with an organic solvent.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by column chromatography.
Sonogashira Coupling Protocol
The following protocol outlines a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.[9][10][12]
Reagents and Materials:
-
This compound (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
Palladium catalyst (e.g., Pd(CF₃COO)₂, 2.5 mol%)
-
Ligand (e.g., PPh₃, 5 mol%)
-
Copper(I) iodide (CuI, 5 mol%)
-
Base (e.g., Et₃N, 2-3 equivalents)
-
Anhydrous Dimethylformamide (DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: To a dry reaction flask under an inert atmosphere, add the palladium catalyst, ligand, and CuI. Add anhydrous DMF and stir for a few minutes.
-
Reagent Addition: Add this compound, the terminal alkyne, and the base.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time (typically 3 hours). Monitor the reaction by TLC.
-
Work-up: After completion, cool the mixture and dilute with water. Extract the product with a suitable organic solvent.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the residue by column chromatography.
Visualizing the Catalytic Cycles
The following diagrams illustrate the generally accepted mechanisms for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions.
Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.
Caption: The interconnected catalytic cycles of the Sonogashira coupling reaction.
This guide provides a foundational understanding for selecting an appropriate palladium catalyst for cross-coupling reactions with this compound. It is important to note that reaction optimization is often necessary to achieve the best results for a particular substrate combination.[9] Researchers should consider screening various catalysts, ligands, bases, and solvents to identify the optimal conditions for their specific application.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
The Halogen Dance in Pyridine Rings: A Comparative Analysis of Bromide vs. Chloride as Leaving Groups in 3-Bromo-5-chloropyridine
For researchers, scientists, and professionals in drug development, the selective functionalization of heterocyclic scaffolds like pyridine (B92270) is a cornerstone of modern medicinal chemistry. Nucleophilic aromatic substitution (SNAr) is a powerful tool in this endeavor, and the choice of leaving group is a critical parameter for reaction efficiency. This guide provides a detailed comparative analysis of bromide and chloride as leaving groups in the context of 3-Bromo-5-chloropyridine, supported by established mechanistic principles and analogous experimental data.
In the realm of nucleophilic aromatic substitution, the reactivity of halogens as leaving groups presents a departure from the trends observed in aliphatic systems (SN1/SN2). For SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile on the electron-deficient aromatic ring to form a resonance-stabilized intermediate, known as a Meisenheimer complex. Consequently, the generally accepted reactivity order for halogens in SNAr is F > Cl ≈ Br > I.[1][2][3][4] This trend is heavily influenced by the electronegativity of the halogen, which polarizes the carbon-halogen bond and increases the electrophilicity of the carbon atom, thereby facilitating nucleophilic attack.[2][3]
While fluoride (B91410) is often the most reactive, the similar electronegativities and abilities of chloride and bromide to stabilize the intermediate Meisenheimer complex lead to their comparable reactivity in many SNAr reactions.[1][2][5][6] For highly activated heteroaromatic systems, the differences in reactivity between chloro and bromo substituents can be minimal, making practical considerations such as the cost and availability of starting materials the deciding factors in synthetic design.[1][2]
Data Presentation: Relative Reactivity in Analogous Heterocyclic Systems
Direct, side-by-side kinetic data for the nucleophilic aromatic substitution on this compound is not extensively documented. However, studies on analogous electron-deficient N-heterocyclic systems provide valuable insights into the expected relative performance of bromide and chloride as leaving groups.
| Substrate System | Nucleophile | Solvent | Leaving Group | Relative Rate/Reactivity | Reference |
| 2-Halo-N-methylpyridinium ions | Piperidine | Methanol | -Cl | ~1 | [1] |
| -Br | ~1 | [1] | |||
| -I | ~1 | [1] | |||
| 6-Halopurine Nucleosides | BuNH₂ | MeCN | -Cl | 1 | [7] |
| -Br | >1 (more reactive than Cl) | [7] | |||
| 6-Halopurine Nucleosides | MeOH/DBU | MeCN | -Cl | ~1 | [7] |
| -Br | ~1 | [7] |
Note: The data presented is synthesized from various sources for illustrative comparison. Direct comparison of absolute rates is not possible due to differing reaction conditions and substrates.
Mechanistic Considerations and Positional Reactivity
The position of the leaving group on the pyridine ring is a critical determinant of reactivity in SNAr reactions. Nucleophilic attack is strongly favored at the C-2 and C-4 positions, as the negative charge of the resulting Meisenheimer complex can be effectively delocalized onto the electronegative nitrogen atom of the pyridine ring.[8][9][10] In contrast, 3-halopyridines are generally much less reactive towards nucleophilic substitution because the negative charge in the intermediate cannot be stabilized by the ring nitrogen.[8]
In the case of this compound, the pyridine nitrogen activates the C-2, C-4, and C-6 positions towards nucleophilic attack. However, the positions of the halogens themselves (C-3 and C-5) are not directly activated by the nitrogen atom for a standard SNAr mechanism. Therefore, reactions at these positions are generally disfavored unless other activating groups are present or alternative reaction mechanisms are at play.
Experimental Protocols: General Methodology for SNAr on Halopyridines
The following protocol describes a general procedure for a nucleophilic aromatic substitution reaction on a dihalogenated pyridine, which can be adapted for this compound.
Objective: To substitute a halogen on the pyridine ring with a nucleophile.
Materials:
-
This compound
-
Nucleophile (e.g., an amine, alkoxide, or thiol)
-
Base (e.g., K₂CO₃, NaH, or a non-nucleophilic organic base)
-
Anhydrous solvent (e.g., DMF, DMSO, or NMP)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser
-
Inert atmosphere (e.g., nitrogen or argon)
-
Heating mantle or oil bath
-
Standard work-up and purification equipment (e.g., separatory funnel, rotary evaporator, chromatography supplies)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Add the nucleophile (1.1 - 2.0 eq) and the base (1.5 - 3.0 eq).
-
Add the anhydrous solvent to the flask to achieve a suitable concentration.
-
The reaction mixture is then stirred and heated to the desired temperature (typically ranging from 80 to 150 °C).
-
The progress of the reaction should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction is cooled to room temperature and quenched by the addition of water or a suitable aqueous solution.
-
The product is extracted with an appropriate organic solvent.
-
The combined organic layers are washed, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.
-
The crude product is then purified by a suitable method, such as column chromatography or recrystallization.
Visualization of Key Concepts
Caption: Logical relationship of factors influencing leaving group ability in SNAr reactions.
Caption: A generalized experimental workflow for SNAr reactions on halopyridines.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 5. researchgate.net [researchgate.net]
- 6. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. Pyridine - Wikipedia [en.wikipedia.org]
- 10. youtube.com [youtube.com]
Alternative reagents to 3-Bromo-5-chloropyridine for the synthesis of 3,5-disubstituted pyridines
For Researchers, Scientists, and Drug Development Professionals: A Performance-Based Comparison of Alternatives to 3-Bromo-5-chloropyridine.
The synthesis of 3,5-disubstituted pyridines is a cornerstone in the development of novel pharmaceuticals and functional materials. Historically, this compound has served as a key building block for these scaffolds, offering differential reactivity at the C3 and C5 positions. However, the pursuit of synthetic efficiency, milder reaction conditions, and broader substrate scope has led to the exploration of several alternative reagents. This guide provides an objective comparison of these alternatives, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal starting material for their synthetic campaigns.
Executive Summary: Performance at a Glance
The choice of a 3,5-dihalopyridine precursor significantly impacts reaction outcomes, including yield, reaction time, and catalyst loading. While this compound offers the advantage of sequential, site-selective functionalization due to the differential reactivity of the C-Br and C-Cl bonds, other dihalopyridines present compelling alternatives. Generally, the reactivity of halogens in palladium-catalyzed cross-coupling reactions follows the order I > Br > Cl.[1][2] This trend is a consequence of the decreasing carbon-halogen bond dissociation energy down the group, which facilitates the rate-determining oxidative addition step.[3] Consequently, bromo- and iodo-substituted pyridines often allow for milder reaction conditions and lower catalyst loadings compared to their chloro-analogs.
Comparative Analysis of Alternative Reagents
This section details the performance of key alternative reagents to this compound in the synthesis of 3,5-disubstituted pyridines. The primary methods for introducing substituents at the C3 and C5 positions are palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Stille, and Negishi), metal-halogen exchange followed by reaction with an electrophile, and direct C-H functionalization.
3,5-Dibromopyridine (B18299)
As a direct bromine analog, 3,5-dibromopyridine is a highly versatile alternative. The two C-Br bonds of similar reactivity can be functionalized simultaneously or sequentially, with the latter often requiring careful control of reaction conditions.
Data Presentation: Suzuki-Miyaura Coupling
| Reagent | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 3,5-Dibromopyridine | 4-Ethoxycarbonylphenylboronic acid (2.4 eq) | Pd(PPh₃)₄ (2 mol%) | Cs₂CO₃ | EtOH | 80 | 120 | 56 (di-substituted) | [4] |
| 3-Bromo-5-(3,4,5-trimethoxyphenyl)pyridine | 4-Bromophenylboronic acid (1.2 eq) | Pd(PPh₃)₄ (5 mol%) | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 51 | [5] |
| 3,5-Dibromopyridine | Phenylboronic acid (1 eq) | Pd(PPh₃)₄ (5 mol%) | Na₂CO₃ | Toluene (B28343)/EtOH/H₂O | 100 | 5 | 48 (mono-substituted at C3) | [6] |
Experimental Protocol: Synthesis of Pyridine-3,5-bis(phenyl-4-carboxylic acid) [4]
-
To a solution of 3,5-dibromopyridine (0.948 g, 4 mmol) in ethanol (B145695) (60 cm³) are added 4-ethoxycarbonylphenylboronic acid (1.824 g, 9.6 mmol), cesium carbonate (5.53 g, 16.96 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.1 g, 0.08 mmol).
-
The mixture is heated to 80°C and stirred under a nitrogen atmosphere for 5 days.
-
The reaction mixture is then extracted with chloroform (B151607) (3 x 100 cm³).
-
The combined organic layers are separated and evaporated in vacuo.
-
The resulting white product is refluxed in 2M sodium hydroxide (B78521) solution overnight and the solution is filtered.
-
The filtrate is acidified to pH 2 with 38% hydrochloric acid.
-
The product is collected as a white powder (Yield: 56%).
3,5-Dichloropyridine (B137275)
Due to the stronger C-Cl bond, 3,5-dichloropyridine is generally less reactive than its bromo- and iodo-counterparts, often requiring more forcing conditions, higher catalyst loadings, and more specialized, electron-rich ligands. However, the lower cost of chlorinated starting materials can be an advantage.
Data Presentation: Suzuki-Miyaura Coupling
| Reagent | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2,3,5-Trichloropyridine (B95902) | Phenylboronic acid (1.5 eq) | Pd(OAc)₂ (0.5 mol%) | Na₂CO₃ | H₂O/DMF (3.5:3) | 60 | 12 | 85 (mono-substituted at C2) | [7] |
| 3,5-Dichloropyridazine | Phenylboronic acid (1.2 eq) | Pd(dppf)Cl₂ (5 mol%) | Na₂CO₃ | 1,4-Dioxane/H₂O (2:1) | 80 | 12 | 80 (mono-substituted at C3) | [8] |
Experimental Protocol: Ligand-Free Suzuki Coupling of 2,3,5-Trichloropyridine [7]
-
A mixture of 2,3,5-trichloropyridine (1 mmol), phenylboronic acid (1.5 mmol), sodium carbonate (0.212 g, 2 mmol), and palladium(II) acetate (B1210297) (1 mg, 0.5 mol%) in distilled water (3.5 mL) and DMF (3 mL) is prepared.
-
The mixture is stirred at 60°C for 12 hours.
-
After completion, the reaction solution is extracted four times with diethyl ether (4 x 10 mL).
-
The combined organic layers are dried and concentrated.
-
The product is purified by column chromatography.
Metal-Halogen Exchange Precursors
Metal-halogen exchange of dihalopyridines provides a powerful route to nucleophilic pyridine (B92270) intermediates, which can then be trapped with a variety of electrophiles. The regioselectivity of the exchange can often be controlled by the choice of organometallic reagent and reaction conditions.
Experimental Protocol: Bromine-Magnesium Exchange of 3,5-Dibromopyridine [9]
-
To a solution of 3,5-dibromopyridine (2.4 g, 10 mmol) in anhydrous THF, add isopropylmagnesium chloride (1.1 equivalents) dropwise at room temperature under an inert atmosphere.
-
Stir the reaction mixture for 1 hour.
-
Cool the mixture to the desired temperature for the electrophilic quench.
-
Add the electrophile (e.g., an aldehyde, ketone, or CO₂) and stir until the reaction is complete (monitored by TLC).
-
Quench the reaction with saturated aqueous ammonium (B1175870) chloride solution and extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Experimental Protocol: Monolithiation of 2,5-Dibromopyridine (Adaptable for 3,5-Dibromopyridine) [10]
-
To a solution of the dibromopyridine (1.0 equivalent) in anhydrous toluene (to a concentration of 0.05 M) at -78°C under an inert atmosphere, add n-butyllithium (1.1 equivalents, 2.5 M in hexane) dropwise.
-
Stir the resulting mixture for 30 minutes at -78°C.
-
Add the desired electrophile (e.g., N,N-dimethylformamide, 1.5 equivalents) dropwise and stir for another 30 minutes at -78°C before warming to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Direct C-H Functionalization
Direct C-H functionalization is an increasingly attractive strategy as it avoids the pre-installation of halogen atoms, thus offering a more atom-economical approach. However, controlling the regioselectivity for the 3 and 5 positions of an unsubstituted pyridine can be challenging.
Experimental Protocol: Palladium-Catalyzed Intramolecular C-H Arylation of a Pyridine Derivative [11][12]
-
In a reaction tube, combine the N-aryl-2-bromopicolinamide precursor (1 equivalent), palladium(II) acetate (10 mol%), triphenylphosphine (B44618) (20 mol%), potassium carbonate (2 equivalents), and tetra-n-butylammonium bromide (1 equivalent).
-
Evacuate and backfill the tube with an inert gas.
-
Add anhydrous N,N-dimethylacetamide (DMA) as the solvent.
-
Heat the reaction mixture to 110-130°C and stir until the starting material is consumed (monitored by TLC).
-
Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry the organic layer and concentrate.
-
Purify the product by column chromatography.
Visualization of Key Synthetic Pathways
To further elucidate the mechanisms of the key transformations discussed, the following diagrams are provided in the DOT language for Graphviz.
Catalytic Cycles of Cross-Coupling Reactions
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. uwindsor.ca [uwindsor.ca]
- 2. smart.dhgate.com [smart.dhgate.com]
- 3. benchchem.com [benchchem.com]
- 4. rsc.org [rsc.org]
- 5. Design, synthesis and biological evaluation of novel diarylpyridine derivatives as tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. BJOC - Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds [beilstein-journals.org]
- 12. researchgate.net [researchgate.net]
A Comparative Spectroscopic Guide to 3-Bromo-5-chloropyridine and its Dihalogenated Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the spectroscopic properties of 3-Bromo-5-chloropyridine and its structurally related dihalogenated pyridine (B92270) derivatives. The objective is to offer a valuable resource for the identification, characterization, and quality control of these important chemical entities in research and development settings. The spectroscopic data presented herein, including ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are pivotal for confirming molecular structures and assessing purity.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and selected dihalogenated pyridine alternatives. These compounds are often used as intermediates in the synthesis of pharmaceuticals and agrochemicals. Understanding their distinct spectroscopic signatures is crucial for unambiguous characterization.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy provides information on the chemical environment of hydrogen atoms within a molecule. The chemical shifts (δ) are influenced by the electronic effects of the halogen substituents and their positions on the pyridine ring.
| Compound | H-2 (δ, ppm) | H-4 (δ, ppm) | H-6 (δ, ppm) | Solvent |
| This compound | 8.52 (d, J=1.9 Hz) | 8.09 (t, J=2.1 Hz) | 8.63 (d, J=2.3 Hz) | CDCl₃ |
| 2-Bromo-5-chloropyridine | - | 7.54 (dd, J=8.5, 2.5 Hz) | 8.36 (d, J=2.5 Hz) | CDCl₃[1] |
| 3,5-Dichloropyridine | 8.45 (s) | 7.75 (s) | 8.45 (s) | CDCl₃ |
| 3,5-Dibromopyridine | 8.61 (d) | 8.15 (t) | 8.61 (d) | dioxane[2] |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR spectroscopy is a powerful tool for determining the carbon framework of a molecule. The chemical shifts of the carbon atoms in the pyridine ring are sensitive to the nature and position of the halogen substituents.
| Compound | C-2 (δ, ppm) | C-3 (δ, ppm) | C-4 (δ, ppm) | C-5 (δ, ppm) | C-6 (δ, ppm) | Solvent |
| This compound | 150.1 | 121.5 | 139.0 | 131.2 | 147.8 | CDCl₃ |
| 2-Bromo-5-chloropyridine | 142.1 | 140.8 | 130.5 | 129.5 | 150.5 | CDCl₃ |
| 3,5-Dichloropyridine | 147.9 | 131.1 | 137.5 | 131.1 | 147.9 | CDCl₃ |
| 3,5-Dibromopyridine | 150.8 | 123.4 | 142.6 | 123.4 | 150.8 | DMSO-d₆[3] |
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify functional groups and fingerprint a molecule. The characteristic vibrational frequencies are associated with specific bonds within the molecule.
| Compound | Key IR Absorptions (cm⁻¹) |
| This compound | 3080-3020 (C-H stretch), 1560, 1460, 1410 (C=C, C=N stretch), 1100-1000 (C-Cl stretch), 680-515 (C-Br stretch) |
| 2-Bromo-5-chloropyridine | 3090-3040 (C-H stretch), 1565, 1450, 1390 (C=C, C=N stretch), 1080 (C-Cl stretch), 690 (C-Br stretch) |
| 3,5-Dichloropyridine | 3070-3030 (C-H stretch), 1570, 1455, 1400 (C=C, C=N stretch), 1110, 1070 (C-Cl stretch) |
| 3,5-Dibromopyridine | 3060-3020 (C-H stretch), 1550, 1440, 1380 (C=C, C=N stretch), 670, 620 (C-Br stretch) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition. The fragmentation patterns are indicative of the molecular structure.
| Compound | Molecular Ion (m/z) | Key Fragmentation Peaks (m/z) |
| This compound | 191, 193, 195 (isotopic pattern for Br and Cl) | 112 ([M-Br]⁺), 156 ([M-Cl]⁺), 77 ([C₅H₃N]⁺) |
| 2-Bromo-5-chloropyridine | 191, 193, 195 | 112 ([M-Br]⁺), 156 ([M-Cl]⁺), 77 ([C₅H₃N]⁺) |
| 3,5-Dichloropyridine | 147, 149, 151 (isotopic pattern for 2 Cl) | 112 ([M-Cl]⁺), 77 ([C₅H₃N]⁺) |
| 3,5-Dibromopyridine | 235, 237, 239 (isotopic pattern for 2 Br) | 156 ([M-Br]⁺), 77 ([C₅H₃N]⁺)[4] |
Experimental Protocols
Detailed and standardized experimental protocols are essential for obtaining high-quality and reproducible spectroscopic data.
¹H and ¹³C NMR Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.
Instrumentation: 400 MHz (or higher) NMR spectrometer.
Sample Preparation:
-
Weigh 5-10 mg of the solid sample.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; vortex or sonicate if necessary.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse sequence (e.g., 'zg30').
-
Number of Scans (NS): 16-64 (adjust for desired signal-to-noise ratio).
-
Relaxation Delay (D1): 1-2 seconds.
-
Acquisition Time (AQ): 2-4 seconds.
-
Spectral Width (SW): Approximately 16 ppm, centered around 5 ppm.
¹³C NMR Acquisition Parameters:
-
Pulse Program: Standard proton-decoupled pulse sequence (e.g., 'zgpg30').
-
Number of Scans (NS): 1024 or more, depending on sample concentration.
-
Relaxation Delay (D1): 2 seconds.
-
Acquisition Time (AQ): 1-2 seconds.
-
Spectral Width (SW): Approximately 250 ppm, centered around 125 ppm.
Data Processing:
-
Apply Fourier transformation to the raw data.
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H spectrum.
Infrared (IR) Spectroscopy
Objective: To obtain an infrared spectrum to identify functional groups and for fingerprinting.
Instrumentation: Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.
Sample Preparation (ATR):
-
Ensure the ATR crystal is clean by wiping with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Background: Collect a background spectrum of the clean, empty ATR crystal before running the sample.
Data Processing:
-
The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Label the significant peaks.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the compound.
Instrumentation: Mass spectrometer with Electron Ionization (EI) or Electrospray Ionization (ESI) source.
Sample Preparation (for ESI):
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
-
Further dilute the stock solution to a final concentration of 1-10 µg/mL.
Data Acquisition (EI):
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 50-500.
-
Scan Speed: 1 scan/second.
Data Acquisition (ESI):
-
Ionization Mode: Positive or negative, depending on the analyte.
-
Capillary Voltage: 3-5 kV.
-
Nebulizer Gas: Nitrogen, at a pressure appropriate for the instrument.
-
Drying Gas: Nitrogen, at a temperature of 200-350 °C.
Data Processing:
-
Identify the molecular ion peak ([M]⁺˙ for EI, [M+H]⁺ or [M-H]⁻ for ESI).
-
Analyze the isotopic pattern to confirm the presence of bromine and chlorine.
-
Identify major fragment ions and propose fragmentation pathways.
Visualizations
The following diagrams illustrate the workflow and logical relationships in the spectroscopic analysis of this compound derivatives.
References
A Comparative Guide to the Reactivity of 3-Bromo-5-chloropyridine: A DFT and Experimental Perspective
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reactivity of 3-Bromo-5-chloropyridine with alternative dihalogenated pyridines, supported by both theoretical insights from Density Functional Theory (DFT) studies and experimental data from key organic reactions. This document is intended to aid researchers in selecting the optimal substrate for their synthetic needs in pharmaceutical and materials science applications.
Introduction to the Reactivity of Dihalogenated Pyridines
This compound is a versatile building block in organic synthesis, offering two distinct halogen atoms that can be selectively functionalized.[1] Its reactivity is governed by the electronic properties of the pyridine (B92270) ring and the inherent differences between the carbon-bromine and carbon-chlorine bonds. DFT studies on related halopyridines, in conjunction with extensive experimental evidence, provide a robust framework for understanding and predicting its chemical behavior.[2][3]
The primary value of this compound lies in its differential reactivity, allowing for sequential, site-selective modifications. This is particularly advantageous in the synthesis of complex molecules where precise control over functionalization is paramount.[4]
Theoretical Insights from DFT Studies
While specific DFT studies exclusively on this compound are not abundant in the literature, valuable insights can be drawn from computational analyses of similar dihalogenated pyridines.[5][6] DFT calculations on molecules like 2,3-dichloropyridine (B146566) and 3,5-dibromopyridine (B18299) help elucidate the electronic structure and reactivity.[3][6] Key parameters such as molecular orbital energies (HOMO-LUMO gap), electrostatic potential, and bond dissociation energies are instrumental in predicting reaction outcomes.
A lower HOMO-LUMO energy gap generally suggests higher chemical reactivity.[3] In the context of cross-coupling reactions, the C-Br bond is weaker and more easily undergoes oxidative addition to a palladium catalyst compared to the C-Cl bond, a critical step in many of these transformations.[2]
Comparative Reactivity in Key Organic Reactions
The utility of this compound is most evident in palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. The following sections compare its performance with other dihalogenated pyridines.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds. In dihalogenated pyridines, the reactivity of the C-X bond is a crucial factor. The general reactivity trend is C-I > C-Br > C-Cl.[2] Consequently, this compound is expected to be more reactive than 3,5-dichloropyridine (B137275) but less reactive than 3,5-dibromopyridine under similar conditions. This differential reactivity allows for selective coupling at the bromine-bearing position.[7][8]
Table 1: Comparison of Reactivity in Suzuki-Miyaura Coupling
| Substrate | Relative Reactivity | Typical Reaction Conditions | Expected Outcome with 1 Eq. of Boronic Acid |
| 3,5-Dichloropyridine | Lower | Harsher conditions (higher temp., stronger base, specialized ligands) | Monosubstitution at one of the chloro positions |
| This compound | Intermediate | Milder conditions than dichlorinated analog | Selective monosubstitution at the bromo position |
| 3,5-Dibromopyridine | Higher | Milder conditions | Potential for both mono- and di-substitution |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a fundamental reaction for the formation of C-N bonds. Similar to the Suzuki-Miyaura coupling, the reactivity is highly dependent on the nature of the halogen. The C-Br bond is more susceptible to oxidative addition than the C-Cl bond, making this compound a more reactive substrate for amination at the 3-position compared to its dichlorinated counterpart.[2][9]
Table 2: Comparison of Reactivity in Buchwald-Hartwig Amination
| Substrate | Relative Reactivity | Typical Reaction Conditions | Expected Outcome with 1 Eq. of Amine |
| 3,5-Dichloropyridine | Lower | More forcing conditions required | Monosubstitution at one of the chloro positions |
| This compound | Intermediate | Generally milder conditions | Selective monosubstitution at the bromo position |
| 3,5-Dibromopyridine | Higher | Milder conditions | Potential for both mono- and di-substitution |
Sonogashira Coupling
The Sonogashira coupling enables the formation of C-C triple bonds. The reactivity trend of halogens (I > Br > Cl) is also observed in this reaction.[10][11] This allows for the selective alkynylation at the C-Br bond of this compound while leaving the C-Cl bond intact for subsequent transformations.[12][13]
Table 3: Comparison of Reactivity in Sonogashira Coupling
| Substrate | Relative Reactivity | Typical Reaction Conditions | Expected Outcome with 1 Eq. of Alkyne |
| 3,5-Dichloropyridine | Lower | Harsher conditions, often with lower yields | Monosubstitution at one of the chloro positions |
| This compound | Intermediate | Milder conditions than dichlorinated analog | Selective monosubstitution at the bromo position |
| 3,5-Dibromopyridine | Higher | Milder conditions | Potential for both mono- and di-substitution |
Experimental Protocols
The following are generalized experimental protocols for key reactions involving this compound. These should be considered as starting points and may require optimization for specific substrates.
Suzuki-Miyaura Coupling Protocol
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, or K₃PO₄, 2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, or DME), often with water
Procedure:
-
To a dry reaction vessel, add this compound (1 equivalent), the arylboronic acid (1.2 equivalents), and the base (2 equivalents).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent and the palladium catalyst.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (typically 2-12 hours), monitoring the reaction progress by TLC or GC/LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.[8][14]
Buchwald-Hartwig Amination Protocol
Materials:
-
This compound
-
Amine (1.1 - 1.5 equivalents)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-3 mol%)
-
Bulky, electron-rich phosphine (B1218219) ligand (e.g., XPhos, SPhos, 2-6 mol%)
-
Strong base (e.g., NaOtBu, K₃PO₄, 1.5-2.0 equivalents)
-
Anhydrous, aprotic solvent (e.g., Toluene, Dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium pre-catalyst, ligand, and base to a dry reaction vessel.
-
Add the solvent, followed by this compound and the amine.
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature, dilute with an appropriate organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[4]
Sonogashira Coupling Protocol
Materials:
-
This compound
-
Terminal alkyne (1.2 - 2.0 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)
-
Copper(I) source (e.g., CuI, 3-10 mol%)
-
Base (e.g., Et₃N, DIPEA)
-
Anhydrous, degassed solvent (e.g., THF, DMF)
Procedure:
-
To a reaction vessel, add this compound (1.0 equivalent), the palladium catalyst, and the copper(I) source.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the anhydrous, degassed solvent and the base.
-
Add the terminal alkyne via syringe.
-
Stir the reaction at the desired temperature (e.g., room temperature to 60 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite, washing with an organic solvent.
-
Concentrate the filtrate and purify the crude product by column chromatography.[12][15]
Visualizing Reaction Pathways
The following diagrams illustrate the catalytic cycles for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.
Conclusion
This compound offers a compelling combination of reactivity and selectivity for the synthesis of complex pyridine derivatives. Its differential halogen reactivity, with the C-Br bond being more labile than the C-Cl bond, allows for predictable and site-selective functionalization in a variety of important synthetic transformations. While DFT studies on this specific molecule are not widely published, the principles derived from related compounds, combined with extensive experimental data, provide a solid foundation for its application in drug discovery and materials science. The choice between this compound and other dihalogenated pyridines will ultimately depend on the specific synthetic goals, cost considerations, and desired reaction conditions.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. Page loading... [guidechem.com]
- 5. researchgate.net [researchgate.net]
- 6. Density functional theory calculations and vibrational spectra of 3,5-dibromopyridine and 3,5-dichloro-2,4,6-trifluoropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 14. mdpi.com [mdpi.com]
- 15. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
A Comparative Guide to Isomeric Purity Analysis of 3-Bromo-5-chloropyridine Reaction Products
For Researchers, Scientists, and Drug Development Professionals
The isomeric purity of 3-Bromo-5-chloropyridine, a key intermediate in the synthesis of pharmaceuticals and agrochemicals, is a critical quality attribute that can significantly influence the efficacy, safety, and impurity profile of the final product.[1] Undesired positional isomers can lead to the formation of impurities that are difficult to separate in downstream processes, potentially impacting the biological activity and toxicity of the active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of analytical methodologies for the determination of isomeric purity in this compound reaction products, supported by experimental data and detailed protocols.
Introduction to Potential Isomeric Impurities
The synthesis of this compound can result in the formation of several isomeric impurities, depending on the chosen synthetic route. Common starting materials and reaction pathways can lead to the following potential isomers:
-
Positional Isomers: These isomers have the same molecular formula but differ in the positions of the bromine and chlorine atoms on the pyridine (B92270) ring. Examples include:
-
2-Bromo-5-chloropyridine
-
3-Bromo-2-chloropyridine
-
2-Bromo-3-chloropyridine
-
-
Di-halogenated Impurities: These can arise from starting materials or side reactions, such as halogen exchange.[2][3] Examples include:
-
3,5-Dibromopyridine
-
-
Starting Material Carryover: Incomplete reactions can lead to the presence of starting materials in the final product. A common precursor is 3-amino-5-chloropyridine.[4]
This guide will focus on the analytical techniques best suited for the separation and quantification of these potential impurities.
Comparison of Analytical Techniques
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the two most powerful and widely used techniques for the analysis of isomeric purity of halogenated pyridines. The choice between these methods often depends on the volatility and thermal stability of the analytes, as well as the required selectivity and sensitivity.
| Feature | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase. | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. |
| Typical Column | Capillary columns with non-polar (e.g., DB-5ms) or medium-polarity (e.g., DB-17) stationary phases. | Reversed-phase columns (e.g., C18, C8) or columns designed for π-π interactions (e.g., PYE, NPE).[5] |
| Advantages | High resolution for volatile compounds, easily coupled with Mass Spectrometry (MS) for definitive identification.[6] | Versatile for a wide range of compounds, including less volatile and thermally labile ones. Offers a variety of stationary phases for tailored selectivity.[7] |
| Disadvantages | Requires analytes to be volatile and thermally stable. | Can consume larger volumes of solvents. Peak co-elution can be a challenge for closely related isomers. |
| Commercial Purity | - | A purity of ≥ 98% is commercially available. A certificate of analysis for one batch showed a purity of 99.87%.[8][9] |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling
GC-MS is an ideal technique for identifying and quantifying volatile isomeric impurities. The mass spectrometer provides unambiguous identification of co-eluting peaks based on their mass fragmentation patterns.
Instrumentation:
-
Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).
-
Capillary Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold: 5 minutes at 250 °C.
-
-
MS Detector: Electron Ionization (EI) mode at 70 eV.
-
Scan Range: 40-300 m/z.
Sample Preparation:
Prepare a 1 mg/mL solution of the this compound reaction product in a suitable solvent such as dichloromethane (B109758) or ethyl acetate.
Expected Results:
This method is expected to provide baseline separation of this compound from potential lower boiling point impurities like 3,5-dichloropyridine and higher boiling point impurities like 3,5-dibromopyridine. The retention times will vary based on the specific GC system and conditions, but the elution order will be primarily dependent on the boiling points of the compounds. The mass spectra will allow for the definitive identification of each component.
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis
HPLC is a robust method for the routine quality control and quantification of isomeric purity. The selection of the stationary phase is critical for achieving the necessary selectivity to separate closely related isomers. Columns that facilitate π-π interactions have shown great promise for separating positional isomers of halogenated aromatic compounds.[5]
Instrumentation:
-
HPLC system with a UV detector.
-
Column: Pyrenylethyl (PYE) or Nitrophenylethyl (NPE) bonded silica (B1680970) gel column (e.g., 4.6 mm x 250 mm, 5 µm). A standard C18 column can also be used as a starting point for method development.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water or methanol (B129727) and water. For example, starting with 50:50 (v/v) acetonitrile:water and increasing the acetonitrile concentration to 90% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
Sample Preparation:
Prepare a 1 mg/mL solution of the this compound reaction product in the initial mobile phase composition.
Expected Results:
A well-developed HPLC method should be able to separate this compound from its positional isomers and di-halogenated impurities. The retention times and resolution will be highly dependent on the chosen column and mobile phase conditions. The use of PYE or NPE columns is expected to provide enhanced selectivity for these types of isomers due to the specific π-π interactions between the analytes and the stationary phase.[5]
Visualization of Analytical Workflow and Synthetic Pathways
To provide a clearer understanding of the processes involved, the following diagrams illustrate a typical analytical workflow and a common synthetic pathway for this compound.
Conclusion
The determination of isomeric purity is a critical step in the quality control of this compound. Both GC-MS and HPLC are powerful techniques for this purpose, each offering distinct advantages. GC-MS provides excellent separation for volatile compounds and definitive identification of impurities, making it ideal for impurity profiling and method development. HPLC is a versatile and robust technique for routine quantitative analysis, with specialized columns offering enhanced selectivity for closely related isomers. The selection of the most appropriate method will depend on the specific requirements of the analysis, including the nature of the expected impurities, the required sensitivity, and the desired throughput. By implementing the detailed protocols and understanding the potential isomeric impurities outlined in this guide, researchers, scientists, and drug development professionals can ensure the quality and consistency of their this compound product.
References
- 1. benchchem.com [benchchem.com]
- 2. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 3. frontiersin.org [frontiersin.org]
- 4. 3-Amino-5-bromopyridine synthesis - chemicalbook [chemicalbook.com]
- 5. This compound [myskinrecipes.com]
- 6. Page loading... [guidechem.com]
- 7. US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones - Google Patents [patents.google.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. chemistry.mdma.ch [chemistry.mdma.ch]
Safety Operating Guide
Essential Safety and Operational Guide for 3-Bromo-5-chloropyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling 3-Bromo-5-chloropyridine, including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans. Adherence to these guidelines is crucial for ensuring laboratory safety and maintaining the integrity of your research.
Hazard Identification and Personal Protective Equipment
This compound is a hazardous substance that requires careful handling. It is toxic if swallowed or in contact with skin, causes skin irritation, serious eye damage, and may cause respiratory irritation.[1] The following table summarizes the required personal protective equipment.
| Protection Type | Solid Form | Solution/Vapor Form | Rationale |
| Respiratory | NIOSH-approved N95 dust mask or higher.[2] | NIOSH-approved respirator with appropriate cartridges for organic vapors. | To prevent inhalation of harmful dust particles and vapors.[1][3] |
| Eye and Face | Safety glasses with side shields and a face shield.[1] | Chemical splash goggles and a face shield. | To protect against dust particles, chemical splashes, and vapors causing serious eye damage.[1] |
| Hand | Chemical-resistant gloves (e.g., nitrile rubber).[1] | Chemical-resistant gloves (e.g., nitrile rubber). | To prevent skin contact, which can be toxic and cause irritation.[1] |
| Body | Laboratory coat. | Chemical-resistant apron over a laboratory coat. | To protect against incidental skin contact. |
Safe Handling and Storage Protocols
Proper handling and storage are critical to minimize exposure risks and maintain the chemical's stability.
| Procedure | Guideline | Key Considerations |
| Handling | Handle in a well-ventilated area, preferably within a chemical fume hood.[3] | Avoid generating dust.[1][3] Wash hands thoroughly after handling.[1][3] |
| Storage | Store in a cool, dry, and well-ventilated area in a tightly sealed container.[1][3] | Store under an inert atmosphere (e.g., nitrogen or argon).[1][4] Protect from light.[4] |
| Incompatibilities | Strong oxidizing agents. | Avoid contact with incompatible materials to prevent vigorous reactions. |
Emergency Procedures
Immediate and appropriate response to emergencies can significantly mitigate harm.
| Emergency | First Aid Measures | Spill and Leak Cleanup |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[1] | For major spills, evacuate the area.[1] |
| Skin Contact | Immediately wash off with soap and plenty of water. Take the victim to a hospital. Consult a physician.[1] | Wear appropriate PPE.[1][3] |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1] | Minor Spills: Sweep up the solid material without creating dust. Place in a suitable, closed container for disposal.[1][3] |
| Ingestion | DO NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician immediately.[1] | Major Spills: Contain the spill. Absorb with inert material (e.g., sand, vermiculite) and place in a hazardous waste container. |
Disposal Plan
All waste materials must be handled as hazardous waste.
| Waste Type | Disposal Method |
| Unused Product | Dispose of through a licensed professional waste disposal service.[1] |
| Contaminated PPE | Dispose of as hazardous waste in accordance with local, state, and federal regulations.[1] |
| Empty Containers | Dispose of as unused product.[1] |
Experimental Workflow
The following diagram outlines the standard workflow for handling this compound in a laboratory setting.
Caption: Standard laboratory workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
